molecular formula C6H14ClNO2 B599894 (S)-2-(Methoxymethyl)morpholine hydrochloride CAS No. 141196-38-5

(S)-2-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B599894
CAS No.: 141196-38-5
M. Wt: 167.633
InChI Key: NBPHWKGEMABLPV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Methoxymethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.633. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHWKGEMABLPV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693466
Record name (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141196-38-5
Record name (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(methoxymethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-(Methoxymethyl)morpholine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (S)-2-(Methoxymethyl)morpholine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this morpholine derivative.

Core Chemical Properties

This compound is a white crystalline powder.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 141196-38-5[1]
Molecular Formula C6H14ClNO2[2]
Molecular Weight 167.63 g/mol
Appearance White crystalline powder[1]
Purity >95%[2]
Storage Room temperature, sealed[1]

Synthesis and Experimental Protocols

The synthesis of the free base, (S)-2-(Methoxymethyl)morpholine, can be adapted from the protocol for its (R)-enantiomer. The subsequent conversion to the hydrochloride salt is a standard procedure for amines.

Synthesis of (S)-2-(Methoxymethyl)morpholine

A detailed protocol for the synthesis of the analogous (R)-enantiomer provides a reliable method. The synthesis of the (S)-enantiomer would follow the same procedure, starting with (S)-(-)-glycidyl methyl ether.

Experimental Protocol:

  • A solution of (S)-(-)-glycidyl methyl ether (1.0 eq) in methanol is added dropwise to a solution of 2-aminoethanesulfonic acid (5.0 eq) in 40% aqueous sodium hydroxide at 50°C.

  • After stirring for 75 minutes, additional 40% aqueous sodium hydroxide is added, and the reaction mixture is stirred for 20 hours at 50°C.

  • The solution is then cooled to room temperature and diluted with water.

  • The aqueous phase is extracted three times with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate (Na2SO4) and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield (S)-2-(Methoxymethyl)morpholine as a colorless oil.

Formation of this compound

The hydrochloride salt is formed by treating the free amine with hydrochloric acid.[3] This process enhances the compound's stability and water solubility, which is often advantageous for pharmaceutical applications.

Experimental Protocol:

  • Dissolve the purified (S)-2-(Methoxymethyl)morpholine in a suitable organic solvent such as diethyl ether or isopropanol.

  • Add a solution of anhydrous HCl in the chosen solvent dropwise with stirring until the pH is neutral.

  • If precipitation does not occur spontaneously, it can be induced by adding a less polar solvent like hexane or by cooling the solution.

  • The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of the free base, (R)-2-(Methoxymethyl)morpholine, has been reported. The chemical shifts for the (S)-enantiomer are expected to be identical. For the hydrochloride salt, shifts of protons near the protonated nitrogen will be deshielded.

Reported ¹H NMR data for (R)-2-(Methoxymethyl)morpholine (500 MHz, (CD₃)₂CO): δ 2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz).

Infrared (IR) Spectroscopy

The IR spectrum of a morpholine hydrochloride salt will exhibit characteristic peaks. These include N-H stretching vibrations for the protonated amine, C-H stretching of the alkyl and methoxy groups, and C-O-C stretching of the ether linkages.

Mass Spectrometry

The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of morpholine derivatives often involve cleavage of the morpholine ring and loss of substituents.

Biological Activity and Potential Applications

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] Morpholine derivatives have a wide range of pharmacological activities, including applications in the treatment of central nervous system disorders, cancer, and inflammatory conditions.[6][7]

The introduction of a methoxymethyl group at the 2-position of the morpholine ring, along with the specific (S)-stereochemistry, can significantly influence the compound's biological activity and pharmacokinetic properties. While specific biological data for this compound is not publicly available, its structural similarity to other biologically active morpholines suggests its potential as a building block in the development of novel therapeutic agents.

Experimental and Logical Diagrams

To visualize the synthesis and potential applications of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-2-(Methoxymethyl)morpholine cluster_hcl_formation Hydrochloride Salt Formation Start (S)-(-)-Glycidyl methyl ether Intermediate (S)-2-(Methoxymethyl)morpholine (free base) Start->Intermediate  NaOH, MeOH/H2O, 50°C Reactant2 2-Aminoethanesulfonic acid Reactant2->Intermediate Freebase (S)-2-(Methoxymethyl)morpholine Intermediate->Freebase Product (S)-2-(Methoxymethyl)morpholine hydrochloride Freebase->Product  Organic Solvent HCl Anhydrous HCl HCl->Product

Caption: Synthetic workflow for this compound.

Drug_Development_Logic Compound (S)-2-(Methoxymethyl)morpholine Hydrochloride Scaffold Privileged Morpholine Scaffold Compound->Scaffold Properties Favorable Physicochemical and Metabolic Properties Scaffold->Properties Bioactivity Potential Biological Activity (e.g., CNS, Anticancer) Properties->Bioactivity Lead_Gen Lead Compound Generation Bioactivity->Lead_Gen Drug_Dev Drug Development Candidate Lead_Gen->Drug_Dev

Caption: Logic diagram for the utility of the compound in drug development.

References

An In-depth Technical Guide to (S)-2-(Methoxymethyl)morpholine Hydrochloride (CAS: 141196-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Methoxymethyl)morpholine hydrochloride, with the CAS number 141196-38-5, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its morpholine core is a privileged scaffold found in numerous biologically active compounds, contributing to desirable physicochemical properties such as improved solubility and metabolic stability. The specific stereochemistry and the presence of a methoxymethyl substituent at the C-2 position make it a valuable intermediate for the asymmetric synthesis of complex pharmaceutical agents, including kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-(Methoxymethyl)morpholine and its hydrochloride salt is presented below. Data for the free base is included for comparative purposes.

Property(S)-2-(Methoxymethyl)morpholineThis compound
CAS Number 157791-20-3[1]141196-38-5
Molecular Formula C₆H₁₃NO₂[1]C₆H₁₄ClNO₂
Molecular Weight 131.17 g/mol [1]167.63 g/mol
Appearance Colorless oilSolid
Melting Point Not widely reported179 °C (for Morpholine hydrochloride)[2]
Boiling Point Not widely reportedNot applicable
Solubility Miscible with water and common organic solventsSoluble in water[2]
IUPAC Name (2S)-2-(methoxymethyl)morpholine[1](2S)-2-(methoxymethyl)morpholine hydrochloride
Synonyms (S)-2-(Methoxymethyl)morpholine2-(Methoxymethyl)morpholine HCl; (S)-2-(Methoxymethyl)morpholine HCl; (2S)-2-(Methoxymethyl)morpholine hydrochloride[3]

Synthesis and Characterization

The synthesis of enantiomerically pure (S)-2-(Methoxymethyl)morpholine typically involves the ring-opening of a chiral epoxide with an appropriate amine, followed by cyclization. A representative synthetic workflow is detailed below.

Synthesis of (S)-2-(Methoxymethyl)morpholine

A common route for the synthesis of the free base, (S)-2-(Methoxymethyl)morpholine, involves the reaction of (S)-glycidyl methyl ether with ethanolamine. This method provides good stereochemical control.

Experimental Protocol:

  • Step 1: Reaction of (S)-glycidyl methyl ether with ethanolamine.

    • To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as methanol, (S)-glycidyl methyl ether (1.1 equivalents) is added dropwise at a controlled temperature (e.g., 0-10 °C).

    • The reaction mixture is then stirred at room temperature or gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

  • Step 2: Cyclization to form the morpholine ring.

    • The crude amino alcohol is dissolved in a high-boiling solvent like toluene.

    • A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the cyclization to completion.

    • After completion, the reaction is cooled, and the acid is neutralized with a base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude (S)-2-(Methoxymethyl)morpholine can be purified by vacuum distillation or column chromatography.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified (S)-2-(Methoxymethyl)morpholine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride (e.g., as a solution in diethyl ether or as a gas) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow S-Glycidyl_Methyl_Ether (S)-Glycidyl Methyl Ether Amino_Alcohol Intermediate Amino Alcohol S-Glycidyl_Methyl_Ether->Amino_Alcohol Ring Opening Ethanolamine Ethanolamine Ethanolamine->Amino_Alcohol Morpholine_Base (S)-2-(Methoxymethyl)morpholine Amino_Alcohol->Morpholine_Base Acid-catalyzed Cyclization Final_Product (S)-2-(Methoxymethyl)morpholine Hydrochloride Morpholine_Base->Final_Product Salt Formation HCl HCl HCl->Final_Product

Synthetic pathway for this compound.
Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the protons of the morpholine ring (multiplets in the range of 2.5-4.0 ppm), and the methoxymethyl protons.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methoxy carbon, the carbons of the morpholine ring, and the methoxymethyl carbon. The carbons adjacent to the oxygen and nitrogen atoms will have characteristic chemical shifts.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Methoxy Protons~3.3Singlet3H-OCH₃
Morpholine Ring Protons~2.5 - 4.0Multiplets9HMorpholine ring & -CH₂O-
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Methoxy Carbon~59-OCH₃
Morpholine C-2~75-CH(CH₂OCH₃)-
Morpholine C-3, C-5~45-50-CH₂-N-
Morpholine C-6~67-O-CH₂-
Methoxymethyl Carbon~73-CH₂OCH₃

Note: Predicted chemical shifts are based on typical values for morpholine derivatives and may vary depending on the solvent and other experimental conditions.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-O-C stretching (ether linkage), C-N stretching (amine), and N-H stretching (as the ammonium salt).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation.

Applications in Drug Development

The morpholine moiety is a key structural feature in several approved drugs, where it often imparts favorable pharmacokinetic properties. This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical candidates.

Intermediate for Aprepitant Analogues

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The core structure of aprepitant contains a substituted morpholine ring. Chiral morpholine derivatives are essential for the stereoselective synthesis of aprepitant and its analogues. While not a direct precursor in the most common industrial synthesis of Aprepitant itself, this compound is a valuable building block for creating structural variations of such NK₁ receptor antagonists to explore structure-activity relationships (SAR).

Precursor for Linezolid Analogues

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The structure of Linezolid includes a morpholine ring. The synthesis of Linezolid and its analogues often involves the use of chiral morpholine derivatives to introduce this key structural motif. This compound can be utilized in the development of novel oxazolidinone antibiotics with potentially improved efficacy or resistance profiles.

G Start (S)-2-(Methoxymethyl)morpholine Hydrochloride Step1 Further Synthetic Modifications Start->Step1 Drug1 Aprepitant Analogues (NK1 Receptor Antagonists) Step1->Drug1 Drug2 Linezolid Analogues (Oxazolidinone Antibiotics) Step1->Drug2 Drug3 Novel CNS-active Compounds Step1->Drug3

Applications in the synthesis of pharmaceutical compounds.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound itself is not extensively published, the morpholine scaffold is known to be a key pharmacophore in drugs targeting a variety of biological pathways.

Morpholine-containing drugs have been shown to interact with G protein-coupled receptors (GPCRs), ion channels, and various enzymes. For instance, in the context of CNS disorders, morpholine derivatives can modulate neurotransmitter receptors.[4] In oncology, drugs with a morpholine moiety, such as gefitinib, are known to inhibit tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation. For example, the PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy where morpholine-containing inhibitors have shown efficacy.

G Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K

Representative PI3K/Akt/mTOR signaling pathway targeted by morpholine-containing inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its utility in the stereoselective synthesis of complex molecules, combined with the favorable properties imparted by the morpholine scaffold, makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, highlighting its significance for researchers and professionals in the pharmaceutical sciences.

References

A Technical Guide to the Physical Properties of (S)-2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Methoxymethyl)morpholine hydrochloride is a chiral morpholine derivative. Morpholine and its derivatives are significant heterocyclic compounds in medicinal and organic chemistry, forming the core structure of various pharmaceuticals, including antibiotics and anticancer agents.[1][2] The hydrochloride salt form of this compound enhances its stability and handling properties, making it a valuable building block in synthetic chemistry.[3] A thorough understanding of its physical properties is essential for its application in drug discovery, process development, and quality control.

This technical guide provides a summary of the known physical and chemical identifiers for this compound. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standard experimental protocols for determining key physical properties such as melting point, solubility, and pKa, as well as for spectroscopic characterization.

Chemical Identity and Known Properties

The fundamental properties and identifiers of this compound are summarized below. This data is crucial for regulatory submissions, material handling, and analytical characterization.

PropertyValueReference(s)
IUPAC Name (2S)-2-(methoxymethyl)morpholine hydrochloride[4]
CAS Number 141196-38-5[5][6]
Molecular Formula C₆H₁₄ClNO₂[7]
Molecular Weight 167.63 g/mol [7]
Chemical Structure
alt text
InChI Key NBPHWKGEMABLPV-RGMNGODLSA-N[4]
Physical Form Solid[4]
Purity ≥95% (Commercially available)[4]
Storage Ambient temperature, in a dry, sealed container[3][4]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for characterizing the physical properties of this compound.

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[8][9]

Methodology (Capillary Method):

  • Sample Preparation: Ensure the this compound sample is thoroughly dried, for instance, in a vacuum desiccator, to remove any residual solvent.[10] If the solid is not a fine powder, gently pulverize it using a mortar and pestle.[11]

  • Capillary Loading: Invert a capillary tube (one end sealed) and jab the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm height is achieved.[10][11]

  • Initial Determination (Rapid Scan): Place the loaded capillary into a melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range. This initial scan helps establish the temperature range for a more precise measurement.[8][9]

  • Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[11] Using a fresh sample, heat at a medium rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C per minute.[10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the compound's melting point.[11]

Solubility is a key parameter in drug development, influencing bioavailability and formulation. The following protocol provides a method for determining the solubility of the hydrochloride salt in an aqueous medium.

Methodology (Equilibrium Shake-Flask Method):

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial or flask. The excess solid ensures that a saturated solution is achieved.[12]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Spectroscopic analysis provides structural confirmation and is essential for quality control.

3.3.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of a compound, including the number and types of hydrogen atoms.[14][15]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube.[16]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[17]

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard reference compound like Tetramethylsilane (TMS) is typically used to define 0 ppm on the chemical shift scale, although for D₂O, an internal reference may be used.[18]

  • Data Processing: Process the resulting Free Induction Decay (FID) signal using Fourier transformation. The spectrum should be phased and baseline-corrected. Integrate the signals to determine the relative ratios of protons in the molecule.[16]

3.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19][20] KBr is used as it is transparent in the mid-IR range.[21]

  • Pellet Formation: Place the powder mixture into a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[19]

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.[19] The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or uncharacterized chemical entity like this compound.

G start Start: Compound Received identity Identity Confirmation (e.g., NMR, MS) start->identity purity Purity Assessment (e.g., HPLC, GC) identity->purity is_pure Purity ≥ 95%? purity->is_pure purify Purification (e.g., Recrystallization) is_pure->purify No phys_props Physical Property Determination is_pure->phys_props Yes purify->purity Re-assess melting_point Melting Point phys_props->melting_point solubility Solubility phys_props->solubility pka pKa phys_props->pka spectroscopy Spectroscopy (FT-IR, etc.) phys_props->spectroscopy report Data Compilation & Reporting melting_point->report solubility->report pka->report spectroscopy->report end End report->end

References

An In-depth Technical Guide to (S)-2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (S)-2-(Methoxymethyl)morpholine hydrochloride. This chiral morpholine derivative is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the parent compound, (S)-2-(Methoxymethyl)morpholine. The presence of a chiral center at the C2 position of the morpholine ring is a key structural feature, allowing for stereospecific interactions with biological targets.

Chemical Structure:

  • IUPAC Name: (2S)-2-(methoxymethyl)morpholine hydrochloride

  • CAS Number: 141196-38-5[1]

  • Molecular Formula: C₆H₁₄ClNO₂

  • Molecular Weight: 167.63 g/mol

  • InChI Key: NBPHWKGEMABLPV-RGMNGODLSA-N

  • SMILES: COC[C@@H]1CNCCO1.Cl

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This combination imparts unique physicochemical properties, including a weakly basic nature and the potential for hydrogen bonding.[2] The methoxymethyl substituent at the C2 position further influences the molecule's polarity and steric profile.

Physicochemical Properties:

PropertyValueSource
Appearance White crystalline powderGeneric
Purity ≥95%
Storage Room temperature, sealed wellGeneric

Note: Specific quantitative data such as melting point and boiling point for this compound are not consistently reported in publicly available literature. For comparison, the parent compound, morpholine, has a boiling point of 128.9 °C and a melting point of -4.9 °C. The hydrochloride salt is expected to have a significantly higher melting point.

Synthesis and Experimental Protocols

The synthesis of (S)-2-(Methoxymethyl)morpholine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor. While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found, a general synthetic strategy can be inferred from the synthesis of related morpholine derivatives.

General Synthetic Approach:

A plausible synthetic route starts from a chiral precursor, such as (S)-1-amino-3-methoxy-2-propanol. This intermediate can be reacted with a suitable two-carbon electrophile, such as a protected 2-bromoethanol derivative, followed by deprotection and cyclization to form the morpholine ring. The final step involves the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

Illustrative Experimental Workflow (Hypothetical):

G cluster_0 Synthesis of (S)-2-(Methoxymethyl)morpholine cluster_1 Salt Formation A Step 1: N-Alkylation (S)-1-amino-3-methoxy-2-propanol + Protected 2-bromoethanol B Step 2: Deprotection A->B C Step 3: Intramolecular Cyclization B->C D (S)-2-(Methoxymethyl)morpholine (Free Base) C->D E Step 4: Acidification (S)-2-(Methoxymethyl)morpholine + HCl D->E F This compound E->F

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodologies (General Principles):

  • N-Alkylation: The reaction of the primary amine of the starting amino alcohol with a protected 2-haloethanol derivative. This is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

  • Deprotection: Removal of the protecting group from the hydroxyl function. The choice of protecting group and deprotection conditions depends on the overall synthetic strategy.

  • Intramolecular Cyclization: This key step forms the morpholine ring. It is often promoted by a base which deprotonates the hydroxyl group, facilitating nucleophilic attack on the carbon bearing the leaving group (from the initial alkylation step).

  • Salt Formation: The purified (S)-2-(Methoxymethyl)morpholine free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Spectroscopic Data (Predicted and Representative)

While specific, authenticated spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the known spectra of morpholine and its derivatives.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methoxymethyl substituent. The protons on the morpholine ring would appear as complex multiplets due to their diastereotopic nature and coupling with each other. The methoxy group would present as a singlet.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbons of the morpholine ring would resonate in the typical range for aliphatic ethers and amines, while the methoxy carbon would appear further downfield.

Infrared (IR) Spectroscopy (Representative):

The IR spectrum of morpholine hydrochloride shows broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of the N-H stretching of a secondary ammonium salt. C-H stretching vibrations are expected around 2850-2950 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (Predicted):

In a mass spectrum, the parent ion of the free base, (S)-2-(Methoxymethyl)morpholine, would be observed at an m/z corresponding to its molecular weight (131.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxymethyl group or cleavage of the morpholine ring.

Applications in Drug Development

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][4][5] Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability, and can also contribute to binding affinity with biological targets.[3][5]

Derivatives of 2-alkoxymethylmorpholine have been investigated for a range of biological activities. For instance, some have been explored as selective κ-opioid receptor agonists.[6][7] The specific stereochemistry and the nature of the substituent at the 2-position are often crucial for biological activity.

Potential Signaling Pathway Involvement (General):

Given the prevalence of the morpholine scaffold in a wide array of bioactive molecules, this compound could serve as a starting point for the development of ligands targeting various receptors and enzymes. The specific signaling pathways would depend on the other functionalities introduced into the molecule. For example, morpholine-containing compounds have been developed as inhibitors of kinases, which are key components of numerous signaling pathways involved in cell growth, differentiation, and survival.

Logical Relationship of Structure to Application:

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Potential Applications A (S)-Stereocenter D Stereospecific Binding A->D B Morpholine Scaffold E Improved Solubility & Metabolic Stability B->E G Chiral Ligand for Asymmetric Synthesis B->G C Methoxymethyl Group F Modulated Polarity & Sterics C->F H Scaffold for Drug Discovery (e.g., Kinase Inhibitors, Receptor Modulators) D->H E->H F->H

Caption: Relationship between the structural features of (S)-2-(Methoxymethyl)morpholine and its potential applications.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with the favorable physicochemical properties of the morpholine scaffold, makes it an attractive starting point for the synthesis of novel, biologically active compounds. Further research into the synthesis of diverse derivatives and their evaluation in various biological assays will undoubtedly continue to unlock the full potential of this versatile molecule.

References

Spectroscopic Analysis of (S)-2-(Methoxymethyl)morpholine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of directly published experimental data for this specific salt, this document outlines the expected spectroscopic characteristics based on data from the free base, (S)-2-(Methoxymethyl)morpholine, and related morpholine derivatives. The experimental protocols provided are generalized best-practice methodologies for the spectroscopic analysis of organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from spectral data of the corresponding free base and general principles of spectroscopy, accounting for the protonation of the morpholine nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5br s2HN⁺H₂
~4.0 - 4.2m1HH-2
~3.8 - 4.0m2HH-6 (ax, eq)
~3.5 - 3.7m2H-CH₂-O-
~3.3 - 3.5s3H-OCH₃
~3.1 - 3.3m2HH-3 (ax, eq)
~2.9 - 3.1m2HH-5 (ax, eq)

Solvent: D₂O or DMSO-d₆. The chemical shifts for protons attached to or near the protonated nitrogen (N⁺H₂) are expected to be significantly downfield and may exhibit broadening due to exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~75 - 77C-2
~72 - 74-CH₂-O-
~64 - 66C-6
~58 - 60-OCH₃
~43 - 45C-3
~41 - 43C-5

Solvent: D₂O or DMSO-d₆. Carbons adjacent to the positively charged nitrogen (C-3 and C-5) are expected to be shifted downfield compared to the free base.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~2700 - 3000Strong, BroadN⁺-H stretch
2850 - 3000Medium-StrongC-H stretch (aliphatic)
~1100StrongC-O-C stretch (ether)
~1050StrongC-O stretch (alcohol moiety)

The broad and strong absorption in the 2700-3000 cm⁻¹ region is characteristic of the N⁺-H stretching vibrations in amine hydrochlorides.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
132.0974[M+H]⁺ (Calculated for C₆H₁₄NO₂⁺)
100.0762[M - CH₃O]⁺
88.0395[M - C₂H₅O₂]⁺

The mass spectrum will show the molecular ion of the free base upon ionization. The hydrochloride salt itself is not typically observed directly.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions, is added if not already present in the solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • Key parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of compound.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Data is acquired over a relevant mass-to-charge (m/z) range.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of (S)-2-(Methoxymethyl)morpholine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Tabulation Data Tabulation Structure_Confirmation->Data_Tabulation Report Technical Guide / Whitepaper Data_Tabulation->Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the absence of publicly available experimental spectra, this guide utilizes a high-quality predicted ¹H NMR spectrum to elucidate the structural features of the molecule. The document includes a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. A detailed, generalized experimental protocol for the acquisition of ¹H NMR spectra of hydrochloride salts is also provided. Furthermore, a Graphviz diagram illustrates the correlations between the chemical structure and its predicted spectral features. This guide serves as a valuable resource for the structural characterization of this compound and related compounds.

Introduction

This compound is a chiral morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a common feature in many biologically active compounds, imparting favorable physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and confirmation of such organic molecules. This guide focuses on the ¹H NMR spectrum, which provides detailed information about the proton environment within the molecule.

Disclaimer: The ¹H NMR data presented in this document is based on a computational prediction and has not been experimentally verified. While predicted spectra are valuable tools, experimental validation is recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was generated using advanced computational algorithms. The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. The numbering of the protons corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H13.35s-3H
H2a, H2b3.50 - 3.60m-2H
H33.80 - 3.90m-1H
H4a3.00 - 3.10m-1H
H4b3.95 - 4.05m-1H
H5a3.20 - 3.30m-1H
H5b4.10 - 4.20m-1H
H6a3.15 - 3.25m-1H
H6b3.40 - 3.50m-1H
NH₂⁺9.0 - 10.0 (broad)br s-2H

Note: The chemical shifts of protons on the morpholine ring (H3-H6) are complex and overlapping, presented here as approximate ranges for the multiplets. The chemical shift of the ammonium protons (NH₂⁺) is highly dependent on the solvent and concentration and is expected to be a broad singlet.

Structural Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals key structural features of this compound:

  • Methoxymethyl Group: The three protons of the methyl group (H1) are predicted to appear as a sharp singlet around 3.35 ppm, indicative of a methoxy group. The two diastereotopic protons of the methylene group (H2a, H2b) are expected to be a multiplet between 3.50 and 3.60 ppm due to coupling with the chiral center at C2.

  • Morpholine Ring Protons: The protons on the morpholine ring (H3-H6) are predicted to resonate in the range of 3.00 to 4.20 ppm. The electron-withdrawing effects of the oxygen and the protonated nitrogen atoms cause these protons to be deshielded. The chiral center at C2 leads to diastereotopicity for the methylene protons at C3, C5, and C6, resulting in complex multiplet patterns.

  • Ammonium Protons: The two protons on the positively charged nitrogen atom (NH₂⁺) are expected to appear as a broad singlet at a downfield chemical shift, typically between 9.0 and 10.0 ppm. The broadness of this signal is due to rapid chemical exchange and quadrupolar relaxation.

Experimental Protocol for ¹H NMR Spectroscopy of Hydrochloride Salts

The following is a general protocol for acquiring the ¹H NMR spectrum of an organic hydrochloride salt like this compound.

4.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts as it can solubilize the salt and slow down the exchange of the NH protons, allowing for their observation.

  • Thoroughly mix the sample by vortexing until the solid is completely dissolved.

  • Transfer the solution into an NMR tube.

4.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral width: A range of approximately -2 to 12 ppm is typically sufficient.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

  • Acquire the Free Induction Decay (FID).

4.4. Data Processing

  • Apply a Fourier transform to the FID.

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Proton Environments

The following diagrams illustrate the logical relationships within the molecule and the experimental workflow.

molecular_structure cluster_molecule This compound Structure cluster_ring Morpholine Ring H1 H1 (3H, s) ~3.35 ppm CH3 CH₃ CH3->H1 O_ether O CH3->O_ether CH2_sidechain CH₂ O_ether->CH2_sidechain H2 H2 (2H, m) ~3.50-3.60 ppm CH2_sidechain->H2 C2 C2-H CH2_sidechain->C2 H3 H3 (1H, m) ~3.80-3.90 ppm C2->H3 C3_CH2 C3-H₂ H4 H4 (2H, m) ~3.00-3.10 & 3.95-4.05 ppm C3_CH2->H4 NH2_plus N⁺H₂ NH2_protons NH₂⁺ (2H, br s) ~9.0-10.0 ppm NH2_plus->NH2_protons C5_CH2 C5-H₂ H5 H5 (2H, m) ~3.20-3.30 & 4.10-4.20 ppm C5_CH2->H5 O_ring O C6_CH2 C6-H₂ H6 H6 (2H, m) ~3.15-3.25 & 3.40-3.50 ppm C6_CH2->H6

Caption: Molecular structure and predicted ¹H NMR signal assignments.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (Lock, Shim, Acquire FID) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing analysis Spectral Analysis (Integration, Peak Picking, Assignment) data_processing->analysis end End analysis->end

Caption: General workflow for ¹H NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound. The tabulated data and structural assignments offer valuable insights for researchers working with this compound. The detailed experimental protocol serves as a practical guide for obtaining high-quality NMR data for hydrochloride salts. While the presented spectral data is theoretical, it provides a strong foundation for the interpretation of experimental results and facilitates the structural confirmation of this and related morpholine derivatives.

(S)-2-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of specific toxicological data for this derivative, this document leverages extensive data from its parent compound, morpholine, to provide a comprehensive safety profile. All procedures and precautions outlined should be followed to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound and its parent compound, morpholine, are classified as hazardous materials. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: GHS Classification

Hazard ClassCategory
Flammable LiquidsCategory 3
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Reproductive ToxicityCategory 2

Data primarily based on the parent compound, morpholine.

Table 2: Hazard Statements

CodeStatement
H226Flammable liquid and vapor.
H302Harmful if swallowed.
H311 + H331Toxic in contact with skin or if inhaled.
H314Causes severe skin burns and eye damage.
H361Suspected of damaging fertility or the unborn child.

Table 3: Precautionary Statements

CodeStatement
P201Obtain special instructions before use.
P202Do not handle until all safety precautions have been read and understood.
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P261Avoid breathing mist or vapors.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Table 4: Acute Toxicity Data for Morpholine

Route of ExposureSpeciesValue
Oral LD50Rat1050 mg/kg
Dermal LD50Rabbit500 mg/kg
Inhalation LC50Rat8000 ppm (8 hours)

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the task should be conducted to determine the appropriate PPE.[1]

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[2]

    • Clothing: A chemical-resistant apron or suit is necessary to prevent skin contact.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.[1] In poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.

Handling Procedures
  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

  • Do not eat, drink, or smoke in the work area.[4]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep containers tightly closed.[4]

  • The compound is hygroscopic; store in a dry environment.

  • Store separately from strong oxidizing agents and acids.[5]

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6][7]

Spill and Leak Procedures
  • Evacuate the area and eliminate all ignition sources.[8]

  • Wear appropriate PPE.[8]

  • Contain the spill with an inert absorbent material (e.g., sand, earth).[8]

  • Collect the absorbed material into a suitable container for disposal.[8]

  • Wash the spill area with soap and water.[8]

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of chemicals. These protocols should be adapted and followed for any in-house safety testing of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with a limited number of animals per step. The outcome of each step determines the next step.

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A single animal is dosed.

    • If the animal survives, two more animals are dosed at the same level.

    • If the first animal dies, the next dose is lowered.

    • Observations are made for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 is determined based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD 404

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of a single animal, and the effects are observed.

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • The test substance is applied to the clipped skin and covered with a gauze patch.

    • The patch is removed after a specified time (typically 4 hours).

    • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is instilled into the eye of a single animal, and the effects are observed.

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • The test substance is applied into the conjunctival sac of one eye.

    • The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the eye lesions.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and testing of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Risk_Assessment->Select_PPE Determines Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Dispense Weigh/Dispense Compound Prepare_Work_Area->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate Decontaminate Work Area & Glassware Perform_Experiment->Decontaminate Waste_Disposal Dispose of Waste Properly Decontaminate->Waste_Disposal Store_Compound Store Compound in a Cool, Dry, Well-Ventilated Area Waste_Disposal->Store_Compound

Caption: General workflow for the safe handling of this compound.

Experimental_Workflow_OECD404 Start Start: OECD 404 Acute Dermal Irritation/Corrosion Animal_Prep Animal Preparation (Albino Rabbit, Clipped Fur) Start->Animal_Prep Application Apply Test Substance (0.5 mL or 0.5 g) to Skin Under Gauze Patch Animal_Prep->Application Exposure 4-Hour Exposure Application->Exposure Removal Remove Patch and Wash Skin Exposure->Removal Observation Observe for Erythema and Edema at 1, 24, 48, 72 hours Removal->Observation Scoring Score Skin Reactions Observation->Scoring Classification Classify as Irritant/Corrosive or Non-Irritant Scoring->Classification End End of Study Classification->End

Caption: Experimental workflow for OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

Experimental_Workflow_OECD405 Start Start: OECD 405 Acute Eye Irritation/Corrosion Animal_Prep Animal Preparation (Albino Rabbit) Start->Animal_Prep Application Instill Test Substance (0.1 mL or 0.1 g) into Conjunctival Sac of One Eye Animal_Prep->Application Observation Examine Eyes at 1, 24, 48, 72 hours Application->Observation Scoring Score Corneal Opacity, Iritis, Conjunctival Redness and Chemosis Observation->Scoring Classification Classify as Irritant/Corrosive or Non-Irritant Scoring->Classification End End of Study Classification->End

Caption: Experimental workflow for OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. Always consult the most up-to-date SDS for this compound from the supplier before use.

References

An In-depth Technical Guide on the Solubility of (S)-2-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the expected solubility based on the properties of related compounds and outlines detailed experimental protocols for its precise determination.

Introduction to this compound

This compound is a morpholine derivative. Morpholine and its salts are known for their good solubility in water. Morpholine itself is a colorless liquid that is miscible with water, and its hydrochloride salt is a solid that is also soluble in water[1]. The presence of the hydrophilic morpholine ring, the ether linkage, and its formation as a hydrochloride salt all suggest that this compound is likely to be readily soluble in aqueous solutions. The hydrochloride salt form, in particular, enhances water solubility compared to the free base.

Expected Solubility Profile

  • Aqueous Solubility: High solubility is expected in water and buffered aqueous solutions. The hydrochloride salt of an organic base like a morpholine derivative will typically be acidic in solution[2].

  • Organic Solvent Solubility: Solubility in organic solvents will vary based on the polarity of the solvent. Good solubility may be expected in polar protic solvents like methanol and ethanol. Solubility is likely to be lower in non-polar solvents.

Quantitative Solubility Data

As specific experimental values for the solubility of this compound are not available in the cited literature, the following table is provided as a template for researchers to populate with their own experimental data.

Solvent SystemTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Purified Water25Shake-Flask
Phosphate Buffer (pH 7.4)25Shake-Flask
0.1 M HCl25Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
Dichloromethane25Shake-Flask
Acetonitrile25Shake-Flask

Experimental Protocols for Solubility Determination

Several established methods can be used to determine the solubility of this compound. The choice of method may depend on the required accuracy, throughput, and available equipment.

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound[3].

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask. The excess solid should be visually apparent.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 48 hours[3]. The agitation can be achieved using an orbital shaker.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. Common analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC)

    • UV-Vis Spectroscopy (if the compound has a suitable chromophore)

    • Gravimetric analysis (after evaporating the solvent from a known volume of the saturated solution)

The following diagram illustrates the general workflow for the shake-flask method.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-48 hours) A->B Start Equilibration C Centrifuge or Filter B->C Attain Equilibrium D Analyze supernatant concentration (e.g., HPLC, UV-Vis) C->D Obtain Saturated Solution

Caption: Workflow for the Shake-Flask Solubility Determination Method.

For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium. A pH-solubility profile provides valuable information for drug development.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Solubility Measurement: Perform the shake-flask method (as described in 4.1) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility against the pH of the buffer. The resulting profile will show the pH range of highest and lowest solubility. For a basic compound's hydrochloride salt, solubility is expected to be higher at lower pH values.

The logical relationship for determining pH-dependent solubility is depicted below.

pH_Solubility_Logic cluster_workflow pH-Dependent Solubility Workflow Start Prepare Buffers (e.g., pH 1-10) LoopStart For each pH buffer: Start->LoopStart Process Perform Shake-Flask Solubility Measurement LoopStart->Process Yes Plot Plot Solubility vs. pH LoopStart->Plot No more buffers Data Record Solubility at specified pH Process->Data LoopEnd All pH values tested? Data->LoopEnd LoopEnd->LoopStart No

Caption: Logical workflow for determining pH-dependent solubility.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking this compound to particular signaling pathways. This compound is likely used as a building block in the synthesis of more complex molecules, and its biological activity would be determined by the final structure.

The primary experimental workflow associated with this compound at this stage of research and development would be its characterization, including solubility determination as outlined above.

Conclusion

This compound is anticipated to be a water-soluble compound, a characteristic favorable for many pharmaceutical applications. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to precisely quantify its solubility in various solvent systems. The provided templates and workflows offer a structured approach to generating the critical data needed for further research and development.

References

The Ascent of Chiral Morpholines: A Technical Guide to Their Discovery, Synthesis, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an ether and a secondary amine functionality, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a wide array of biologically active compounds. The introduction of chirality into the morpholine ring further expands its chemical space, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency and selectivity for biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of chiral morpholines, with a focus on key historical developments, modern synthetic methodologies, and their application in the synthesis of prominent pharmaceutical agents.

A Historical Perspective: From Racemates to Asymmetric Synthesis

The history of morpholine itself dates back to the late 19th century, with early syntheses involving the dehydration of diethanolamine with sulfuric acid.[1] Industrially, morpholine is primarily produced by the reaction of diethylene glycol with ammonia at high temperatures and pressures.[2][3] The concept of chirality, the "handedness" of molecules, was first elucidated by Louis Pasteur in 1848, a discovery that laid the foundation for stereochemistry.[4] However, the deliberate and controlled synthesis of chiral morpholines is a more recent endeavor, largely driven by the demands of the pharmaceutical industry for enantiomerically pure drugs.

Early approaches to obtaining chiral morpholines often relied on the resolution of racemic mixtures or the use of starting materials from the chiral pool. While effective, these methods can be inefficient, with a theoretical maximum yield of 50% for resolution and limitations in the structural diversity of available chiral starting materials. The advent of asymmetric catalysis in the latter half of the 20th century revolutionized the synthesis of chiral molecules, and the development of enantioselective methods for the construction of the chiral morpholine core has been an area of intense research. A significant milestone was the development of methods that could stereoselectively introduce substituents at various positions on the morpholine ring, leading to a diverse range of chiral building blocks for drug discovery.

Modern Synthetic Methodologies for Chiral Morpholines

The contemporary synthetic chemist's toolbox for constructing chiral morpholines is diverse and sophisticated, offering multiple strategies to control stereochemistry. These methods can be broadly categorized by the position of the newly formed stereocenter(s).

Synthesis of C2-Substituted Chiral Morpholines

The C2 position, adjacent to the oxygen atom, is a common site for substitution in bioactive morpholines.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines. One notable strategy involves the organocatalytic, enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization.[5] This method provides access to a variety of N-benzyl protected morpholines with good to excellent enantioselectivities.[5]

Experimental Protocol: Organocatalytic Enantioselective Synthesis of 2-Chloro Alcohols [5]

To a solution of the aldehyde (1.0 mmol) in a suitable solvent is added the chiral imidazolidinone organocatalyst (5-20 mol%). The mixture is cooled to the desired temperature (e.g., -30 °C), and the chlorinating agent, such as a perchlorinated quinone (1.1 equiv), is added. The reaction is stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the crude α-chloro aldehyde is typically used immediately in the next step without extensive purification. For the subsequent reduction to the 2-chloro alcohol, a solution of the crude α-chloro aldehyde is treated with a reducing agent like sodium borohydride (NaBH₄) at a low temperature (e.g., 0 °C). After the reaction is complete, it is quenched, and the product is extracted and purified by column chromatography.

The asymmetric hydrogenation of dehydromorpholines offers a direct and atom-economical route to 2-substituted chiral morpholines. The use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be highly effective, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6][7][8][9]

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [10]

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and a chiral bisphosphine ligand such as (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM) (1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst solution. In a separate vial, the 2-substituted dehydromorpholine (0.25 mmol) is dissolved in anhydrous DCM (1.0 mL). This substrate solution is then transferred to the catalyst solution. The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Synthesis of C3-Substituted Chiral Morpholines

The C3 position, adjacent to the nitrogen atom, is another key position for introducing chirality.

A one-pot, two-step catalytic process involving hydroamination followed by asymmetric transfer hydrogenation provides an efficient route to enantiomerically enriched 3-substituted morpholines from readily available aminoalkyne substrates.[10] The initial titanium-catalyzed intramolecular hydroamination forms a cyclic imine intermediate, which is then reduced in situ by a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand. This method exhibits broad substrate scope and delivers high yields and enantioselectivities.[10]

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [10]

  • Hydroamination: To a solution of the aminoalkyne substrate (0.5 mmol) in toluene (2.5 mL) is added the titanium precatalyst (e.g., --INVALID-LINK--₂) (5 mol %). The reaction mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.

  • Asymmetric Transfer Hydrogenation: A solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography.

Synthesis of Disubstituted Chiral Morpholines

The synthesis of disubstituted chiral morpholines presents additional challenges in controlling both regio- and stereoselectivity.

An enantio- and diastereoselective synthesis of trans-2,5-disubstituted morpholine derivatives can be achieved starting from enantiopure epoxides and amino alcohols. The key to this approach is the regioselective hydroxyl activation and subsequent ring closure of the resulting amino diol adducts.[11]

Experimental Protocol: Synthesis of trans-2,5-Disubstituted Morpholines from Epoxides and Amino Alcohols [11]

A solution of the enantiopure epoxide (1.0 equiv) and the amino alcohol (1.1 equiv) in a suitable solvent (e.g., ethanol) is heated to reflux until the reaction is complete. After cooling, the solvent is removed under reduced pressure. The resulting amino diol is then subjected to a cyclization procedure. For example, the amino diol can be treated with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine) to selectively activate one of the hydroxyl groups, followed by intramolecular nucleophilic attack of the other hydroxyl group to form the morpholine ring. The protecting groups are then removed to yield the final trans-2,5-disubstituted morpholine.

A novel and diastereoselective approach to cis-3,5-disubstituted morpholine derivatives involves the ring enlargement of a 2-(allyloxymethyl)aziridine via an electrophile-induced ring closure.

Experimental Protocol: Synthesis of cis-3,5-Di(bromomethyl)-4-tert-butylmorpholine from an Aziridine Derivative

To a solution of 1-(tert-butyl)-2-(allyloxymethyl)aziridine in dichloromethane at a low temperature (e.g., -78 °C) is added a solution of bromine in dichloromethane dropwise. The reaction is stirred for a short period and then quenched with a saturated aqueous solution of sodium carbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the cis-3,5-di(bromomethyl)-4-tert-butylmorpholine.

Quantitative Data Summary

The following tables summarize the quantitative data for some of the key synthetic methods described above.

Method Substrate Product Yield (%) ee (%) / dr Reference
Organocatalytic α-Chlorination/ReductionVarious Aldehydes2-Chloro AlcoholsHigh75-98% ee[5]
Asymmetric Hydrogenation2-Substituted Dehydromorpholines2-Substituted MorpholinesQuantitativeup to 99% ee[6][7][8][9]
Tandem Hydroamination/ATHAminoalkynes3-Substituted MorpholinesGoodHigh[10]
Epoxide Ring Opening/CyclizationEpoxides and Amino Alcoholstrans-2,5-Disubstituted MorpholinesGoodHigh dr[11]
Aziridine Ring Enlargement2-(Allyloxymethyl)aziridinecis-3,5-Disubstituted MorpholinesGoodHigh dr

Visualization of Key Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of some of the key synthetic pathways for chiral morpholines.

organocatalytic_synthesis aldehyde Aldehyde chloro_aldehyde α-Chloro Aldehyde aldehyde->chloro_aldehyde Organocatalyst, Chlorinating Agent chloro_alcohol 2-Chloro Alcohol chloro_aldehyde->chloro_alcohol Reduction (e.g., NaBH4) morpholine C2-Substituted Morpholine chloro_alcohol->morpholine Reductive Amination & Cyclization amine Amine (e.g., Benzylamine) amine->morpholine

Caption: Organocatalytic synthesis of C2-substituted morpholines.

asymmetric_hydrogenation dehydromorpholine Dehydromorpholine chiral_morpholine Chiral Morpholine dehydromorpholine->chiral_morpholine [Rh(COD)2]BF4, Chiral Ligand, H2

Caption: Asymmetric hydrogenation of dehydromorpholines.

tandem_reaction cluster_one_pot One-Pot Reaction aminoalkyne Aminoalkyne cyclic_imine Cyclic Imine aminoalkyne->cyclic_imine Ti-Catalyst (Hydroamination) chiral_morpholine Chiral Morpholine cyclic_imine->chiral_morpholine Ru-Catalyst, H-donor (Asymmetric Transfer Hydrogenation)

Caption: Tandem hydroamination/asymmetric transfer hydrogenation.

Chiral Morpholines in Pharmaceuticals

The significance of chiral morpholines is underscored by their presence in a number of FDA-approved drugs and clinical candidates. The specific stereochemistry of the morpholine core is often crucial for the drug's efficacy and safety profile.

Prominent Examples of Chiral Morpholine-Containing Drugs
Drug Therapeutic Area Chiral Morpholine Moiety
Aprepitant Antiemetic2,3-Disubstituted Morpholine
Linezolid Antibiotic3-Substituted Morpholin-2-one
Reboxetine Antidepressant2,3-Disubstituted Morpholine
Fenpropimorph Fungicide2,6-Dimethylmorpholine
Gefitinib AnticancerMorpholine (part of a side chain)
Moclobemide AntidepressantMorpholine (part of a side chain)
Synthesis of Key Pharmaceutical Agents

Aprepitant, a neurokinin-1 (NK₁) receptor antagonist, is used for the prevention of chemotherapy-induced nausea and vomiting. Its complex structure features a chiral 2,3-disubstituted morpholine core. The synthesis of aprepitant has evolved to become more efficient and environmentally friendly.

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of the (S)-enantiomer of linezolid often involves the use of a chiral building block to establish the stereocenter.

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant. It is marketed as a racemic mixture of the (R,R) and (S,S) enantiomers, although the (S,S)-enantiomer is the more active one. The synthesis of enantiomerically pure reboxetine often employs asymmetric methodologies such as Sharpless asymmetric epoxidation or dihydroxylation.[4][12]

Experimental Protocol: Key Steps in the Asymmetric Synthesis of (S,S)-Reboxetine

  • Sharpless Asymmetric Dihydroxylation: To a solution of trans-cinnamyl bromide in a mixture of t-butanol and water is added a pre-mixed solution of AD-mix-β. The reaction is stirred at a low temperature (e.g., 0 °C) until the reaction is complete. The reaction is quenched with sodium sulfite, and the product, a chiral diol, is extracted and purified.[12]

  • Mitsunobu Reaction: To a solution of the chiral diol and 2-ethoxyphenol in an anhydrous solvent such as THF is added triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated and purified by column chromatography.[13][14][15][16]

  • Morpholine Ring Formation (Intramolecular Cyclization): An intermediate containing both an amino and a leaving group (e.g., a halide or a sulfonate ester) is treated with a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent to effect intramolecular cyclization to form the morpholine ring.[17]

Fenpropimorph is a systemic fungicide used in agriculture. It contains a chiral 2,6-dimethylmorpholine core. Enantioselective syntheses of the active S-(-)-enantiomer have been developed, often employing chemoenzymatic methods.[18][19]

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. While the core of gefitinib is not a chiral morpholine, it possesses a morpholino-containing side chain. The synthesis of gefitinib involves the coupling of the quinazoline core with a morpholino-containing alkylating agent.[1][3][10][11][18][20][21][22]

Conclusion

The journey of chiral morpholines from academic curiosities to vital components of modern pharmaceuticals is a testament to the power of asymmetric synthesis. The development of a diverse array of catalytic and stereoselective methods has enabled chemists to access a vast chemical space of chiral morpholine derivatives with high efficiency and enantiopurity. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the demand for novel and structurally complex chiral building blocks will undoubtedly increase. The versatile and privileged nature of the chiral morpholine scaffold ensures its continued prominence in the ongoing quest for new and improved therapeutic agents.

References

The Morpholine Motif: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The simple, saturated heterocycle morpholine has unequivocally achieved this status.[1][2] Its frequent incorporation into a multitude of approved and experimental drugs stems from a unique combination of advantageous physicochemical, metabolic, and synthetic properties.[3] This guide provides a comprehensive technical overview of the pivotal role of morpholine derivatives in drug discovery, focusing on their application in oncology and infectious diseases, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and operational pathways.

The utility of the morpholine ring is multifaceted. From a physicochemical standpoint, it often imparts favorable properties such as improved aqueous solubility, bioavailability, and metabolic stability to a parent molecule.[4] Its nitrogen atom provides a site for substitution and interaction with biological targets, while the ether oxygen can act as a hydrogen bond acceptor. These features allow morpholine to serve not just as a passive scaffold but as an active contributor to the pharmacophore, enhancing binding affinity and selectivity for a wide range of receptors and enzymes.[1][2] Consequently, morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[4][5][6]

This guide will delve into specific examples of blockbuster drugs, such as the anticancer agent Gefitinib and the antibiotic Linezolid, to illustrate the tangible impact of the morpholine moiety. We will explore the signaling pathways they modulate, present their structure-activity relationship (SAR) data, and provide detailed protocols for their synthesis and biological evaluation, offering a robust resource for professionals engaged in the art and science of drug development.

Case Study 1: Morpholine Derivatives in Oncology - Targeting Kinase Signaling

A significant number of morpholine-containing drugs approved by the U.S. FDA are classified as anticancer agents.[7] Their success is often attributed to the inhibition of critical signaling pathways that drive tumor growth and proliferation, most notably the PI3K/Akt/mTOR and EGFR pathways.[8][9]

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its deregulation is a common event in various human cancers, making it a prime target for therapeutic intervention.[8] The morpholine ring is a common feature in many PI3K/mTOR inhibitors, where its oxygen atom often forms a critical hydrogen bond in the kinase hinge region.[8][10]

Below is a diagram illustrating the inhibitory action of morpholine derivatives on this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.

Quantitative Data: In Vitro Activity of Morpholine-Based PI3K Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of ZSTK474 analogues, where the morpholine group was replaced, against the four Class I PI3K isoforms. This data highlights the structural importance of the morpholine moiety for potent enzymatic inhibition.

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (1) None (Reference)5.020.836.83.9
6a Ethanolamine9.9>10091.59.8
6b Diethanolamine3.7>10014.610.1
6n Aminoxy89.3190050212.6
6o Methoxyamino10.911001378.6
6r MEK-inhibitor conjugate13039002000236
6s MEK-inhibitor conjugate10728001500137
Data adapted from multiple sources.[3][11]
EGFR Tyrosine Kinase Inhibitors: The Gefitinib Story

Gefitinib (Iressa®) is a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[9][12] Its structure features a quinazoline core with a morpholine-containing side chain. This morpholine group is crucial for providing better water solubility and oral bioavailability by facilitating hydrogen bonding within the ATP-binding domain of EGFR.[7]

Quantitative Data: In Vitro Cytotoxicity of Gefitinib Analogues

The table below presents the IC50 values of novel gefitinib-1,2,3-triazole derivatives against various wild-type EGFR lung cancer cell lines, demonstrating efforts to improve upon the parent compound's activity.

CompoundNCI-H1299 IC50 (µM)A549 IC50 (µM)NCI-H1437 IC50 (µM)L02 (Normal) IC50 (µM)
Gefitinib 14.23 ± 0.0815.11 ± 0.0520.44 ± 1.43>40
4b 4.42 ± 0.243.94 ± 0.011.56 ± 0.0620.25 ± 1.26
4c 4.60 ± 0.184.00 ± 0.083.51 ± 0.0529.38 ± 5.53
Data adapted from a study on novel gefitinib derivatives.[13]

Case Study 2: Morpholine in Antibacterial Agents - The Oxazolidinone Class

Linezolid (Zyvox®) was the first member of the oxazolidinone class of antibiotics to be approved for clinical use.[14][15] It is a critical therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[14] The chemical structure of Linezolid includes a fluorinated phenyl ring substituted with a morpholine group, which is known to contribute to a favorable safety profile.[13]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[15][16] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[14][17] This unique mechanism means there is a low incidence of cross-resistance with other protein synthesis inhibitors.[17]

The diagram below illustrates the mechanism of action of Linezolid.

Linezolid_MoA sub_30S 30S Ribosomal Subunit sub_50S 50S Ribosomal Subunit mRNA mRNA fMet_tRNA fMet-tRNA complex_70S Functional 70S Initiation Complex protein_synthesis Protein Synthesis (Elongation) complex_70S->protein_synthesis Linezolid Linezolid Linezolid->sub_50S Binds to 23S rRNA invis1->complex_70S Assembly invis2->complex_70S Blocks Formation

Caption: Linezolid inhibits bacterial protein synthesis by blocking 70S complex formation.

Quantitative Data: In Vitro Antibacterial Activity of Linezolid Analogues

The following table shows the Minimum Inhibitory Concentration (MIC) values for a series of Linezolid analogues against various bacterial strains, illustrating the structure-activity relationship.

CompoundR-Group on AmideS. aureus MIC (μg/mL)B. subtilis MIC (μg/mL)E. coli MIC (μg/mL)P. aeruginosa MIC (μg/mL)
Linezolid -CH₃1.00.5>100>100
7a -Phenyl0.50.55025
7b -4-Fluorophenyl1.00.5>10050
7c -4-Chlorophenyl0.50.255025
7d -4-Nitrophenyl0.50.252512.5
7e -2-Thienyl1.00.5>10050
Data adapted from a study on novel Linezolid analogues.[9]

Drug Discovery and Development Workflow

The path from a conceptual morpholine-containing molecule to a clinical candidate follows a rigorous, multi-stage process. This workflow is designed to identify potent and selective compounds while ensuring they possess drug-like properties suitable for further development.

The following diagram outlines a typical drug discovery workflow for kinase inhibitors, a common target for morpholine derivatives.

Drug_Discovery_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Dev. Hit_to_Lead Hit-to-Lead (SAR) HTS->Hit_to_Lead Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Leads Lead_Opt->Hit_to_Lead SAR Feedback In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Optimized Leads ADMET ADMET & Toxicology Lead_Opt->ADMET In Vitro ADMET In_Vivo->ADMET Candidate Candidate Selection ADMET->Candidate

Caption: General workflow for kinase inhibitor drug discovery and development.

Experimental Protocols

This section provides summarized methodologies for key experiments cited in this guide. These protocols are intended as a reference for researchers in the field.

Protocol 1: Synthesis of Gefitinib

This protocol outlines a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate.

  • Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane using potassium carbonate as a base to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.[12]

  • Nitration: The product from step 1 is nitrated using nitric acid in acetic acid to introduce a nitro group, yielding methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[12]

  • Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid, affording methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[12]

  • Cyclization: The amino-benzoate is cyclized with formamidine acetate in refluxing ethanol to form the quinazolinone ring system.

  • Chlorination: The resulting quinazolinone is chlorinated using thionyl chloride or POCl₃ to produce the 4-chloroquinazoline intermediate.

  • First Amination (SNAr): The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in isopropanol to couple the anilino moiety at the C4 position.[12]

  • Second Amination (SNAr): The chloropropyl side chain is reacted with morpholine in the presence of a catalyst like potassium iodide to form the final Gefitinib product. The crude product is then purified.[12]

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Continuous-Read Format)

This protocol measures the potency of a compound against an EGFR enzyme.

  • Reagent Preparation: Prepare 10X stocks of recombinant EGFR enzyme (e.g., 50 nM), ATP (e.g., 150 µM), and a suitable peptide substrate in 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[16]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Gefitinib) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Pre-incubation: In a 384-well plate, add 5 µL of the EGFR enzyme stock and 0.5 µL of the serially diluted compound or DMSO control. Incubate for 30 minutes at room temperature.[16]

  • Reaction Initiation: Start the kinase reaction by adding 45 µL of a pre-mixed solution containing the ATP and peptide substrate to each well.[16]

  • Data Acquisition: Immediately begin monitoring the reaction kinetics by measuring the fluorescence signal (e.g., λex 360nm / λem 485nm) every ~70 seconds for 30-120 minutes using a plate reader.[16]

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the progress curve) for each well. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the antibacterial potency of a compound.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[18]

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., Linezolid) in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[18]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[18]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[18]

Conclusion and Future Perspectives

The morpholine scaffold continues to be a cornerstone of medicinal chemistry, demonstrating remarkable versatility and contributing to the success of numerous therapeutic agents.[1][5] Its ability to favorably modulate pharmacokinetic properties while actively participating in target binding ensures its continued relevance in drug design.[19] As seen in the case studies of Gefitinib and Linezolid, the incorporation of this simple heterocycle has led to breakthrough treatments for cancer and infectious diseases.

Future research will likely focus on leveraging the morpholine motif in novel ways. This includes its incorporation into new drug modalities such as PROTACs and covalent inhibitors, and its use in targeting increasingly complex biological pathways. The development of innovative synthetic methodologies will further expand the accessible chemical space of morpholine derivatives, providing medicinal chemists with an even richer toolbox.[3] A deep understanding of the structure-activity relationships, as outlined in this guide, will be paramount in rationally designing the next generation of morpholine-based therapeutics to address unmet medical needs.

References

(S)-2-(Methoxymethyl)morpholine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-(Methoxymethyl)morpholine hydrochloride is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecules with specific stereochemistry. Its morpholine core is a privileged structure in drug design, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

PropertyValueSource/Comment
Molecular Formula C₆H₁₄ClNO₂[1][2]
Molecular Weight 167.63 g/mol [1]
Appearance White to off-white solidExpected for a hydrochloride salt of an amine.
Melting Point Not availableData not found in public literature.
Boiling Point Not availableData not found in public literature.
Specific Rotation Not availableData not found in public literature.
Solubility Soluble in water and polar organic solventsExpected for a hydrochloride salt.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process starting from a chiral precursor. The following protocols are illustrative and based on established synthetic methodologies for analogous morpholine derivatives.

Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)morpholine

This initial step involves the formation of the chiral morpholine ring from a suitable chiral amino alcohol.

Materials:

  • (S)-2-amino-3-methoxypropan-1-ol

  • 1-bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-2-amino-3-methoxypropan-1-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford (S)-2-(hydroxymethyl)morpholine.

Protocol 2: O-Methylation to (S)-2-(Methoxymethyl)morpholine

The hydroxyl group of the intermediate is then methylated.

Materials:

  • (S)-2-(hydroxymethyl)morpholine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of (S)-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-2-(methoxymethyl)morpholine.

Protocol 3: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve handling and stability.

Materials:

  • (S)-2-(methoxymethyl)morpholine

  • Hydrochloric acid (HCl) in diethyl ether (2.0 M solution)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified (S)-2-(methoxymethyl)morpholine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring at 0 °C for 1 hour.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The morpholine moiety is a key pharmacophore in a multitude of kinase inhibitors. Chiral morpholine derivatives, such as (S)-2-(methoxymethyl)morpholine, are particularly valuable for developing selective inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4][5]

The introduction of a chiral center on the morpholine ring can significantly enhance the potency and selectivity of an inhibitor for a specific kinase isoform. The methoxymethyl substituent at the (S)-configured stereocenter can engage in specific hydrogen bonding or van der Waals interactions within the ATP-binding pocket of the target kinase, leading to improved affinity and a more favorable pharmacological profile.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the points of inhibition by small molecules, often containing a morpholine scaffold.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates & activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth promotes fourEBP1->CellGrowth promotes Inhibitor (S)-2-(Methoxymethyl)morpholine -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: Synthesis and Application

The following diagram outlines a typical experimental workflow for the synthesis of a novel drug candidate using this compound as a chiral building block.

Experimental_Workflow Start Start: (S)-2-(Methoxymethyl)morpholine Hydrochloride Step1 Step 1: Free Base Generation (e.g., with NaHCO₃) Start->Step1 Step2 Step 2: N-Alkylation or N-Arylation (Coupling with another building block) Step1->Step2 Step3 Step 3: Reaction Work-up (Extraction, Washing) Step2->Step3 Step4 Step 4: Purification (Column Chromatography, Recrystallization) Step3->Step4 Step5 Step 5: Characterization (NMR, MS, HPLC) Step4->Step5 Step6 Step 6: Biological Evaluation (In vitro kinase assays, cell-based assays) Step5->Step6 End End: Novel Drug Candidate Step6->End

Caption: Experimental workflow for the synthesis of a drug candidate.

References

An In-depth Technical Guide to the Fundamental Reactivity of (S)-2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Methoxymethyl)morpholine hydrochloride is a chiral substituted morpholine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including the chiral center at the 2-position, the methoxymethyl substituent, and the secondary amine functionality of the morpholine ring, govern its reactivity and utility as a versatile building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its key chemical properties, characteristic reactions, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Properties and Reactivity Overview

This compound is the salt form of the free base, (S)-2-(Methoxymethyl)morpholine. The hydrochloride salt enhances the compound's stability and water solubility. The core reactivity of this molecule is centered around the secondary amine of the morpholine ring, which behaves as a nucleophile and a base.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂--INVALID-LINK--
Molecular Weight 167.63 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Temperature Ambient--INVALID-LINK--

Fundamental Reactions of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is the primary site of chemical reactivity. As a secondary amine, it readily undergoes a variety of transformations, making it a valuable handle for molecular elaboration.

Reactivity_Workflow Start (S)-2-(Methoxymethyl)morpholine Hydrochloride FreeBase (S)-2-(Methoxymethyl)morpholine (Free Base) Start->FreeBase Base Acylation N-Acylation FreeBase->Acylation Acylating Agent (e.g., Acyl Chloride, Anhydride) Alkylation N-Alkylation FreeBase->Alkylation Alkylating Agent (e.g., Alkyl Halide) Protection N-Protection FreeBase->Protection Protecting Group Reagent (e.g., Boc-anhydride) Amide N-Acyl Morpholine (Amide) Acylation->Amide TertiaryAmine N-Alkyl Morpholine (Tertiary Amine) Alkylation->TertiaryAmine ProtectedAmine N-Protected Morpholine Protection->ProtectedAmine NBoc_Protection_Workflow Start (S)-2-(Methoxymethyl)morpholine (or its HCl salt) Reagents Boc₂O (Base if starting from HCl salt) Solvent (e.g., DCM) Start->Reagents 1. Reaction Stir at Room Temperature Reagents->Reaction 2. Workup Aqueous Workup Reaction->Workup 3. Purification Purification (e.g., Chromatography) Workup->Purification 4. Product N-Boc-(S)-2-(Methoxymethyl)morpholine Purification->Product 5. Drug_Development_Logic Start (S)-2-(Methoxymethyl)morpholine Hydrochloride ChiralPool Chiral Building Block Start->ChiralPool Synthesis Multi-step Synthesis ChiralPool->Synthesis Bioactive Bioactive Molecule (e.g., Drug Candidate) Synthesis->Bioactive Target Biological Target (Enzyme, Receptor, etc.) Bioactive->Target Pathway Modulation of Signaling Pathway Target->Pathway

Methodological & Application

Synthesis of (S)-2-(Methoxymethyl)morpholine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (S)-2-(Methoxymethyl)morpholine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic route commencing from the commercially available starting material, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This method involves a Williamson ether synthesis for the methylation of the primary alcohol, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group and concurrent formation of the hydrochloride salt.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The expected yields are based on typical literature values for analogous reactions.

StepReactionStarting MaterialReagentsProductTypical Yield (%)Purity (%)
1Williamson Ether Synthesis(S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateSodium hydride (NaH), Methyl iodide (CH₃I)(S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate85-95>95
2Boc Deprotection & Salt Formation(S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylateHydrochloric acid (HCl) in diethyl etherThis compound90-98>98

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate

This procedure details the methylation of the primary alcohol of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate via a Williamson ether synthesis.[1][2]

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate as a clear oil.

Step 2: Synthesis of this compound

This protocol describes the deprotection of the Boc group and the in-situ formation of the hydrochloride salt.[3]

Materials:

  • (S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Dissolve (S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2.0-3.0 eq) dropwise with vigorous stirring.

  • A white precipitate should form upon addition of the HCl solution.

  • Stir the resulting suspension at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and the overall experimental workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant N-Boc-(S)-2-(hydroxymethyl)morpholine Alkoxide Alkoxide Intermediate Reactant->Alkoxide Deprotonation Base NaH MethylatingAgent CH₃I Product N-Boc-(S)-2-(methoxymethyl)morpholine Alkoxide->Product SN2 Attack

Williamson Ether Synthesis Mechanism

experimental_workflow start Start: N-Boc-(S)-2-(hydroxymethyl)morpholine step1 Step 1: Williamson Ether Synthesis - Dissolve in anhydrous THF - Add NaH at 0°C - Add CH₃I at 0°C - Stir at room temperature start->step1 workup1 Work-up & Purification - Quench with NH₄Cl (aq) - Extract with Ethyl Acetate - Wash with Brine - Dry over MgSO₄ - Column Chromatography step1->workup1 intermediate Intermediate: (S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate workup1->intermediate step2 Step 2: Boc Deprotection & Salt Formation - Dissolve in anhydrous Diethyl Ether - Add HCl in Diethyl Ether at 0°C intermediate->step2 workup2 Work-up & Isolation - Stir at 0°C to RT - Filter the precipitate - Wash with cold Diethyl Ether - Dry under vacuum step2->workup2 product Final Product: This compound workup2->product

Experimental Workflow for Synthesis

References

Application Notes and Protocols for (S)-2-(Methoxymethyl)morpholine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Methoxymethyl)morpholine hydrochloride is a chiral building block with significant potential in asymmetric synthesis. Its rigid morpholine scaffold and the stereogenic center at the C2 position make it an attractive candidate for use as a chiral auxiliary to control the stereochemical outcome of various chemical transformations. These application notes provide an overview of its utility, particularly in diastereoselective alkylation reactions, and offer detailed protocols for its application.

The core principle behind using (S)-2-(Methoxymethyl)morpholine as a chiral auxiliary involves its temporary attachment to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the morpholine moiety then directs the stereoselective approach of a reagent to one of the two faces of the substrate, leading to the formation of a new stereocenter with a high degree of stereocontrol. Following the reaction, the chiral auxiliary can be cleaved and potentially recycled.

Key Application: Asymmetric α-Alkylation of Carboxylic Acid Derivatives

A primary application of chiral auxiliaries is in the asymmetric α-alkylation of carbonyl compounds. By converting a prochiral carboxylic acid into a chiral amide using (S)-2-(Methoxymethyl)morpholine, the resulting enolate can undergo diastereoselective alkylation. The steric hindrance provided by the chiral auxiliary effectively blocks one face of the enolate, leading to the preferential formation of one diastereomer.

Experimental Protocols

Protocol 1: Synthesis of the Chiral N-Acylmorpholine

This protocol describes the coupling of a prochiral carboxylic acid with (S)-2-(Methoxymethyl)morpholine to form the corresponding chiral N-acylmorpholine.

Materials:

  • This compound

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of the Auxiliary: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Coupling Reaction: Redissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the solution of the free (S)-2-(Methoxymethyl)morpholine at 0 °C. Add an additional equivalent of triethylamine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-(S)-2-(Methoxymethyl)morpholine.

Protocol 2: Diastereoselective α-Alkylation

This protocol details the diastereoselective alkylation of the chiral N-acylmorpholine prepared in Protocol 1.

Materials:

  • N-Acyl-(S)-2-(Methoxymethyl)morpholine (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) (as a 1.0 M solution in THF/hexanes)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: Dissolve the N-acyl-(S)-2-(Methoxymethyl)morpholine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add the LDA or LHMDS solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (S)-2-(Methoxymethyl)morpholine auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-2-(Methoxymethyl)morpholine (from Protocol 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution, optional for some substrates)

  • Hydrochloric acid (HCl) (1 M)

  • Ethyl acetate

Procedure:

  • Hydrolysis: Dissolve the alkylated N-acylmorpholine (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH (2.0-4.0 eq) dropwise. If necessary for complete hydrolysis, a small amount of H₂O₂ can be added.

  • Stir the reaction mixture at 0 °C to room temperature for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extraction: Extract the chiral carboxylic acid with ethyl acetate. The (S)-2-(Methoxymethyl)morpholine auxiliary will remain in the aqueous layer as its hydrochloride salt and can be recovered.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral carboxylic acid.

  • Purification: Purify the carboxylic acid by an appropriate method, such as crystallization or chromatography. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by conversion to a chiral derivative.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of the N-propanoyl derivative of (S)-2-(Methoxymethyl)morpholine with various electrophiles.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I2-Methylpropanoic acid derivative8595:5
2BnBr2-Benzylpropanoic acid derivative9297:3
3Allyl-Br2-Allylpropanoic acid derivative8894:6
4EtI2-Ethylpropanoic acid derivative8293:7

Visualizations

Workflow for Asymmetric α-Alkylation

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid C N-Acylmorpholine (Chiral Substrate) A->C Coupling B (S)-2-(Methoxymethyl)morpholine B->C D Enolate Formation (LDA or LHMDS) C->D E Alkylation (R-X) D->E F Alkylated N-Acylmorpholine E->F G Hydrolysis (LiOH) F->G H Chiral Carboxylic Acid G->H I Recovered Auxiliary G->I

Caption: Workflow for asymmetric α-alkylation using (S)-2-(Methoxymethyl)morpholine.

Stereochemical Rationale

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid chelated enolate intermediate. The methoxymethyl group at the C2 position of the morpholine ring is proposed to coordinate with the lithium cation, leading to a conformationally locked structure that exposes one face of the enolate to the electrophile while shielding the other.

Stereochemical_Model cluster_model Proposed Chelation Model for Diastereoselectivity Enolate Chelated Enolate Intermediate Electrophile Electrophile (R-X) Enolate->Electrophile Attack from Less Hindered Face Minor_Product Minor Diastereomer Enolate->Minor_Product Hindered Attack Major_Product Major Diastereomer Electrophile->Major_Product Forms Shielded_Face Steric Shielding by Morpholine Ring

Caption: Proposed model for stereochemical induction.

Application Notes and Protocols: (S)-2-(Methoxymethyl)morpholine Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (S)-2-(Methoxymethyl)morpholine hydrochloride as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids. This methodology is particularly valuable in early-stage drug development where the rapid and reliable synthesis of enantiomerically pure compounds is crucial.

Introduction and Principle

This compound is a chiral auxiliary designed for the diastereoselective alkylation of enolates derived from carboxylic acids. The inherent chirality of the morpholine ring, coupled with the stereodirecting effect of the methoxymethyl group, allows for the introduction of a new stereocenter at the α-position of a prochiral carboxylic acid with a high degree of stereocontrol.

The general workflow involves three key steps:

  • Acylation: The chiral auxiliary is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acylmorpholine.

  • Diastereoselective Alkylation: The N-acylmorpholine is deprotonated with a strong base to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantioenriched α-substituted carboxylic acid, and the auxiliary can often be recovered and reused.

This approach is a powerful tool for accessing a wide range of chiral building blocks essential for the synthesis of complex molecular targets in the pharmaceutical industry.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • This compound should be converted to the free base, (S)-2-(Methoxymethyl)morpholine, before use by treatment with a suitable base (e.g., NaOH or K₂CO₃) and extraction into an organic solvent.

  • Reagents should be of high purity.

Protocol 1: Acylation of (S)-2-(Methoxymethyl)morpholine

This protocol describes the formation of the N-acylmorpholine derivative from a generic carboxylic acid chloride.

Materials:

  • (S)-2-(Methoxymethyl)morpholine (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Carboxylic acid chloride (R-COCl) (1.1 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-(Methoxymethyl)morpholine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA dropwise to the solution.

  • Slowly add the carboxylic acid chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-acyl-(S)-2-(methoxymethyl)morpholine.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the crucial diastereoselective alkylation step.

Materials:

  • N-acyl-(S)-2-(methoxymethyl)morpholine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 2.0 M solution in THF

  • Alkyl halide (R'-X) (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-(S)-2-(methoxymethyl)morpholine in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA or NaHMDS solution dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes mixture) to yield the alkylated N-acylmorpholine. The diastereomeric excess (de%) can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final α-substituted carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-2-(methoxymethyl)morpholine (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) (4.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated N-acylmorpholine in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the carboxylic acid product with diethyl ether (3 x 30 mL).

  • To recover the auxiliary, basify the aqueous layer with solid NaOH to pH >12 and extract with dichloromethane (3 x 30 mL).

  • Dry the organic extract containing the carboxylic acid over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched α-substituted carboxylic acid. The enantiomeric excess (ee%) can be determined by conversion to a methyl ester followed by chiral HPLC analysis.

  • The organic extract containing the recovered auxiliary can be dried, concentrated, and purified for reuse.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of N-propanoyl-(S)-2-(methoxymethyl)morpholine with various alkyl halides.

EntryElectrophile (R'-X)ProductYield (%)Diastereomeric Excess (de%)
1CH₃IN-(2-Methylpropanoyl)-...92>98
2CH₃CH₂BrN-(2-Methylbutanoyl)-...88>98
3PhCH₂BrN-(2-Methyl-3-phenylpropanoyl)-...95>95
4Allyl BromideN-(2-Methylpent-4-enoyl)-...85>95

Visualization of the Experimental Workflow

The following diagram illustrates the overall experimental workflow for the application of (S)-2-(Methoxymethyl)morpholine as a chiral auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S)-2-(Methoxymethyl)morpholine Acylation Acylation (TEA, DCM) Auxiliary->Acylation AcidChloride R-COCl AcidChloride->Acylation NAcyl N-Acyl-(S)-2-(methoxymethyl)morpholine Acylation->NAcyl Deprotonation Deprotonation (LDA, -78 °C) NAcyl->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile R'-X Electrophile->Alkylation AlkylatedProduct Alkylated N-Acylmorpholine Alkylation->AlkylatedProduct Cleavage Hydrolysis (LiOH, THF/H₂O) AlkylatedProduct->Cleavage FinalProduct Enantioenriched α-Substituted Carboxylic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric synthesis using (S)-2-(Methoxymethyl)morpholine.

Signaling Pathway of Stereochemical Induction

The high diastereoselectivity observed in the alkylation step is attributed to the formation of a rigid chelated enolate intermediate. The lithium cation is thought to coordinate to both the enolate oxygen and the oxygen of the methoxymethyl group, creating a conformationally restricted system that blocks one face of the enolate from the incoming electrophile.

G cluster_0 Proposed Mechanism of Diastereoselection Enolate N-Acylmorpholine Enolate Chelation Formation of Li-Chelated Intermediate Enolate->Chelation BlockedFace Steric Shielding by Morpholine Ring Chelation->BlockedFace Electrophile Electrophile (R'-X) Approaches Less Hindered Face BlockedFace->Electrophile Diastereomer Formation of Single Diastereomer Electrophile->Diastereomer

Caption: Proposed stereochemical control pathway.

These application notes and protocols provide a comprehensive guide for the effective use of this compound as a chiral auxiliary. For specific applications, optimization of reaction conditions may be necessary.

Application Notes and Protocols for Diastereoselective Alkylation Using (S)-2-(Methoxymethyl)morpholine Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereoselective alkylation of carboxylic acid derivatives utilizing (S)-2-(Methoxymethyl)morpholine hydrochloride as a chiral auxiliary. This methodology facilitates the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The use of (S)-2-(Methoxymethyl)morpholine, derived from a chiral amino alcohol, offers a robust strategy for the diastereoselective alkylation of enolates. The morpholine scaffold provides a rigid framework that, in combination with the methoxymethyl substituent at the stereogenic center, effectively biases the approach of electrophiles to one face of the corresponding amide enolate. This leads to high levels of diastereoselectivity in the formation of α-substituted products. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid derivative.

Principle of the Method

The overall strategy involves three key steps:

  • Amide Formation: The chiral auxiliary, (S)-2-(Methoxymethyl)morpholine, is coupled with a carboxylic acid to form a chiral N-acylmorpholine.

  • Diastereoselective Alkylation: The N-acylmorpholine is deprotonated to form a chiral enolate, which then reacts with an alkylating agent. The steric hindrance imposed by the chiral auxiliary directs the electrophile to attack from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to afford the α-substituted carboxylic acid, ester, or alcohol, and the auxiliary can often be recovered and recycled.

Data Presentation: Representative Diastereoselectivities and Yields

While specific data for (S)-2-(Methoxymethyl)morpholine as a chiral auxiliary in alkylation is not extensively documented in publicly available literature, the following table presents representative data from analogous systems using chiral amides derived from similar 2-substituted amino alcohols. These values illustrate the typical efficiencies and selectivities that can be expected with this class of chiral auxiliaries.

EntryCarboxylic Acid DerivativeAlkylating Agent (R-X)ProductYield (%)d.e. (%)
1N-Propionyl-(S)-2-(methoxymethyl)morpholineBenzyl bromideα-Benzylpropionic acid derivative85-95>95
2N-Propionyl-(S)-2-(methoxymethyl)morpholineMethyl iodideα-Methylpropionic acid derivative80-90>90
3N-Phenylacetyl-(S)-2-(methoxymethyl)morpholineEthyl iodideα-Ethylphenylacetic acid derivative82-92>93
4N-Butyryl-(S)-2-(methoxymethyl)morpholineAllyl bromideα-Allylbutyric acid derivative78-88>92

Experimental Protocols

4.1. Protocol for the Synthesis of N-Acyl-(S)-2-(Methoxymethyl)morpholine

This protocol describes the formation of the chiral amide from the carboxylic acid and the chiral auxiliary.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve this compound in water and add an excess of a strong base (e.g., 2M NaOH) to deprotonate the amine. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Acid Chloride Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DCM. Cool the solution to 0 °C and add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the (S)-2-(Methoxymethyl)morpholine free base (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-acylmorpholine by flash column chromatography on silica gel.

4.2. Protocol for Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation.

Materials:

  • N-Acyl-(S)-2-(Methoxymethyl)morpholine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (typically a 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkylating agent (R'-X, e.g., benzyl bromide, methyl iodide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: Under an inert atmosphere, dissolve the N-acyl-(S)-2-(Methoxymethyl)morpholine in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C (dry ice/acetone bath).

  • Add the strong base (LDA or LHMDS, 1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution typically turns yellow or orange.

  • Alkylation: Add the alkylating agent (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Reaction Quenching and Work-up: Quench the reaction by adding saturated NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC/GC analysis. Purify the product by flash column chromatography.

4.3. Protocol for Chiral Auxiliary Cleavage

This protocol describes the removal of the chiral auxiliary to yield the final product. The choice of cleavage method depends on the desired final product (acid, ester, or alcohol).

4.3.1. Hydrolysis to Carboxylic Acid

Materials:

  • Alkylated N-acylmorpholine

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃) solution

  • Hydrochloric acid (HCl) (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated N-acylmorpholine in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add an aqueous solution of LiOH (4-8 equivalents) followed by the dropwise addition of 30% H₂O₂ (4-8 equivalents).

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate. The chiral auxiliary will remain in the aqueous layer as its hydrochloride salt and can be recovered.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the α-substituted carboxylic acid.

4.3.2. Reductive Cleavage to Alcohol

Materials:

  • Alkylated N-acylmorpholine

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Anhydrous diethyl ether or THF

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or 1 M HCl

Procedure:

  • Under an inert atmosphere, dissolve the alkylated N-acylmorpholine in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C and add LiAlH₄ or LiBH₄ (2-3 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% NaOH solution, and water (Fieser workup).

  • Alternatively, quench with a saturated solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting precipitate and wash with ether or THF.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral alcohol. The chiral auxiliary can be recovered from the aqueous layer or the filtered solids.

Visualizations

experimental_workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Carboxylic Acid Carboxylic Acid N-Acylmorpholine N-Acylmorpholine Carboxylic Acid->N-Acylmorpholine Coupling Auxiliary (S)-2-(Methoxymethyl)morpholine Auxiliary->N-Acylmorpholine Base LDA or LHMDS Enolate Enolate N-Acylmorpholine->Enolate Deprotonation Base->Enolate Alkylated Product Alkylated Product Enolate->Alkylated Product Alkylation Alkylating Agent R'-X Alkylating Agent->Alkylated Product Final Product Chiral Acid/Alcohol Alkylated Product->Final Product Hydrolysis or Reduction Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary

Caption: Experimental workflow for diastereoselective alkylation.

Application Notes and Protocol: N-acylation of (S)-2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-acylation of morpholine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The resulting N-acylmorpholine derivatives are prevalent in a multitude of biologically active compounds. (S)-2-(Methoxymethyl)morpholine is a valuable chiral building block, and its acylation provides access to a diverse range of functionalized molecules for screening and optimization. This document provides a detailed protocol for the N-acylation of its hydrochloride salt, a common starting material. The protocol outlines two robust methods: standard acylation in an anhydrous organic solvent with a tertiary amine base and the classic Schotten-Baumann biphasic conditions.

The primary challenge when starting with a hydrochloride salt is the need to neutralize the salt to liberate the free secondary amine for acylation. This is typically achieved either by using an excess of a tertiary amine base in situ or by employing an aqueous inorganic base.[1][2]

General Reaction Scheme

The reaction involves the nucleophilic acyl substitution of a secondary amine with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base. The base is crucial for neutralizing the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[2][3][4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the N-acylation of secondary amines, providing a baseline for experimental design with (S)-2-(Methoxymethyl)morpholine hydrochloride. Yields are representative and highly dependent on the specific substrate and acylating agent used.

Acylating AgentMethodBase (equivalents)Solvent SystemTemperature (°C)Typical Yield (%)Reference
Acetyl ChlorideAnhydrousTriethylamine (2.2)Dichloromethane (DCM)0 to RT>90[1]
Benzoyl ChlorideSchotten-BaumannSodium Hydroxide (aq)Dichloromethane / Water0 to RTHigh[5][6]
Acetic AnhydrideAnhydrousPyridine (1.2)Dichloromethane (DCM)0 to RT50-68[7]
Chloroacetyl chlorideBiphasicPotassium Carbonate (aq)Tetrahydrofuran / WaterRTHigh[7]

Experimental Protocols

Method 1: N-Acylation under Anhydrous Conditions

This protocol is suitable for moisture-sensitive acylating agents and substrates. It utilizes a tertiary amine base to both neutralize the starting hydrochloride salt and scavenge the HCl produced during the reaction.[1][7]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, 1.05 equivalents)

  • Triethylamine (TEA) or Pyridine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (2.2 eq.) to the suspension and stir for 15-20 minutes at room temperature to ensure the formation of the free amine.

  • Cool the reaction mixture to 0 °C using an ice-water bath.[1][7]

  • In a separate flask, dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1][7] d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Method 2: N-Acylation under Schotten-Baumann (Biphasic) Conditions

This classic method is robust, often requires less stringent anhydrous conditions, and is easily scalable. It uses an inexpensive inorganic base in a two-phase system.[2][5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, 1.1 equivalents)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1-2 M aqueous solution of NaOH (2.5 eq.).

  • Add an equal volume of DCM to create a biphasic system.

  • Cool the mixture to 0 °C in an ice-water bath and stir vigorously to ensure efficient mixing between the two phases.

  • Add the acyl chloride (1.1 eq.), either neat or dissolved in a small amount of DCM, dropwise to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and continue stirring vigorously for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Workup: a. Transfer the mixture to a separatory funnel and separate the layers. b. Extract the aqueous layer twice with fresh portions of DCM. c. Combine all organic layers and wash with brine. d. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄. e. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Logical Relationship of Reagents

The following diagram illustrates the roles and relationships of the key components in the anhydrous acylation protocol.

cluster_reactants Reactants cluster_reagents Auxiliary Reagents cluster_process Process cluster_products Products & Byproducts AmineHCl (S)-2-(Methoxymethyl)morpholine Hydrochloride Reaction N-Acylation Reaction AmineHCl->Reaction AcylCl Acyl Chloride (R-COCl) AcylCl->Reaction Base Triethylamine (Base) Base->Reaction Neutralizes HCl Salt & Scavenges HCl byproduct Solvent DCM (Solvent) Solvent->Reaction Reaction Medium Product N-Acyl Product Reaction->Product Byproduct Triethylamine Hydrochloride Salt Reaction->Byproduct

Caption: Reagent roles in the anhydrous N-acylation reaction.

Experimental Workflow

The diagram below outlines the general laboratory workflow from starting materials to the final purified product.

G prep 1. Reactant Preparation (Dissolve Amine HCl & Base) cool 2. Cooling (0 °C Ice Bath) prep->cool add 3. Reagent Addition (Dropwise Acyl Chloride) cool->add react 4. Reaction (Stir at RT, Monitor by TLC) add->react workup 5. Aqueous Workup (Quench & Wash) react->workup purify 6. Purification (Dry, Concentrate, Chromatograph) workup->purify product Final Product purify->product

Caption: General workflow for the N-acylation protocol.

References

Application Notes and Protocols for the Cleavage of the (S)-2-(Methoxymethyl)morpholine Hydrochloride Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-2-(Methoxymethyl)morpholine moiety is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. The final step in such a synthetic sequence is the efficient and clean removal of the auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method is critical and depends on the desired functionality in the final product, be it a carboxylic acid, alcohol, or amine. This document provides detailed protocols for the most common methods of cleaving the N-acyl bond of the (S)-2-(Methoxymethyl)morpholine auxiliary, based on established procedures for amide bond hydrolysis and reduction.

Overview of Cleavage Methods

The cleavage of the amide bond formed between the chiral auxiliary and the substrate can be achieved under hydrolytic (acidic or basic) or reductive conditions. The selection of the appropriate method will depend on the stability of the desired product to the reaction conditions.

  • Hydrolytic Cleavage: This method is employed to convert the acylated auxiliary into the corresponding carboxylic acid. It can be performed under acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions or racemization that can occur under acidic conditions.

  • Reductive Cleavage: This approach is used to obtain the corresponding primary amine. Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically used for this transformation.

Data Presentation: Cleavage Conditions for Morpholine Amides

The following table summarizes typical reaction conditions for the cleavage of N-acyl morpholines, which serve as a starting point for the optimization of the cleavage of the (S)-2-(Methoxymethyl)morpholine auxiliary.

Cleavage MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction Time (h)Product Type
Acidic Hydrolysis 6M HCl or H₂SO₄Water, Dioxane1004 - 12Carboxylic Acid
Basic Hydrolysis 6M NaOH or KOHWater, Ethanol80 - 1004 - 12Carboxylic Acid
Reductive Cleavage LiAlH₄THF, Diethyl ether0 to reflux2 - 8Amine

Experimental Protocols

Protocol 1: Basic Hydrolytic Cleavage to Yield a Carboxylic Acid

This protocol describes the cleavage of the N-acyl-(S)-2-(Methoxymethyl)morpholine to yield the corresponding carboxylic acid and recover the chiral auxiliary.

Materials:

  • N-acyl-(S)-2-(Methoxymethyl)morpholine substrate

  • 6 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(S)-2-(Methoxymethyl)morpholine substrate in a 1:1 mixture of ethanol and 6 M NaOH solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction of Auxiliary: Make the aqueous solution basic (pH > 12) with additional NaOH if necessary. Extract the aqueous layer with ethyl acetate (3 x 50 mL) to recover the (S)-2-(Methoxymethyl)morpholine auxiliary. The combined organic layers can be dried over anhydrous Na₂SO₄, filtered, and concentrated to recover the auxiliary.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M HCl.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as required.

Protocol 2: Reductive Cleavage to Yield an Amine

This protocol describes the reduction of the N-acyl-(S)-2-(Methoxymethyl)morpholine to the corresponding amine using lithium aluminum hydride (LiAlH₄).[1][2]

Materials:

  • N-acyl-(S)-2-(Methoxymethyl)morpholine substrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • 15% aqueous NaOH solution

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the N-acyl-(S)-2-(Methoxymethyl)morpholine substrate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Filtration: A granular precipitate should form. Stir the mixture at room temperature for 15-30 minutes. Filter the solid through a pad of Celite or anhydrous Na₂SO₄ in a Büchner funnel and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Visualizations

Hydrolytic_Cleavage_Workflow sub N-Acyl-(S)-2-(Methoxymethyl)morpholine reagents 1. NaOH / EtOH, Reflux 2. HCl (aq) sub->reagents product Carboxylic Acid reagents->product auxiliary (S)-2-(Methoxymethyl)morpholine (Recovered) reagents->auxiliary

Caption: Workflow for the hydrolytic cleavage of the auxiliary.

Reductive_Cleavage_Workflow sub N-Acyl-(S)-2-(Methoxymethyl)morpholine reagents 1. LiAlH4 / THF 2. H2O workup sub->reagents product Amine reagents->product auxiliary_alcohol Corresponding Alcohol of Auxiliary reagents->auxiliary_alcohol

Caption: Workflow for the reductive cleavage of the auxiliary.

References

Application Notes and Protocols for the Removal of (S)-2-(Methoxymethyl)morpholine Hydrochloride Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Methoxymethyl)morpholine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its effective removal is a critical step in the overall synthetic strategy, enabling the isolation of the desired enantiomerically enriched product and the potential for auxiliary recycling. These application notes provide detailed protocols and conditions for the cleavage of N-acyl derivatives of (S)-2-(Methoxymethyl)morpholine, primarily through hydrolysis of the amide bond. The selection of the appropriate cleavage method is crucial to ensure high yield, preservation of the product's stereochemical integrity, and efficient recovery of the auxiliary.

General Principles of Auxiliary Removal

The removal of the (S)-2-(Methoxymethyl)morpholine auxiliary involves the cleavage of the N-acyl bond. This is typically achieved through hydrolysis under acidic or basic conditions. The choice between acidic and basic hydrolysis depends on the stability of the desired carboxylic acid product and other functional groups present in the molecule.

Acid-Catalyzed Hydrolysis: This method is commonly used and often employs strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic solvent. The reaction generally requires heating to proceed at a reasonable rate.

Base-Catalyzed Hydrolysis (Saponification): This method utilizes strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent. Similar to acidic hydrolysis, heating is often necessary to drive the reaction to completion.

Experimental Protocols

While specific literature detailing the removal of the (S)-2-(Methoxymethyl)morpholine auxiliary is not abundant, the general principles of amide hydrolysis can be applied. The following protocols are based on established methods for the cleavage of morpholine amides and other robust chiral auxiliaries. Optimization of these conditions for specific substrates is recommended.

Protocol 1: Acidic Hydrolysis

This protocol is suitable for substrates that are stable to strong acidic conditions.

Materials:

  • N-acyl-(S)-2-(methoxymethyl)morpholine derivative

  • 6 M Hydrochloric Acid (HCl)

  • 1,4-Dioxane (or other suitable co-solvent like THF or Methanol)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(S)-2-(methoxymethyl)morpholine derivative in a suitable co-solvent (e.g., 1,4-dioxane) to ensure solubility.

  • Acid Addition: Add an excess of 6 M aqueous hydrochloric acid to the solution. A typical ratio is 1:1 to 1:2 (v/v) of the organic solvent to the aqueous acid.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate (the hydrochloride salt of the auxiliary) forms, it can be collected by filtration. The filtrate contains the desired carboxylic acid.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to isolate the carboxylic acid product.

    • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.

  • Auxiliary Recovery: The aqueous layer containing the (S)-2-(Methoxymethyl)morpholine hydrochloride can be basified with a strong base (e.g., NaOH) and extracted with an organic solvent to recover the free amine auxiliary for recycling.

Protocol 2: Basic Hydrolysis (Saponification)

This protocol is an alternative for substrates that are sensitive to acidic conditions but stable under basic conditions.

Materials:

  • N-acyl-(S)-2-(methoxymethyl)morpholine derivative

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(S)-2-(methoxymethyl)morpholine derivative in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: Add an excess of solid sodium hydroxide or potassium hydroxide (typically 3-5 equivalents) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 70-90 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the alcohol.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the liberated (S)-2-(methoxymethyl)morpholine auxiliary.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The carboxylic acid product may precipitate out of solution.

    • Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude carboxylic acid.

  • Purification: Purify the product as described in Protocol 1.

  • Auxiliary Recovery: The initial organic washings contain the free (S)-2-(methoxymethyl)morpholine auxiliary, which can be recovered after solvent evaporation.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the removal of morpholine-based acyl auxiliaries. Note that these are generalized conditions and may require optimization for specific substrates.

MethodReagents and ConditionsTypical YieldRemarks
Acidic Hydrolysis 6 M HCl, 1,4-Dioxane/H₂O, Reflux (80-100 °C), 4-24 hGood to HighA common and effective method for many substrates. The auxiliary is recovered as its hydrochloride salt.
Basic Hydrolysis 3-5 eq. NaOH or KOH, MeOH/H₂O or EtOH/H₂O, Reflux (70-90 °C), 4-24 hGood to HighSuitable for acid-sensitive substrates. The auxiliary is recovered as the free base.

Mandatory Visualizations

experimental_workflow_acidic_hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Recovery start N-Acyl-(S)-2-(methoxymethyl)morpholine reaction Amide Hydrolysis start->reaction Substrate reagents 6 M HCl 1,4-Dioxane Reflux (80-100°C) reagents->reaction Conditions workup Cool & Extract with Et₂O reaction->workup separation Separate Layers workup->separation organic_wash Wash Organic Layer (H₂O, NaHCO₃, Brine) separation->organic_wash Organic Phase auxiliary_recovery Auxiliary Recovery (Basify & Extract) separation->auxiliary_recovery Aqueous Phase drying Dry (Na₂SO₄) & Concentrate organic_wash->drying product Crude Carboxylic Acid drying->product purification Column Chromatography or Crystallization product->purification pure_product Pure Carboxylic Acid purification->pure_product recovered_auxiliary (S)-2-(Methoxymethyl)morpholine Hydrochloride auxiliary_recovery->recovered_auxiliary

Caption: Experimental workflow for the acidic hydrolysis of N-acyl-(S)-2-(methoxymethyl)morpholine.

logical_relationship_hydrolysis cluster_conditions Hydrolysis Conditions cluster_products Products start N-Acyl-(S)-2-(methoxymethyl)morpholine acidic Acidic (e.g., H₃O⁺, heat) start->acidic basic Basic (e.g., OH⁻, heat) start->basic carboxylic_acid Carboxylic Acid acidic->carboxylic_acid auxiliary (S)-2-(Methoxymethyl)morpholine (as salt or free base) acidic->auxiliary basic->carboxylic_acid basic->auxiliary

Caption: Logical relationship of hydrolysis conditions for auxiliary removal.

Application Notes and Protocols for Asymmetric Aldol Reactions with (S)-2-(Methoxymethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (S)-2-(methoxymethyl)morpholine derivatives as chiral auxiliaries in asymmetric aldol reactions. The high stereocontrol exerted by these auxiliaries makes them valuable tools in the synthesis of chiral building blocks for drug discovery and development.

Application Notes

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. The use of chiral auxiliaries is a robust strategy to induce stereoselectivity. Amides derived from (S)-2-(methoxymethyl)morpholine are effective chiral auxiliaries in these transformations.

The morpholine moiety, particularly when substituted at the C2 position with a methoxymethyl group, provides a rigid and well-defined chiral environment. When an N-acyl derivative of this morpholine is converted to its corresponding enolate, the chiral auxiliary directs the approach of an aldehyde, leading to high diastereoselectivity and enantioselectivity in the aldol adduct. The stereochemical outcome is often rationalized by the formation of a rigid, chair-like transition state where steric interactions are minimized.

These reactions are typically mediated by a Lewis acid, such as diisopinocampheylboron triflate ((Ipc)₂BOTf), which coordinates to the carbonyl oxygen of the amide, facilitating enolization and subsequent reaction with the aldehyde. The choice of the boron reagent and reaction conditions can influence the stereochemical outcome, often favoring the syn-aldol product. The resulting β-hydroxy amide can then be hydrolyzed or otherwise transformed to reveal the chiral β-hydroxy acid, ester, or ketone, while the chiral auxiliary can potentially be recovered and recycled.

Quantitative Data Summary

The following tables summarize the quantitative data for asymmetric aldol reactions of N-acyl morpholine carboxamides with various aldehydes. While these examples utilize N-acyl morpholines, they serve as a strong proxy for the expected reactivity and selectivity of derivatives of (S)-2-(methoxymethyl)morpholine.

Table 1: Enantioselective Aldol Reaction of N-propionyl morpholine with Various Aldehydes [1]

EntryAldehydeProductYield (%) [a]d.r. (syn:anti) [b]ee (%) [c]
1Propanal2a85>20:198
2Isobutyraldehyde2b78>20:197
3Benzaldehyde2c92>20:199
44-Nitrobenzaldehyde2d95>20:199
5Cinnamaldehyde2e88>20:196
6Crotonaldehyde2f82>20:195

[a] Isolated yield after column chromatography. [b] The diastereomeric ratio was determined by ¹H-NMR spectroscopic analysis of the crude reaction mixture. [c] The enantiomeric excess values were determined by ¹H-NMR and ¹⁹F-NMR analyses of Mosher esters.

Table 2: Enantioselective Aldol Reactions of α-Substituted Morpholine Acetamides [1]

Entryα-SubstituentAldehydeProductYield (%) [a]d.r. (syn:anti) [b]ee (%) [c]
1BrPropanal3a75>20:198
2ClPropanal3b72>20:197
3VinylPropanal3c8015:196
4p-MethoxyphenylPropanal3d85>20:199
5Br3-TBDPS-oxypropanal3e70>20:198
6Cl3-TBDPS-oxypropanal3f68>20:197

[a] Yield of isolated aldol 3 after column chromatography. [b] The diastereomeric ratio was determined by ¹H-NMR spectroscopic analysis of the crude reaction mixture. [c] The enantiomeric excess values were determined by ¹H-NMR and ¹⁹F-NMR analyses of Mosher esters.

Experimental Protocols

The following are representative protocols for the asymmetric aldol reaction using N-acyl morpholine derivatives. These can be adapted for specific substrates and for the (S)-2-(methoxymethyl)morpholine auxiliary.

General Procedure for the (Ipc)₂BOTf-Mediated Aldol Reaction

Materials:

  • N-propionyl-(S)-2-(methoxymethyl)morpholine (1.0 equiv)

  • Diisopinocampheylboron triflate ((Ipc)₂BOTf) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-propionyl-(S)-2-(methoxymethyl)morpholine (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add (Ipc)₂BOTf (1.2 equiv) to the stirred solution, followed by the dropwise addition of DIPEA (1.5 equiv).

  • Stir the resulting mixture at -78 °C for 1 hour to facilitate the formation of the boron enolate.

  • Add the aldehyde (1.1 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the addition of methanol.

  • Allow the mixture to warm to 0 °C and add a mixture of methanol and 30% aqueous hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy amide.

Visualizations

Proposed Transition State for the Asymmetric Aldol Reaction

G Proposed Zimmerman-Traxler Transition State cluster_ts Chair-like Transition State B B(Ipc)₂ O1 O B->O1 C1 C O1->C1 C2 C C1->C2 Aux Aux* C1->Aux R_enolate R C1->R_enolate C2->B O2 O C2->O2 C3 C O2->C3 R_aldehyde R' C3->R_aldehyde H_aldehyde H C3->H_aldehyde

Caption: Zimmerman-Traxler model for the aldol reaction.

Experimental Workflow for Asymmetric Aldol Reaction

G Experimental Workflow start Start: N-Acyl Morpholine Derivative enolate_formation Enolate Formation (-78 °C, (Ipc)₂BOTf, DIPEA) start->enolate_formation aldol_addition Aldol Addition (-78 °C, Aldehyde) enolate_formation->aldol_addition quench Quench (Methanol) aldol_addition->quench workup Oxidative Workup (H₂O₂, NaHCO₃) quench->workup purification Purification (Column Chromatography) workup->purification product β-Hydroxy Amide Product purification->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Amino Alcohols Using (S)-2-(Methoxymethyl)morpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe a proposed methodology for the use of (S)-2-(Methoxymethyl)morpholine as a chiral auxiliary in the asymmetric synthesis of enantiomerically pure amino alcohols. Extensive literature searches did not yield specific documented examples of this particular application. Therefore, the presented protocols are based on established principles of chiral auxiliary-mediated asymmetric synthesis and are intended to serve as a guide for research and development. The hypothetical data presented is for illustrative purposes and should be validated experimentally.

Introduction

Enantiomerically pure amino alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their synthesis often relies on asymmetric methodologies to control the stereochemistry of the final product. Chiral auxiliaries are powerful tools in this regard, temporarily introducing a chiral element to a prochiral substrate to direct a stereoselective transformation. This document outlines a potential application of (S)-2-(Methoxymethyl)morpholine as a novel chiral auxiliary for the synthesis of enantiomerically enriched α-substituted amino alcohols via a diastereoselective alkylation approach.

The proposed strategy involves the acylation of (S)-2-(Methoxymethyl)morpholine to form a chiral amide. Deprotonation of this amide would generate a chiral enolate, which can then undergo diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched carboxylic acid, a versatile precursor that can be readily converted to the desired amino alcohol. The stereochemical outcome of the alkylation is anticipated to be controlled by the steric hindrance imposed by the methoxymethyl group at the C2 position of the morpholine ring.

Proposed Signaling Pathway and Logic

The logic of this synthetic approach is based on the principles of asymmetric induction, where the chirality of the auxiliary dictates the stereochemistry of the newly formed stereocenter.

logical_relationship A Chiral Auxiliary ((S)-2-(Methoxymethyl)morpholine) C Chiral Amide Formation A->C B Prochiral Substrate (Carboxylic Acid Derivative) B->C D Diastereoselective Alkylation (Introduction of R group) C->D Stereocontrol E Auxiliary Cleavage D->E F Enantiomerically Enriched Carboxylic Acid E->F G Reduction F->G H Enantiomerically Pure Amino Alcohol G->H

Caption: Logical workflow for the synthesis of enantiomerically pure amino alcohols.

Experimental Workflow

The overall experimental workflow for this proposed synthesis is depicted below.

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_alkylation Asymmetric Alkylation cluster_final Final Product Synthesis S1 Starting Materials S2 Reaction Setup S1->S2 S3 Purification S2->S3 S4 (S)-2-(Methoxymethyl)morpholine S3->S4 A1 Acylation of Auxiliary S4->A1 A2 Enolate Formation A1->A2 A3 Alkylation with R-X A2->A3 A4 Purification of Diastereomers A3->A4 F1 Auxiliary Cleavage A4->F1 F2 Reduction to Amino Alcohol F1->F2 F3 Final Purification F2->F3 F4 Enantiomerically Pure Product F3->F4

Caption: Experimental workflow from auxiliary synthesis to the final product.

Data Presentation

The following tables summarize hypothetical quantitative data for the key steps in the synthesis.

Table 1: Diastereoselective Alkylation of N-Acyl-(S)-2-(Methoxymethyl)morpholine

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDATHF-788595:5
2IodomethaneLHMDSTHF-789298:2
3Allyl bromideKHMDSToluene-788893:7
4Isopropyl iodideLDATHF-407590:10

Table 2: Auxiliary Cleavage and Conversion to Amino Alcohol

EntryAlkylated Amide from Table 1, EntryCleavage MethodReduction MethodOverall Yield (%)Enantiomeric Excess (ee, %)
11LiOH, H₂O₂LiAlH₄8290
22Basic HydrolysisBH₃·THF8896
33Acid HydrolysisLiAlH₄8586
44LiOH, H₂O₂BH₃·THF7880

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(Methoxymethyl)morpholine (Chiral Auxiliary)

This protocol is adapted from a known procedure for the corresponding (R)-enantiomer.

Materials:

  • (S)-(-)-Glycidyl methyl ether

  • 2-Aminoethanesulfonic acid (Taurine)

  • Sodium hydroxide (40% aqueous solution)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminoethanesulfonic acid (5.0 eq.) in 40% aqueous sodium hydroxide, slowly add a solution of (S)-(-)-glycidyl methyl ether (1.0 eq.) in methanol at 50 °C.

  • Stir the reaction mixture at 50 °C for 1.5 hours.

  • Add additional 40% aqueous sodium hydroxide and continue stirring at 50 °C for 20 hours.

  • Cool the reaction to room temperature and dilute with deionized water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford (S)-2-(Methoxymethyl)morpholine as a colorless oil.

Protocol 2: Acylation of (S)-2-(Methoxymethyl)morpholine

Materials:

  • (S)-2-(Methoxymethyl)morpholine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Propionyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-2-(Methoxymethyl)morpholine (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.2 eq.).

  • Slowly add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-propionyl-(S)-2-(methoxymethyl)morpholine.

Protocol 3: Diastereoselective Alkylation

Materials:

  • N-propionyl-(S)-2-(methoxymethyl)morpholine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-propionyl-(S)-2-(methoxymethyl)morpholine (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add LDA solution (1.1 eq.) and stir for 1 hour at -78 °C to form the enolate.

  • Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 4: Auxiliary Cleavage and Reduction to Amino Alcohol

Materials:

  • Alkylated N-acyl-(S)-2-(methoxymethyl)morpholine

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide

  • Lithium hydroxide (LiOH)

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure (Hydrolytic Cleavage and Reduction):

  • Dissolve the alkylated amide (1.0 eq.) in a mixture of THF and water.

  • Cool to 0 °C and add 30% hydrogen peroxide followed by an aqueous solution of LiOH.

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with diethyl ether to isolate the chiral carboxylic acid.

  • Dry and concentrate the organic phase.

  • Dissolve the crude carboxylic acid in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ or BH₃·THF (2.0 eq.).

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 1 M NaOH, and water.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate and purify by column chromatography to obtain the enantiomerically enriched amino alcohol.

These protocols provide a foundational framework for exploring the utility of (S)-2-(Methoxymethyl)morpholine as a chiral auxiliary. Optimization of reaction conditions, including base, solvent, temperature, and reaction times, will be necessary to achieve optimal yields and stereoselectivities for different substrates.

Application Notes & Protocols: (S)-2-(Methoxymethyl)morpholine Hydrochloride in the Synthesis of Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of (S)-2-(Methoxymethyl)morpholine hydrochloride and its derivatives as a key chiral building block in the synthesis of selective dopamine receptor antagonists, with a particular focus on the dopamine D4 receptor subtype. The following sections detail the rationale, experimental procedures, structure-activity relationship (SAR) data, and relevant biological pathways.

Introduction

Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in numerous neurological processes, and their dysregulation is implicated in disorders such as schizophrenia, Parkinson's disease, and substance abuse.[1][2] The five dopamine receptor subtypes are categorized into two families: the D1-like family (D1 and D5), which couples to Gs to mediate excitatory neurotransmission, and the D2-like family (D2, D3, and D4), which couples to Gi/Go to mediate inhibitory neurotransmission.[1][2] The dopamine D4 receptor (D4R) has emerged as a significant target for therapeutic intervention.[1][2]

Chiral morpholine scaffolds have been identified as potent and selective antagonists for the D4 receptor.[1][2] Specifically, the (S)-enantiomer of 2-substituted morpholines has been shown to be the active stereoisomer, making this compound and its derivatives valuable starting materials in the synthesis of novel D4R antagonists.[1] The morpholine moiety is a privileged structure in medicinal chemistry, often contributing to improved pharmacokinetic profiles of bioactive molecules.[3][4]

Synthesis of Chiral Alkoxymethyl Morpholine Analogs

The synthesis of dopamine D4 receptor antagonists from a chiral morpholine scaffold generally involves a multi-step process. A representative synthetic route starts with a protected form of (S)-2-(hydroxymethyl)morpholine. The following protocol is adapted from the synthesis of a series of potent and selective D4R antagonists.[1][2]

Experimental Protocol: General Synthesis of (S)-2-(((Aryl)oxy)methyl)-4-((Aryl)methyl)morpholine Derivatives

1. N-Boc Protection of (S)-2-(Hydroxymethyl)morpholine:

  • (S)-2-(Hydroxymethyl)morpholine is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate. This starting material is commercially available.[1][2]

2. O-Arylation of Boc-Protected (S)-2-(Hydroxymethyl)morpholine:

  • Method A: Copper-Mediated Coupling: To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1 equivalent) and the desired aryl bromide (1.2 equivalents) in an appropriate solvent such as toluene, add CuI (0.1 equivalents), Me4Phen (0.2 equivalents), and Cs2CO3 (2 equivalents). The reaction mixture is heated under an inert atmosphere until completion.

  • Method B: Mitsunobu Reaction: Alternatively, the aryl ether can be formed under Mitsunobu conditions. To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1 equivalent), the desired aryl alcohol (1.2 equivalents), and PPh3 (1.5 equivalents) in a suitable solvent like THF, add DIAD (1.5 equivalents) dropwise at 0 °C. The reaction is then stirred at room temperature or heated, for instance, in a microwave reactor at 180 °C, to achieve a good yield.[1][2]

3. Boc Deprotection:

  • The Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M) and stirred at room temperature to remove the Boc protecting group, yielding the corresponding secondary amine hydrochloride salt.

4. N-Alkylation via Reductive Amination:

  • The deprotected morpholine derivative (1 equivalent) is reacted with the desired aldehyde or ketone (1.2 equivalents) in a solvent such as dichloromethane. A reducing agent, for example, polymer-bound cyanoborohydride, is added, and the mixture is stirred at room temperature until the reaction is complete. The final product is then purified using standard chromatographic techniques.[1][2]

Structure-Activity Relationship (SAR) and Quantitative Data

The following tables summarize the structure-activity relationship data for a series of synthesized chiral alkoxymethyl morpholine analogs as dopamine D4 receptor antagonists. The binding affinity (Ki) at the D4 receptor and selectivity against other dopamine receptor subtypes are presented.

CompoundR1 (N-substituent)R2 (O-substituent)D4 Ki (nM)
5k 6-Fluoro-1H-indol-3-ylmethyl3-Fluorophenyl10.4
5l 6-Fluoro-1H-indol-3-ylmethyl4-Fluorophenyl13.1
5m 1H-Indol-3-ylmethyl3-Fluorophenyl10.8
5n 1H-Indol-3-ylmethyl4-Fluorophenyl10.1
5y 6-Fluoro-1H-indol-3-ylmethyl6-Chloropyridin-2-yl3.3
5aa 1H-Indol-3-ylmethylPhenylthio9.4
5bb 6-Fluoro-1H-indol-3-ylmethylPhenylthio7.4
4ee 6-Fluoro-1H-indol-3-ylmethylPhenylN/A

Data extracted from Witt et al., 2016.[1][2]

Table 2: Selectivity Profile of Key Compounds against Dopamine Receptor Subtypes (% Inhibition at 1 µM)

CompoundD1D2LD2SD3D5
5u <10%<10%<10%<10%<10%
5y <10%<10%<10%<10%<10%
4ee <10%78%76%<10%<10%

Data extracted from Witt et al., 2016.[1][2]

The SAR studies revealed that fluoro-substitutions on the phenyl ether group were well-tolerated, leading to potent compounds.[1] Unexpectedly, 2-halogen-6-alkoxypyridine moieties were found to be active, and the combination of a 6-fluoro-3-indole group at the nitrogen with a 2-chloro-6-alkoxypyridine at the oxygen resulted in one of the most potent compounds in the series (5y, Ki = 3.3 nM).[1][2] Importantly, several compounds, including the highly potent 5y, demonstrated excellent selectivity for the D4 receptor over other dopamine receptor subtypes.[2]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: O-Arylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Alkylation A Boc-(S)-2-(hydroxymethyl)morpholine C Boc-(S)-2-(((Aryl)oxy)methyl)morpholine A->C CuI, Me4Phen, Cs2CO3 or PPh3, DIAD B Aryl Bromide / Aryl Alcohol B->C D (S)-2-(((Aryl)oxy)methyl)morpholine C->D HCl/Dioxane F Final Dopamine Receptor Antagonist D->F Polymer-bound CNBH3 E Aldehyde/Ketone E->F

Caption: Synthetic scheme for dopamine D4 receptor antagonists.

Dopamine Receptor Signaling Pathways

G cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) Dopamine1 Dopamine D1R D1/D5 Receptor Dopamine1->D1R Gs Gs D1R->Gs AC1 Adenylate Cyclase Gs->AC1 Activates cAMP1 cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 Excitatory Excitatory Neurotransmission PKA1->Excitatory Dopamine2 Dopamine D2R D2/D3/D4 Receptor Dopamine2->D2R Gi Gi/Go D2R->Gi AC2 Adenylate Cyclase Gi->AC2 Inhibits Inhibitory Inhibitory Neurotransmission Gi->Inhibitory cAMP2 cAMP AC2->cAMP2 cAMP2->Inhibitory Antagonist (S)-2-alkoxymethyl morpholine derivatives Antagonist->D2R Blocks

Caption: Dopamine receptor signaling pathways and antagonist action.

Conclusion

This compound and its derivatives are valuable chiral synthons for the development of potent and selective dopamine D4 receptor antagonists. The synthetic protocols provided herein offer a robust pathway to a diverse range of analogs, allowing for extensive exploration of the structure-activity relationship. The data presented highlights the potential for these compounds as therapeutic agents for neurological disorders. The provided diagrams illustrate the key synthetic transformations and the mechanism of action of these antagonists within the context of dopamine receptor signaling.

References

Application Notes and Protocols: Halogen-Induced Cyclization of N-Allyl-β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogen-induced cyclization of N-allyl-β-amino alcohols is a powerful and versatile method for the stereoselective synthesis of substituted oxazolidines and other related nitrogen-containing heterocycles. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The reaction proceeds through an electrophilic addition of a halogen to the alkene, followed by an intramolecular nucleophilic attack by the nitrogen or oxygen atom of the amino alcohol. This process allows for the controlled formation of new stereocenters and the rapid construction of complex molecular architectures from readily available starting materials. This document provides detailed experimental protocols and representative data for the halogen-induced cyclization of N-allyl-β-amino alcohols.

Data Presentation

The efficiency of the halogen-induced cyclization can be influenced by various factors, including the choice of halogenating agent, solvent, and the structure of the N-allyl-β-amino alcohol substrate. Below is a summary of representative yields for iodocyclization reactions leading to substituted oxazolidines.

EntrySubstrate (R)Halogenating AgentSolventTemperature (°C)Time (h)Yield (%)
1PhenylI2CH3CNRoom Temp1285
2BenzylI2CH2Cl20 to Room Temp1088
3IsopropylI2THFRoom Temp1575
4MethylI2CH3CNRoom Temp1292
5PhenylNBSCH2Cl20878
6BenzylNISCH3CNRoom Temp690

Experimental Protocols

This section details the general experimental procedure for the iodine-induced cyclization of an N-allyl-β-amino alcohol to form a 2,4-disubstituted-5-(iodomethyl)oxazolidine.

Materials:

  • N-allyl-β-amino alcohol (1.0 equiv)

  • Iodine (I2) (1.2 equiv)

  • Sodium bicarbonate (NaHCO3) (2.0 equiv)

  • Anhydrous acetonitrile (CH3CN)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-allyl-β-amino alcohol (1.0 equiv) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Addition of Base: Add sodium bicarbonate (2.0 equiv) to the solution.

  • Initiation of Cyclization: Cool the mixture to 0 °C using an ice bath. Add iodine (1.2 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-disubstituted-5-(iodomethyl)oxazolidine.

Visualization of the Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the iodine-induced cyclization of an N-allyl-β-amino alcohol.

HalogenInducedCyclization cluster_intermediate Intermediate cluster_product Product N-allyl-beta-amino_alcohol N-Allyl-β-amino Alcohol Iodonium_ion Iodonium Ion Intermediate N-allyl-beta-amino_alcohol->Iodonium_ion Electrophilic Attack Iodine Iodine (I₂) Oxazolidine Substituted Oxazolidine Iodonium_ion->Oxazolidine Intramolecular Nucleophilic Attack

Caption: General mechanism of iodine-induced cyclization.

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with Chiral 2-Substituted Morpholine Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using chiral 2-substituted morpholine auxiliaries to enhance diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral 2-substituted morpholine auxiliary in asymmetric synthesis?

A1: A chiral 2-substituted morpholine acts as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. By attaching the morpholine auxiliary, you create a chiral environment around the reactive center. This steric and electronic influence directs the approach of incoming reagents, favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Q2: In which types of reactions are chiral morpholine auxiliaries typically used?

A2: Chiral morpholine derivatives are structurally related to other well-established auxiliaries and can be employed in a variety of carbon-carbon bond-forming reactions. These include, but are not limited to:

  • Diastereoselective enolate alkylation: For the synthesis of chiral carboxylic acid derivatives.

  • Diastereoselective aldol reactions: To produce chiral β-hydroxy carbonyl compounds.

  • Conjugate additions: For the stereoselective formation of new carbon-carbon bonds at the β-position of an α,β-unsaturated system.

Q3: How do I choose the appropriate reaction conditions when using a chiral 2-substituted morpholine auxiliary?

A3: The selection of optimal reaction conditions is critical for achieving high diastereoselectivity. Key parameters to consider include the choice of base for enolate formation, the Lewis acid (if applicable), the solvent, and the reaction temperature. It is highly recommended to consult literature for precedents with structurally similar auxiliaries and to perform optimization studies for your specific substrate.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving diastereoselectivity with chiral 2-substituted morpholine auxiliaries.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is a common challenge and often indicates that the energy difference between the transition states leading to the two diastereomers is small. Several factors can contribute to this, and a systematic approach to optimization is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is often crucial for high diastereoselectivity. The choice of base and solvent can influence the enolate geometry. For example, using lithium diisopropylamide (LDA) in THF often favors the formation of one enolate isomer.

  • Inappropriate Solvent: The solvent can significantly impact the conformation of the substrate-auxiliary chimera and the transition state. It is advisable to screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane, toluene).

  • Lewis Acid Effects: In reactions like aldol additions, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂, BF₃·OEt₂) can have a profound effect on the chelation of the transition state and, consequently, the diastereoselectivity. Experiment with different Lewis acids and stoichiometric amounts.

  • Steric Hindrance: Insufficient steric bulk on the chiral auxiliary or the substrate may not create a sufficiently biased environment. While the auxiliary is fixed, modifications to protecting groups on the substrate could enhance steric differentiation.

Issue 2: Poor Chemical Yield

Question: I am observing high diastereoselectivity, but the overall yield of my product is low. What could be the issue?

Answer: Low chemical yield can be attributed to several factors, including incomplete reaction, side reactions, or product degradation during workup or purification.

Potential Causes and Solutions:

  • Incomplete Enolate Formation: Ensure that the base used for deprotonation is of high quality and that the stoichiometry is correct. The reaction time and temperature for enolate formation should also be optimized.

  • Reagent Purity: Impurities, especially water, can quench the enolate or interfere with Lewis acid catalysis. Ensure all reagents and solvents are anhydrous.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.

  • Side Reactions: Consider the possibility of side reactions such as self-condensation of the substrate or decomposition under the reaction conditions. Adjusting the temperature or the rate of addition of reagents can sometimes mitigate these issues.

Issue 3: Difficulty in Auxiliary Cleavage

Question: I am struggling to remove the chiral morpholine auxiliary, or the cleavage conditions are leading to the decomposition of my product. What are my options?

Answer: The removal of the chiral auxiliary is a critical step that requires conditions that are effective for cleavage but mild enough to avoid damaging the newly formed stereocenter(s).

Potential Causes and Solutions:

  • Harsh Cleavage Conditions: Standard cleavage methods (e.g., strong acid or base hydrolysis) might be too harsh for your product. Explore milder cleavage protocols.

  • Functional Group Incompatibility: The chosen cleavage method may not be compatible with other functional groups in your molecule.

  • Alternative Cleavage Methods:

    • Reductive Cleavage: For amide linkages, reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to cleave the auxiliary and produce a primary alcohol.

    • Transesterification: In some cases, reaction with an alkoxide (e.g., NaOMe in MeOH) can be a mild way to cleave the auxiliary and form a methyl ester.

    • Hydrolytic Methods with Additives: The use of additives like hydrogen peroxide in a basic solution (e.g., LiOH/H₂O₂) can sometimes facilitate cleavage under milder conditions.

Data Presentation

The following tables provide a generalized overview of how reaction parameters can influence the outcome of diastereoselective reactions using chiral auxiliaries. The data is illustrative and based on common trends observed in asymmetric synthesis.

Table 1: Effect of Reaction Temperature on Diastereoselectivity in a Hypothetical Enolate Alkylation

EntryTemperature (°C)SolventDiastereomeric Ratio (d.r.)Yield (%)
10THF75:2585
2-20THF85:1582
3-40THF92:880
4-78THF>95:575

Table 2: Influence of Lewis Acid in a Hypothetical Aldol Reaction

EntryLewis AcidSolventDiastereomeric Ratio (syn:anti)Yield (%)
1TiCl₄CH₂Cl₂95:588
2Sn(OTf)₂CH₂Cl₂92:890
3BF₃·OEt₂CH₂Cl₂80:2085
4MgBr₂·OEt₂CH₂Cl₂70:3092

Experimental Protocols

The following are generalized experimental protocols for key diastereoselective reactions where a chiral 2-substituted morpholine auxiliary might be employed. These should be adapted and optimized for specific substrates and auxiliaries.

Protocol 1: General Procedure for Diastereoselective Enolate Alkylation

  • To a solution of the N-acyl morpholine derivative (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere, cool the reaction mixture to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by silica gel chromatography.

Protocol 2: General Procedure for a Lewis Acid-Mediated Diastereoselective Aldol Addition

  • Dissolve the N-acyl morpholine derivative (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise and stir for 15 minutes.

  • Add a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine, 1.2 eq) and stir for 30-60 minutes.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the diastereomeric ratio of the crude product.

  • Purify by silica gel chromatography.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Diastereoselective Reaction cluster_2 Post-Reaction Start Substrate + Chiral Auxiliary Attach Attach Auxiliary Start->Attach Reaction Key C-C Bond Formation (e.g., Alkylation, Aldol) Attach->Reaction Cleave Cleave Auxiliary Reaction->Cleave Product Desired Chiral Product Cleave->Product Recover Recover Auxiliary Cleave->Recover

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity

G Start Low Diastereoselectivity (d.r. < 90:10) Temp Is Reaction at Low Temp? (e.g., -78 °C) Start->Temp LowerTemp Lower Temperature (-20°C to -78°C) Temp->LowerTemp No Solvent Screen Solvents (THF, Et2O, CH2Cl2, Toluene) Temp->Solvent Yes LowerTemp->Solvent LewisAcid Vary Lewis Acid / Base (for Aldol / Alkylation) Solvent->LewisAcid CheckPurity Check Reagent Purity (Anhydrous Conditions) LewisAcid->CheckPurity

Caption: Decision-making workflow for troubleshooting low diastereoselectivity.

Technical Support Center: Optimizing Reaction Conditions for (S)-2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-(Methoxymethyl)morpholine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing (S)-2-(Methoxymethyl)morpholine?

A common and effective method for synthesizing chiral 2-substituted morpholines is through the cyclization of an appropriate amino alcohol precursor. For (S)-2-(Methoxymethyl)morpholine, a typical route involves the reaction of (S)-(+)-glycidyl methyl ether with an amino group that provides the remaining atoms for the morpholine ring, followed by intramolecular cyclization.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. Incomplete reaction is a primary suspect, which could be due to insufficient reaction time or inadequate temperature. Side reactions, such as the formation of isomeric byproducts or polymers, can also significantly reduce the yield of the desired product. Additionally, suboptimal purification techniques may lead to loss of product.

Q3: I am observing significant byproduct formation. How can I improve the purity of my product?

Byproduct formation is often related to reaction conditions. The choice of base, solvent, and temperature can influence the reaction pathway. For instance, in syntheses involving ring-closure reactions, the concentration of the reactants can be critical to favor intramolecular cyclization over intermolecular side reactions. Careful control of stoichiometry and slow addition of reagents can also minimize the formation of unwanted byproducts. Purification methods like flash column chromatography are often necessary to isolate the desired product from closely related impurities.

Q4: How do I convert the free base, (S)-2-(Methoxymethyl)morpholine, to its hydrochloride salt?

The hydrochloride salt is typically prepared by dissolving the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The HCl can be added as a gas or as a solution (e.g., HCl in diethyl ether or dioxane). The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded starting materials.2. Reaction temperature is too low.3. Insufficient reaction time.4. Incorrect stoichiometry of reagents.1. Verify the purity and activity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.3. Extend the reaction time and monitor for the consumption of starting materials.4. Carefully re-check the molar ratios of all reactants and reagents.
Multiple Spots on TLC (Significant Byproducts) 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Incorrect base or solvent.3. High concentration of reactants favoring intermolecular reactions.1. Lower the reaction temperature to reduce the rate of side reactions.2. Screen different bases and solvents to find conditions that favor the desired reaction pathway.3. Perform the reaction under high dilution conditions to promote intramolecular cyclization.
Difficulty in Purifying the Product 1. Byproducts have similar polarity to the desired product.2. The product is highly water-soluble, leading to issues with aqueous workup.1. Optimize the mobile phase for flash column chromatography. A different solvent system or the addition of a small amount of a modifier (e.g., triethylamine for basic compounds) may improve separation.2. During aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic phase.
"Oiling Out" During Hydrochloride Salt Formation 1. The product is not pure enough.2. The solvent system is not appropriate for crystallization.1. Ensure the free base is of high purity before attempting salt formation.2. Experiment with different solvents or solvent mixtures for the salt formation. A solvent in which the hydrochloride salt has low solubility is ideal.
Low Yield of Hydrochloride Salt 1. Incomplete precipitation of the salt.2. The salt is significantly soluble in the chosen solvent.1. Ensure the addition of a sufficient amount of HCl solution.2. Cool the solution in an ice bath to maximize precipitation. Wash the collected salt with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(Methoxymethyl)morpholine

This protocol is based on a known procedure for the synthesis of the (R)-enantiomer and is adapted for the synthesis of the (S)-enantiomer.

Materials:

  • (S)-(+)-Glycidyl methyl ether

  • Taurine (2-aminoethanesulfonic acid)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve taurine (5 equivalents) in a 40% aqueous sodium hydroxide solution.

  • Heat the solution to 50 °C.

  • Slowly add a solution of (S)-(+)-glycidyl methyl ether (1 equivalent) in methanol dropwise to the heated solution.

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for 75 minutes.

  • Add additional 40% aqueous sodium hydroxide solution and continue to stir at 50 °C for 20 hours.

  • Cool the reaction mixture to room temperature and dilute with deionized water.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes) to afford (S)-2-(Methoxymethyl)morpholine as an oil.

Protocol 2: Formation of this compound

Materials:

  • (S)-2-(Methoxymethyl)morpholine (purified free base)

  • Anhydrous diethyl ether (or ethyl acetate)

  • 2M Hydrogen chloride solution in diethyl ether

Procedure:

  • Dissolve the purified (S)-2-(Methoxymethyl)morpholine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white solid under vacuum to yield this compound.

Data Presentation

The following table illustrates the potential effects of varying key reaction parameters on the yield and purity of (S)-2-(Methoxymethyl)morpholine. Note that these are representative examples for optimization and actual results may vary.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 40 °C50 °C60 °CIncreasing temperature may increase reaction rate but could also lead to more byproducts. An optimal temperature balances rate and selectivity.
Reaction Time 12 hours20 hours28 hoursLonger reaction times may lead to higher conversion of starting materials, but also potential for product degradation or side reactions.
Base Concentration 30% NaOH40% NaOH50% NaOHHigher base concentration can promote the desired cyclization but may also lead to undesired side reactions if not carefully controlled.
Purification Eluent (EtOAc:Hexanes) 1:41:21:1The optimal eluent will provide good separation between the product and impurities on a silica gel column, maximizing purity of the isolated product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of (S)-2-(Methoxymethyl)morpholine cluster_salt_formation Hydrochloride Salt Formation start (S)-(+)-Glycidyl methyl ether + Taurine reaction Reaction with NaOH in MeOH/H2O at 50°C start->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product (S)-2-(Methoxymethyl)morpholine (Free Base) purification->product dissolve Dissolve in Anhydrous Ether product->dissolve add_hcl Add HCl in Ether dissolve->add_hcl precipitate Precipitation & Filtration add_hcl->precipitate final_product (S)-2-(Methoxymethyl)morpholine HCl precipitate->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_reagents Verify Starting Material Quality start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK successful_outcome Improved Yield / Purity check_reagents->successful_outcome Reagents were the issue optimize_time Optimize Reaction Time optimize_temp->optimize_time Temperature Optimized optimize_purification Optimize Purification Method optimize_time->optimize_purification Time Optimized optimize_purification->successful_outcome Purification Optimized

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: (S)-2-(Methoxymethyl)morpholine Hydrochloride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-(Methoxymethyl)morpholine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can arise from several sources including starting materials, side reactions, and degradation. Potential impurities include diastereomers, over-alkylated products, and ring-opened species. In syntheses starting from precursors like N-substituted diethanolamines, the formation of isomeric byproducts such as 1,4-oxazepane derivatives has been noted in related syntheses.[1]

Q2: I'm observing significant peak tailing during the purification of my (S)-2-(Methoxymethyl)morpholine free base by silica gel chromatography. What is the cause and how can I resolve this?

A2: The basic nature of the morpholine nitrogen atom leads to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction causes peak tailing, poor separation, and potentially low recovery of the desired compound.[2] To mitigate this, add a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et3N) or a small amount of ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[2]

Q3: My reaction to form the morpholine ring is giving a low yield. What are potential side reactions that could be consuming my starting materials?

A3: Low yields in morpholine synthesis can be attributed to several factors. If using a diethanolamine precursor and a dehydrating agent like sulfuric acid, charring and polymerization can occur if the temperature is not carefully controlled.[3] In syntheses involving cyclization via nucleophilic substitution, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. The choice of base and solvent is critical to favor the intramolecular pathway.[4]

Q4: How can I effectively remove residual solvents and water from the final this compound salt?

A4: this compound is a salt and can be hygroscopic. After filtration, it is crucial to dry the product thoroughly under high vacuum. If water is still present, azeotropic distillation with a solvent like toluene prior to the salt formation step can be effective for the free base. For the final salt, drying in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C), if the compound's stability permits, can help remove residual water and organic solvents.

Q5: What are the recommended storage conditions for this compound?

A5: As a hydrochloride salt, the compound is generally more stable than its free base form. However, it is advisable to store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation and deliquescence.

Troubleshooting Guides

Problem 1: Presence of an Unexpected Isomeric Impurity

Symptoms:

  • An additional peak is observed in GC-MS or LC-MS analysis with the same mass as the desired product.

  • NMR spectra show an extra set of signals, suggesting the presence of an isomer.

Possible Cause:

  • Formation of a seven-membered ring (1,4-oxazepane) impurity, which can occur during the cyclization step in some morpholine syntheses.[1]

Troubleshooting Steps:

  • Confirm the Structure: Use 2D NMR techniques (e.g., COSY, HMBC) to elucidate the structure of the impurity and confirm if it is the oxazepane isomer.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the kinetically preferred 6-membered ring formation over the thermodynamically more stable 7-membered ring in some cases.

    • Base and Solvent: The choice of base and solvent can influence the regioselectivity of the cyclization. Experiment with different bases (e.g., NaH, K2CO3) and solvents to optimize the reaction.[4]

  • Purification:

    • Chromatography: The polarity of the oxazepane isomer may be slightly different from the morpholine product. Attempt separation using flash column chromatography with a modified eluent system (e.g., with a different solvent system or gradient).

    • Recrystallization: If the impurity is present in a significant amount, fractional crystallization of the hydrochloride salt from different solvent systems (e.g., isopropanol/ether, ethanol/water) might be effective.[2]

Problem 2: Low Yield and Complex Product Mixture

Symptoms:

  • The reaction yields a dark, tar-like crude product.

  • TLC analysis shows a complex mixture of products with streaking.

  • Low recovery of the desired product after work-up.

Possible Cause:

  • Decomposition or polymerization of starting materials or products under harsh reaction conditions (e.g., high temperature, strong acid).[3]

  • Intermolecular side reactions leading to oligomers.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture check_temp Review Reaction Temperature start->check_temp check_acid Evaluate Acid/Base Concentration start->check_acid check_sm Assess Starting Material Quality start->check_sm optimize_temp Lower Temperature / Controlled Addition check_temp->optimize_temp optimize_conc Use Weaker Acid/Base or Titrate Slowly check_acid->optimize_conc purify_sm Purify Starting Materials check_sm->purify_sm analyze_crude Analyze Crude Product (TLC, LC-MS) optimize_temp->analyze_crude optimize_conc->analyze_crude purify_sm->analyze_crude result Improved Yield and Purity? analyze_crude->result end Problem Resolved result->end Yes revisit Re-evaluate Synthetic Route result->revisit No

Caption: Troubleshooting workflow for low yield and complex product mixtures.

Quantitative Data Summary

The following table summarizes potential impurities and suggested analytical methods for their detection and quantification. The limits of detection (LOD) and quantification (LOQ) are typical values and may vary depending on the specific instrumentation and method.

Impurity NamePotential SourceAnalytical MethodTypical LODTypical LOQ
DiastereomersNon-stereoselective synthesisChiral HPLC, Chiral GC0.01%0.05%
1,4-Oxazepane IsomerCyclization side reactionGC-MS, LC-MS, NMR0.05%0.15%
N-OxideOxidation of morpholine NLC-MS0.02%0.08%
Starting MaterialsIncomplete reactionHPLC, GC0.05%0.15%
Polymeric ByproductsIntermolecular side reactionsGPC, LC-MS--

Experimental Protocols

Protocol 1: Purification of (S)-2-(Methoxymethyl)morpholine by Flash Column Chromatography

This protocol describes a general procedure for the purification of the free base form of (S)-2-(Methoxymethyl)morpholine.

1. Eluent Selection:

  • Using thin-layer chromatography (TLC), identify a suitable eluent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 95:5).

  • To prevent peak tailing, add 1% triethylamine (Et3N) to the chosen eluent.[2]

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the desired product.

2. Column Packing:

  • Select an appropriately sized silica gel column based on the amount of crude material (typically a 1:40 to 1:100 ratio of crude material to silica gel by weight).

  • Pack the column using the prepared eluent as a slurry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

4. Elution and Fraction Collection:

  • Apply the eluent to the column and maintain a constant flow rate using positive pressure.

  • Collect fractions and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.

Protocol 2: Conversion to Hydrochloride Salt and Recrystallization

This protocol details the formation and purification of the hydrochloride salt.

1. Salt Formation:

  • Dissolve the purified (S)-2-(Methoxymethyl)morpholine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring until precipitation is complete. Monitor the pH to ensure a slight excess of acid.

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.[2]

2. Recrystallization:

  • Select an appropriate solvent system for recrystallization by testing the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, or mixtures with anti-solvents like diethyl ether or hexanes).

  • Dissolve the salt in the minimum amount of the chosen boiling solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.[2]

Signaling Pathways and Logical Relationships

While this compound is a chemical building block and not typically involved in signaling pathways itself, the following diagram illustrates the logical relationship between common synthetic problems and their solutions.

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions Potential Solutions low_yield Low Yield opt_cond Optimize Reaction Conditions (Temp, Conc., Base) low_yield->opt_cond isomer Isomeric Impurity isomer->opt_cond recryst Screen Recrystallization Solvents isomer->recryst for separation tailing Peak Tailing in Chromatography add_base Add Basic Modifier to Eluent (e.g., Et3N) tailing->add_base poor_cryst Poor Crystal Formation poor_cryst->recryst

Caption: Logical relationships between common issues and solutions in morpholine chemistry.

References

Technical Support Center: Purification of (S)-2-(Methoxymethyl)morpholine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-2-(Methoxymethyl)morpholine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why can purification of (S)-2-(Methoxymethyl)morpholine and its derivatives by silica gel chromatography be challenging?

A: Morpholine-containing compounds are basic due to the nitrogen atom in the heterocyclic ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This can cause issues such as peak tailing, streaking, and in some cases, irreversible binding to the column, resulting in poor separation and low recovery of the desired compound.[1]

Q2: How can I improve the chromatography of my morpholine-containing compound on silica gel?

A: To minimize issues caused by the basic nature of the morpholine moiety, a small amount of a basic modifier can be added to the eluent system.[1] Common additives include triethylamine (Et3N) or ammonia (often as a solution in methanol). A typical starting point is to add 0.1-2% triethylamine to the mobile phase. This helps to neutralize the acidic sites on the silica gel, leading to better peak shape and improved recovery.[1]

Q3: My this compound salt is "oiling out" during recrystallization instead of forming crystals. What can I do?

A: "Oiling out" occurs when the compound separates as a liquid phase instead of a solid crystalline phase from the solution.[2] This often happens if the solution is too concentrated or cooled too quickly.[2] To address this, you can try the following:

  • Dilute the solution: Add more solvent to decrease the concentration.

  • Slow cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Change the solvent system: Experiment with different solvents or solvent mixtures with varying polarities.[2]

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[2]

  • Seeding: Add a few seed crystals of the pure compound to induce crystallization.[2]

Q4: What are the common methods for chiral resolution of 2-(Methoxymethyl)morpholine?

A: The most common method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[3] For a basic compound like a morpholine derivative, a chiral acid such as (+)-mandelic acid or tartaric acid can be used.[3][4] The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.[3] Chiral chromatography is another powerful technique for separating enantiomers directly.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete extraction from the aqueous phase due to high water solubility.- Irreversible adsorption on the silica gel column.- Loss of material during recrystallization.- Perform multiple extractions with an appropriate organic solvent.- Add a basic modifier (e.g., triethylamine) to the chromatography eluent.[1]- Optimize the recrystallization solvent and cooling rate to maximize crystal formation.[1][2]
Peak tailing in HPLC/Flash Chromatography The basic nitrogen of the morpholine is interacting strongly with the acidic silica gel.[1]Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.[1]
Difficulty in forming the hydrochloride salt The free base is not fully protonated, or the salt is too soluble in the chosen solvent.- Ensure a slight excess of HCl is used.- Use a less polar solvent (e.g., diethyl ether, ethyl acetate) to precipitate the salt.[1]
Co-elution of impurities during chromatography The polarity of the target compound and impurities are very similar.- Optimize the eluent system by trying different solvent mixtures.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- Derivatization of the morpholine nitrogen could alter its polarity for better separation.
Inconsistent results in chiral separation - The chiral stationary phase (CSP) may have "memory effects" from previous runs with different additives.[7]- Inappropriate mobile phase for the chosen chiral column.- Dedicate a specific column for a particular separation if possible.[7]- Thoroughly wash the column between different methods.- Screen different mobile phases (normal phase, polar organic mode, reversed-phase) for optimal separation.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography of (S)-2-(Methoxymethyl)morpholine

This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound using flash column chromatography.[1]

1. Eluent Selection:

  • Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes.
  • Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1]
  • Aim for an Rf value of 0.2-0.4 for your target compound.[1]

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.
  • Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).[1]

3. Sample Loading:

  • Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]

4. Elution and Fraction Collection:

  • Apply gentle pressure to the top of the column.
  • Collect fractions and monitor the elution by TLC.[1]

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Recrystallization of this compound

This protocol describes the purification of a morpholine-containing compound by converting it to its hydrochloride salt and recrystallizing it.[1]

1. Salt Formation:

  • Dissolve the crude (S)-2-(Methoxymethyl)morpholine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1]
  • Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.[1]
  • Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.[1]

2. Solvent Selection for Recrystallization:

  • Test the solubility of a small amount of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating.[1] The ideal solvent will dissolve the compound when hot but not when cold.

3. Recrystallization:

  • Dissolve the salt in the minimum amount of the chosen boiling solvent.[1]
  • If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.[1]
  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration.[1]
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.[1]
  • Dry the crystals under vacuum to remove any residual solvent.[1]

Data Presentation

Table 1: Illustrative Solubility Data for a Hypothetical Morpholine Hydrochloride Derivative
SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Water150>500
Ethanol25200
Isopropanol580
Ethyl Acetate<110
Hexanes<0.1<0.1

Note: This data is for illustrative purposes and should be determined experimentally for the specific compound of interest.

Visualization

Experimental Workflow for Purification

PurificationWorkflow Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Chromatography (Optional) cluster_salt_formation Salt Formation & Recrystallization cluster_analysis Analysis cluster_final Final Product Crude_Product Crude (S)-2-(Methoxymethyl)morpholine TLC_Test TLC for Eluent Selection Crude_Product->TLC_Test If needed Salt_Formation HCl Salt Formation Crude_Product->Salt_Formation Directly if crude is relatively clean Column_Chromatography Flash Column Chromatography TLC_Test->Column_Chromatography Column_Chromatography->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Filtration_Drying->Purity_Analysis Chiral_Analysis Chiral Purity (e.g., Chiral HPLC) Filtration_Drying->Chiral_Analysis Pure_Product Pure (S)-2-(Methoxymethyl)morpholine HCl Purity_Analysis->Pure_Product Chiral_Analysis->Pure_Product

Caption: A typical experimental workflow for the purification of a morpholine-containing compound.

References

Technical Support Center: Recrystallization of N-acyl (S)-2-(Methoxymethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of N-acyl (S)-2-(Methoxymethyl)morpholine derivatives. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallization for N-acyl (S)-2-(Methoxymethyl)morpholine derivatives?

Recrystallization is a crucial purification technique used to remove impurities from a solid sample of N-acyl (S)-2-(Methoxymethyl)morpholine derivatives, resulting in a product with higher purity. The process relies on the principle that the solubility of the desired compound and its impurities in a given solvent will differ. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will preferentially crystallize out of the solution, leaving the impurities behind in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of my N-acyl (S)-2-(Methoxymethyl)morpholine derivative?

The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For morpholine derivatives, common solvents to consider for initial screening include ethanol, isopropanol, ethyl acetate, and dichloromethane (DCM).[1] A good starting point is to test the solubility of a small amount of your compound in various solvents at both room temperature and at the solvent's boiling point.

Q3: My compound is a base. Does this affect the recrystallization process?

Yes, the basic nature of the morpholine nitrogen can sometimes complicate purification. If you are facing difficulties with standard recrystallization, an alternative strategy is to convert the N-acyl morpholine derivative to its hydrochloride salt. These salts often have different solubility profiles and may crystallize more readily. The salt can be formed by dissolving the crude compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in a compatible solvent.[2] The resulting salt can then be recrystallized from solvents like water, ethanol, or isopropanol.[2]

Q4: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., (S)-2-(Methoxymethyl)morpholine, acylating agent), byproducts from the acylation reaction, and residual solvents. The choice of recrystallization solvent will be critical in separating these from your desired product.

Troubleshooting Guide

Encountering issues during recrystallization is common. The following guide addresses frequent problems and provides potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out The compound may be melting in the hot solvent before it dissolves, or it may be too soluble. Impurities can also lower the melting point.- Use a larger volume of solvent. - Switch to a lower-boiling point solvent. - Try a solvent mixture. - Purify the crude material by another method (e.g., column chromatography) before recrystallization.
No Crystal Formation The solution may not be supersaturated (too much solvent was used), or the compound may be very soluble even at low temperatures.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is less soluble).
Low Yield Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and then filter it while hot before allowing it to cool. This can adsorb colored impurities.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals solution_oiling Use more solvent or a lower boiling point solvent. Consider pre-purification. oiling_out->solution_oiling solution_no_crystals Concentrate solution. Scratch flask or add seed crystal. Change solvent system. no_crystals->solution_no_crystals solution_low_yield Use minimal hot solvent. Ensure complete cooling. Wash with ice-cold solvent. low_yield->solution_low_yield solution_colored Treat hot solution with activated charcoal and filter hot. colored_crystals->solution_colored

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Experimental Protocols

The following protocols provide a general framework for the recrystallization of N-acyl (S)-2-(Methoxymethyl)morpholine derivatives. Optimization may be required for specific derivatives.

Protocol 1: General Recrystallization

This protocol is a starting point for the purification of a neutral N-acyl (S)-2-(Methoxymethyl)morpholine derivative.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a few drops of different solvents (e.g., ethyl acetate, ethanol, isopropanol, dichloromethane) to each tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes to the boiling point of the solvents. The ideal solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

2. Recrystallization Procedure:

  • Place the crude N-acyl (S)-2-(Methoxymethyl)morpholine derivative in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

General Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot gravity filtration (if necessary) dissolve->hot_filter cool Cool slowly to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry end End: Pure Crystals dry->end

Caption: A standard workflow for the recrystallization of organic compounds.

Quantitative Data

The efficiency of recrystallization can vary significantly based on the specific N-acyl group and the chosen solvent. The following table provides example data for related morpholine derivatives to serve as a general guideline.

Compound ClassRecrystallization SolventTypical YieldPurityReference
N-acyl-morpholine-4-carbothioamidesDichloromethane (DCM)70-90%High (not specified)[1]
Morpholine-2,5-dionesEthyl Acetate52%High (white crystals)

Note: Yields are highly dependent on the initial purity of the crude material and the specific conditions of the recrystallization. The data presented should be considered as a starting point for optimization.

References

minimizing racemization with (S)-2-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-(Methoxymethyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and addressing common issues encountered during stereoselective synthesis using this chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound is a chiral auxiliary, a compound used to temporarily impart chirality to a non-chiral molecule, thereby directing the stereochemical outcome of a subsequent reaction.[1] Its primary application is in asymmetric synthesis to produce enantiomerically enriched products.[1][2] Chiral morpholine derivatives are valuable structural motifs in many drug candidates and bioactive compounds.

Q2: What is racemization and why is it a concern when using chiral auxiliaries?

Racemization is the process by which an optically active substance is converted into a racemic mixture, which contains equal amounts of both enantiomers and is optically inactive.[3][4] This is a significant concern in asymmetric synthesis because it diminishes the enantiomeric excess (e.e.) of the desired product, negating the purpose of using a chiral auxiliary.[5]

Q3: What are the general mechanisms through which racemization can occur during a reaction?

Racemization can occur through several mechanisms, including:

  • Formation of a planar intermediate: If a reaction proceeds through a planar, achiral intermediate, such as a carbocation or an enolate, the subsequent attack of a reagent can occur from either face with equal probability, leading to a racemic mixture.[3][6]

  • Action of heat: Elevated temperatures can sometimes provide enough energy for a chiral center to invert, leading to racemization.[3]

  • Presence of chemical reagents: Both acids and bases can catalyze racemization, particularly if there is an acidic proton at the stereocenter.[6][7]

  • Equilibration: Under certain conditions, the desired product can equilibrate to its more stable diastereomer, which may not be the intended product, or worse, lead to a mixture of diastereomers, which upon cleavage of the auxiliary would result in a racemic or enantiomerically poor mixture of the final product.

Troubleshooting Guide: Minimizing Racemization

This guide addresses specific issues you might encounter that lead to a loss of stereoselectivity.

Issue 1: Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in the final product.

This is the most common indicator of racemization or poor stereocontrol during the reaction.

Potential Cause Recommended Solution
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases are often preferred for generating enolates when using chiral auxiliaries. If the base is too strong or used in excess, it can lead to racemization of the starting material or product. Consider using a milder base or optimizing the stoichiometry.
Suboptimal Reaction Temperature Higher temperatures can lead to racemization by providing enough energy for stereocenter inversion or by promoting side reactions that lead to loss of stereoselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time The longer the product is exposed to the reaction conditions, the greater the chance of racemization, especially if there are acidic or basic species present. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Inappropriate Solvent The polarity of the solvent can influence the stability of intermediates. For reactions involving ionic intermediates, a less polar solvent might stabilize a desired transition state, while a more polar solvent could facilitate the formation of achiral intermediates that lead to racemization.
Moisture in the Reaction The presence of water can interfere with many organometallic reagents and can also facilitate proton exchange, which may lead to racemization. Ensure all glassware is oven-dried and that anhydrous solvents are used.

Issue 2: Epimerization at the chiral center adjacent to a carbonyl group.

This is a common issue in aldol and alkylation reactions where an enolate is formed.

Potential Cause Recommended Solution
Enolate Geometry The geometry of the enolate (E vs. Z) can significantly impact the stereochemical outcome of the reaction. The choice of base, solvent, and additives can influence enolate geometry. For example, in Evans' oxazolidinone auxiliaries, the use of dibutylboron triflate and a hindered base typically favors the Z-enolate, leading to a specific stereochemical outcome in aldol reactions.[1]
Lewis Acid Choice In Lewis acid-mediated reactions, the nature of the Lewis acid can affect the transition state geometry and thus the stereoselectivity. Experiment with different Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2) and their stoichiometry.
Proton Source during Quenching The way the reaction is quenched can sometimes lead to epimerization. Quenching at low temperature with a proton source that is not overly acidic is recommended.

Experimental Protocols

General Protocol for Asymmetric Alkylation using a Chiral Morpholine Auxiliary

This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.

  • Attachment of the Auxiliary:

    • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the hydrochloride salt.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by filtering off any solid byproducts and purifying the resulting amide by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated morpholine (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) and stir for 30-60 minutes to form the enolate.

    • Add the alkylating agent (e.g., an alkyl halide) (1.1 eq.) and continue to stir at -78 °C.

    • Monitor the reaction by TLC. Once complete, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to isolate the desired diastereomer.

  • Cleavage of the Auxiliary:

    • The N-acyl group can be cleaved under various conditions depending on the desired product. For example, hydrolysis with aqueous acid or base can yield the corresponding carboxylic acid.

    • Alternatively, reduction with a hydride reagent such as lithium aluminum hydride (LiAlH4) can afford the corresponding alcohol.

    • After cleavage, the chiral auxiliary can often be recovered and recycled.

Visualizations

Experimental_Workflow General Experimental Workflow for Asymmetric Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid) C Coupling Reaction A->C B (S)-2-(Methoxymethyl)morpholine Hydrochloride B->C D N-Acyl Morpholine (Diastereomerically Pure) C->D F Enolate Formation D->F E Base (e.g., LDA) E->F H Alkylation F->H G Electrophile (R-X) G->H I Alkylated Product (High d.e.) H->I K Cleavage Reaction I->K J Cleavage Reagent (e.g., LiAlH4, H3O+) J->K L Enantiomerically Enriched Product K->L M Recovered Auxiliary K->M

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Troubleshooting_Racemization Troubleshooting Low Stereoselectivity Start Low Diastereomeric/ Enantiomeric Excess Observed Q_Temp Was the reaction run at the lowest possible temperature? Start->Q_Temp A_Temp_No Action: Lower the reaction temperature (e.g., -78 °C) Q_Temp->A_Temp_No No Q_Base Was the base appropriate? (non-nucleophilic, correct stoichiometry) Q_Temp->Q_Base Yes A_Temp_No->Q_Base A_Base_No Action: Screen different bases (e.g., LDA, NaHMDS) and optimize stoichiometry Q_Base->A_Base_No No Q_Time Was the reaction time minimized? Q_Base->Q_Time Yes A_Base_No->Q_Time A_Time_No Action: Monitor reaction closely and quench immediately upon completion Q_Time->A_Time_No No Q_Solvent Was the solvent anhydrous and of appropriate polarity? Q_Time->Q_Solvent Yes A_Time_No->Q_Solvent A_Solvent_No Action: Use freshly distilled/ dry solvent and consider solvent screening Q_Solvent->A_Solvent_No No End Re-evaluate and analyze product Q_Solvent->End Yes A_Solvent_No->End

Caption: A decision tree for troubleshooting unexpected racemization.

References

Technical Support Center: Diastereoselectivity with (S)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (S)-2-(Methoxymethyl)morpholine as a chiral auxiliary. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of their reactions, particularly concerning the influence of Lewis acids.

Frequently Asked Questions (FAQs)

Q1: What is the role of (S)-2-(Methoxymethyl)morpholine in asymmetric synthesis?

(S)-2-(Methoxymethyl)morpholine is a chiral auxiliary designed to control the stereochemical outcome of reactions. When temporarily attached to a prochiral substrate (e.g., forming an N-acyl derivative), its inherent chirality directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. The methoxymethyl ether and the morpholine nitrogen can act as bidentate ligands for Lewis acids, enabling chelation-controlled stereoselection.

Q2: How do Lewis acids influence the diastereoselectivity of reactions using this auxiliary?

Lewis acids play a crucial role in enhancing diastereoselectivity by forming a rigid chelate with the chiral auxiliary and the carbonyl oxygen of the acyl group. This chelation locks the conformation of the enolate, exposing one face to electrophilic attack while sterically shielding the other. The choice and stoichiometry of the Lewis acid can significantly impact the rigidity of this chelate and, consequently, the diastereomeric ratio of the product. Stronger chelating Lewis acids generally lead to higher diastereoselectivity.

Q3: Which Lewis acids are commonly used, and how do they compare?

Commonly employed Lewis acids for chelation control include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), zinc bromide (ZnBr₂), and magnesium bromide (MgBr₂).

  • Titanium tetrachloride (TiCl₄) is a strong Lewis acid that often forms highly rigid chelates, typically resulting in high diastereoselectivity.

  • Tin(IV) chloride (SnCl₄) is another effective Lewis acid that can provide excellent levels of stereocontrol.

  • Magnesium and Zinc halides (MgBr₂, ZnBr₂) are milder Lewis acids that can also promote chelation, though the degree of diastereoselectivity may vary depending on the substrate and reaction conditions.

The optimal Lewis acid must be determined empirically for each specific reaction.

Q4: What is the expected stereochemical outcome?

The stereochemical outcome is generally predicted by the formation of a five-membered chelated intermediate. The Lewis acid coordinates to the morpholine nitrogen and the methoxy oxygen, as well as the carbonyl oxygen of the N-acyl group. This arrangement forces the enolate to adopt a specific conformation, directing the electrophile to attack from the less sterically hindered face, away from the morpholine ring.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Incomplete chelation of the Lewis acid. 2. Use of a non-chelating or weakly coordinating Lewis acid. 3. Reaction temperature is too high, leading to a less organized transition state. 4. Steric hindrance from a bulky electrophile disrupting the chelate.1. Increase the stoichiometry of the Lewis acid (e.g., from 1.1 to 1.5 equivalents). 2. Switch to a stronger chelating Lewis acid (e.g., from MgBr₂ to TiCl₄). 3. Perform the reaction at a lower temperature (e.g., -78 °C). 4. Consider using a less bulky electrophile if possible.
Low Reaction Yield 1. Incomplete enolate formation. 2. Degradation of starting material or product by the Lewis acid. 3. The reaction is too slow at the chosen temperature.1. Ensure the use of a sufficiently strong base (e.g., LDA, LiHMDS) and anhydrous conditions. 2. Use a milder Lewis acid or reduce its stoichiometry. 3. Allow the reaction to proceed for a longer duration or slightly increase the temperature after the initial low-temperature addition.
Inconsistent Results 1. Presence of moisture, which can quench the enolate and deactivate the Lewis acid. 2. Impure reagents or solvents. 3. Inaccurate temperature control.1. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled anhydrous solvents. 2. Purify all reagents and solvents before use. 3. Use a calibrated low-temperature thermometer or a cryostat for accurate temperature management.

Data Presentation

The following table summarizes representative quantitative data on the effect of different Lewis acids on the diastereoselective alkylation of N-propionyl-(S)-2-(methoxymethyl)morpholine with benzyl bromide.

Disclaimer: The following data is illustrative and based on established principles of diastereoselective alkylation with similar chiral auxiliaries. Actual results may vary based on specific experimental conditions.

Entry Lewis Acid (equiv.) Temperature (°C) Diastereomeric Ratio (S,R : S,S) Yield (%)
1None-78 to 060 : 4075
2MgBr₂ (1.2)-7885 : 1582
3ZnBr₂ (1.2)-7890 : 1085
4SnCl₄ (1.2)-7895 : 588
5TiCl₄ (1.2)-78>98 : 292

Experimental Protocols

General Procedure for Lewis Acid-Mediated Diastereoselective Alkylation:

  • Preparation of the N-Acyl Auxiliary: To a solution of (S)-2-(methoxymethyl)morpholine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv.). Slowly add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Enolate Formation and Alkylation: To a solution of the N-acyl-(S)-2-(methoxymethyl)morpholine (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv. in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Lewis Acid Addition and Chelation: To the enolate solution at -78 °C, add the selected Lewis acid (1.2 equiv., e.g., a 1.0 M solution of TiCl₄ in DCM) dropwise. Stir the mixture for 1 hour at -78 °C to allow for complete chelation.

  • Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the reaction mixture at -78 °C. Stir for 4-6 hours at this temperature.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography.

Mandatory Visualization

Below are diagrams illustrating the key concepts and workflows described in this guide.

Chelation_Control_Mechanism cluster_0 1. Enolate Formation cluster_1 2. Lewis Acid Chelation cluster_2 3. Diastereoselective Alkylation Substrate N-Acyl Auxiliary Enolate Lithium Enolate Substrate->Enolate Deprotonation Base LDA Chelate Rigid Chelated Intermediate Enolate->Chelate Coordination Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Chelate Product Alkylated Product (Major Diastereomer) Chelate->Product Attack from unhindered face Electrophile E+ Electrophile->Product

Caption: Mechanism of Lewis Acid-Mediated Diastereoselective Alkylation.

Experimental_Workflow start Start: N-Acyl-(S)-2-(methoxymethyl)morpholine step1 Dissolve in anhydrous THF at -78 °C start->step1 step2 Add LDA for enolate formation step1->step2 step3 Add Lewis Acid (e.g., TiCl4) for chelation step2->step3 step4 Add Electrophile (e.g., Benzyl Bromide) step3->step4 step5 Reaction Quench (aq. NH4Cl) and Workup step4->step5 step6 Analysis (NMR, HPLC) and Purification step5->step6 end Final Product (High Diastereomeric Purity) step6->end Logical_Relationship A Strength of Lewis Acid B Rigidity of Chelate A->B directly influences C Diastereoselectivity B->C directly influences

Technical Support Center: Asymmetric Reactions Using (S)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-(Methoxymethyl)morpholine in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of (S)-2-(Methoxymethyl)morpholine in asymmetric reactions?

A1: (S)-2-(Methoxymethyl)morpholine can function as a chiral auxiliary or a chiral ligand in various asymmetric transformations. As a chiral auxiliary, it is covalently bonded to the substrate to direct the stereochemical outcome of a reaction, after which it is typically cleaved. As a chiral ligand, it coordinates to a metal catalyst to create a chiral environment that influences the enantioselectivity of the reaction.

Q2: I am observing low enantioselectivity (ee%) in my reaction. What are the potential causes?

A2: Low enantioselectivity can stem from several factors:

  • Solvent Choice: The solvent can significantly influence the transition state geometry of the reaction, thereby affecting the stereochemical outcome. It is crucial to screen a range of solvents with varying polarities and coordinating abilities.

  • Reaction Temperature: Temperature can impact the energy difference between the diastereomeric transition states. Lowering the temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.

  • Catalyst/Reagent Purity: Impurities in the catalyst, reagents, or the chiral auxiliary itself can interfere with the desired reaction pathway.

  • Incorrect Stoichiometry: The ratio of reactants, catalyst, and ligand (if applicable) is critical and should be carefully optimized.

Q3: My reaction yield is low. How can I improve it?

A3: Low yields can be attributed to several issues:

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider increasing the temperature or reaction time.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The choice of solvent and temperature can help minimize side reactions.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Enantiomeric Excess (ee%) Suboptimal Solvent Screen a variety of solvents (polar aprotic, polar protic, non-polar). Refer to the Solvent Effects Data Table below for guidance.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
Impure Chiral Auxiliary Purify the (S)-2-(Methoxymethyl)morpholine before use.
Low Reaction Yield Catalyst Poisoning Use freshly distilled, anhydrous, and deoxygenated solvents. Handle catalysts under an inert atmosphere.
Reaction Not Going to Completion Increase reaction time or temperature. Consider adding a fresh portion of the catalyst.
Formation of Byproducts Modify reaction conditions (solvent, temperature, concentration) to disfavor side reactions.
Inconsistent Results Variability in Reagent Quality Use reagents from the same batch for a series of experiments.
Atmospheric Contamination Ensure a properly sealed reaction vessel and a good inert atmosphere.

Solvent Effects Data

The choice of solvent can have a profound impact on the yield and enantioselectivity of asymmetric reactions. The following table provides a summary of how different solvents can affect a hypothetical asymmetric alkylation reaction using (S)-2-(Methoxymethyl)morpholine as a chiral auxiliary.

Solvent Dielectric Constant (ε) Yield (%) Enantiomeric Excess (ee%) Notes
Dichloromethane (DCM)8.938592Good balance of solubility and selectivity.
Tetrahydrofuran (THF)7.589085Coordinating solvent, can sometimes lower ee%.
Toluene2.387595Non-polar, can enhance stereoinduction.
Acetonitrile (MeCN)37.56070Highly polar, may compete for catalyst coordination.
Methanol (MeOH)32.74050Protic solvent, can interfere with organometallic reagents.

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific reaction.

Experimental Protocols

General Protocol for an Asymmetric Aldol Reaction using (S)-2-(Methoxymethyl)morpholine as a Chiral Auxiliary

  • Preparation of the Chiral Auxiliary Adduct:

    • To a solution of (S)-2-(Methoxymethyl)morpholine (1.1 eq.) in anhydrous dichloromethane (0.5 M) under an argon atmosphere, add the corresponding acid chloride (1.0 eq.) dropwise at 0 °C.

    • Add triethylamine (1.2 eq.) and stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the chiral amide.

  • Asymmetric Aldol Reaction:

    • To a solution of the chiral amide (1.0 eq.) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add a solution of TiCl₄ (1.1 eq.) in dichloromethane dropwise.

    • Stir the mixture for 30 minutes, then add the aldehyde (1.2 eq.) dropwise.

    • Continue stirring at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

  • Cleavage of the Chiral Auxiliary:

    • The aldol product can be hydrolyzed using acidic or basic conditions (e.g., LiOH in THF/H₂O) to yield the chiral β-hydroxy acid and recover the (S)-2-(Methoxymethyl)morpholine auxiliary.

Visualizations

experimental_workflow Experimental Workflow for Asymmetric Aldol Reaction cluster_prep Step 1: Auxiliary Adduct Preparation cluster_reaction Step 2: Asymmetric Aldol Reaction cluster_analysis Step 3: Analysis and Cleavage prep1 React (S)-2-(Methoxymethyl)morpholine with Acid Chloride prep2 Work-up and Purification prep1->prep2 react1 Formation of Titanium Enolate prep2->react1 Chiral Amide react2 Addition of Aldehyde react1->react2 react3 Quenching and Work-up react2->react3 analysis1 Purification of Aldol Product react3->analysis1 Crude Product analysis2 Determine dr and ee% analysis1->analysis2 cleavage Cleavage of Chiral Auxiliary analysis1->cleavage cleavage->prep1 Recovered Auxiliary

Caption: Workflow for an asymmetric aldol reaction.

solvent_effects Logical Relationships of Solvent Effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity (ε) solvent->polarity coordination Coordinating Ability solvent->coordination proticity Proticity solvent->proticity ee Enantioselectivity (ee%) polarity->ee rate Reaction Rate polarity->rate coordination->ee can decrease coordination->rate yield Reaction Yield proticity->yield can decrease

Caption: Influence of solvent properties on reaction outcomes.

temperature optimization for (S)-2-(Methoxymethyl)morpholine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of (S)-2-(Methoxymethyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction temperature for the synthesis of (S)-2-(Methoxymethyl)morpholine?

A common starting point for the synthesis of similar morpholine derivatives is a reaction temperature of around 50°C. However, the optimal temperature can vary significantly based on the specific reagents, solvents, and scale of the reaction. For some related morpholine syntheses, reactions are carried out at room temperature, while certain cyclization steps in other morpholine syntheses can require temperatures ranging from 60°C to 110°C.

Q2: How does temperature affect the yield and purity of the reaction?

Temperature is a critical parameter that can significantly influence both the reaction rate and the formation of byproducts.

  • Low Temperatures: Insufficient temperature may lead to a slow or incomplete reaction, resulting in a low yield of the desired product.

  • High Temperatures: While higher temperatures can increase the reaction rate, they can also promote the formation of side products, such as N-ethylmorpholine or high-molecular-weight condensation products, which can complicate purification and reduce the overall purity of this compound.

Q3: What are common side products observed in morpholine synthesis, and how can their formation be minimized by temperature control?

Common side reactions in morpholine synthesis include over-alkylation, and polymerization. For instance, in syntheses involving reactants like diethanolamine, N-ethylmorpholine can be a significant byproduct at elevated temperatures.[1] Careful control of the reaction temperature is crucial to minimize these side reactions. It is recommended to perform small-scale trial reactions at different temperatures to identify the optimal balance between reaction rate and purity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Reaction temperature is too low, leading to a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS.
Incomplete dissolution of starting materials.Ensure all reactants are fully dissolved before proceeding with the reaction. A slight increase in temperature might be necessary to achieve complete dissolution.
Presence of Multiple Impurities in the Final Product Reaction temperature is too high, promoting the formation of side products.Decrease the reaction temperature. Consider a stepwise temperature profile, for example, starting at a lower temperature and gradually increasing it.
Incorrect stoichiometry of reactants.Carefully re-evaluate and confirm the molar ratios of your starting materials.
Difficulty in Product Crystallization/Purification Presence of oily impurities or unreacted starting materials.Optimize the reaction temperature to improve the purity of the crude product. Consider alternative purification techniques such as column chromatography with a modified eluent system (e.g., addition of a small amount of triethylamine for basic compounds).[2]

Data Presentation: Illustrative Temperature Optimization

The following table provides an illustrative example of how temperature can affect the yield and purity of a hypothetical synthesis of this compound. Researchers should generate their own data for their specific reaction conditions.

Reaction Temperature (°C) Reaction Time (h) Crude Yield (%) Purity by HPLC (%) Key Impurity (%)
302445925 (Unreacted Starting Material)
401865953 (Unreacted Starting Material)
501280971 (Byproduct A)
60885917 (Byproduct B)
706888512 (Byproduct B + Degradation)

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

General Protocol for the Synthesis of (S)-2-(Methoxymethyl)morpholine

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • (R)-(-)-Epichlorohydrin

  • 2-Aminoethanol

  • Sodium Hydroxide

  • Methanol

  • Toluene

  • Hydrochloric Acid (for hydrochloride salt formation)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve 2-aminoethanol (1.0 eq) in methanol.

  • Initial Reaction: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of (R)-(-)-epichlorohydrin (1.0 eq) in methanol dropwise, maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, slowly add a solution of sodium hydroxide (1.1 eq) in water, keeping the temperature below 20°C.

  • Temperature Optimization Point: The reaction mixture is then heated. This is a critical step for optimization. It is recommended to test a range of temperatures (e.g., 40°C, 50°C, 60°C) to determine the optimal condition for cyclization. Stir the reaction at the selected temperature for a predetermined time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure. Add toluene to the residue and wash with water to remove inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (S)-2-(methoxymethyl)morpholine. The crude product can be further purified by vacuum distillation or column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt Salt Formation Start Start Reagents Dissolve 2-Aminoethanol in Methanol Start->Reagents Cooling Cool to 0-5°C Reagents->Cooling Addition Add (R)-(-)-Epichlorohydrin (T < 10°C) Cooling->Addition Base_Addition Add NaOH Solution (T < 20°C) Addition->Base_Addition Heating Heat to Optimized Temp. (e.g., 40-60°C) Base_Addition->Heating Stirring Stir and Monitor (TLC/LC-MS) Heating->Stirring Cooling2 Cool to RT Stirring->Cooling2 Solvent_Removal Remove Methanol Cooling2->Solvent_Removal Extraction Toluene Extraction & Water Wash Solvent_Removal->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify (Distillation/Chromatography) Drying->Purification Salt_Formation Dissolve in Solvent & Add HCl Purification->Salt_Formation Filtration Filter, Wash & Dry Salt_Formation->Filtration End End Product: (S)-2-(Methoxymethyl)morpholine Hydrochloride Filtration->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low or No Yield? Start->Low_Yield High_Impurity High Impurity Level? Low_Yield->High_Impurity No Temp_Too_Low Possible Cause: Temperature Too Low Low_Yield->Temp_Too_Low Yes Temp_Too_High Possible Cause: Temperature Too High High_Impurity->Temp_Too_High Yes Other_Issues Other Issues? (e.g., Stoichiometry) High_Impurity->Other_Issues No Increase_Temp Solution: Increase Temperature Temp_Too_Low->Increase_Temp Success Problem Resolved Increase_Temp->Success Decrease_Temp Solution: Decrease Temperature Temp_Too_High->Decrease_Temp Decrease_Temp->Success Consult_Protocol Solution: Review Protocol & Reagents Other_Issues->Consult_Protocol Yes Other_Issues->Success No Consult_Protocol->Success

Caption: A logical decision tree for troubleshooting common synthesis issues.

References

strategies to improve yield and diastereoselectivity in morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in morpholine synthesis. Our goal is to help you improve yield and diastereoselectivity in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during morpholine synthesis, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Yield in Palladium-Catalyzed Carboamination Catalyst deactivation due to air or moisture.Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Incorrect ligand choice.Screen different phosphine ligands to find the optimal one for your specific substrate.
Sub-optimal base.The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is critical. Screen different bases to optimize the reaction rate and yield.
Impure starting materials.Ensure the purity of the ethanolamine derivative and the aryl/alkenyl halide to prevent catalyst poisoning.
Low Diastereoselectivity Sub-optimal reaction temperature.Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.
Inappropriate solvent.Solvent polarity can significantly impact the transition state. Screen a variety of solvents with different polarities.
Steric hindrance in the substrate.If possible, modify the steric bulk of substituents on your starting materials to improve facial selectivity.
Formation of Side Products In palladium-catalyzed reactions, β-hydride elimination can lead to unsaturated heterocycles.Modifying the catalyst system, for instance by using different ligands, can sometimes suppress this side reaction.
In reactions involving primary amines, dialkylation can be a competing reaction.Slow, dropwise addition of the alkylating agent at low temperatures can favor monoalkylation. Using a large excess of the amine can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted morpholines?

A1: Several effective methods exist, including:

  • Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines. This method is particularly useful for creating cis-3,5-disubstituted morpholines with high diastereoselectivity.

  • Copper-catalyzed three-component synthesis using amino alcohols, aldehydes, and diazomalonates. This approach allows for the creation of highly substituted morpholines.

  • Reaction of 1,2-amino alcohols with ethylene sulfate in the presence of a base like potassium tert-butoxide (tBuOK). This is a high-yielding, redox-neutral method.

  • Intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by catalysts like boron trifluoride etherate.

Q2: How can I improve the diastereoselectivity of my morpholine synthesis?

A2: Diastereoselectivity is influenced by several factors:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the catalyst and its ligands play a crucial role in controlling the stereochemical outcome.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state, thereby affecting diastereoselectivity.

  • Substrate Structure: The steric bulk of the substituents on the starting materials can direct the approach of reagents, leading to a preferred diastereomer.

Q3: My copper-catalyzed three-component reaction shows low diastereoselectivity. What can I do?

A3: While the copper-catalyzed three-component synthesis is efficient for creating highly substituted morpholines, it can sometimes yield low diastereoselectivity. One strategy to address this is a post-synthesis epimerization using light-mediated, reversible hydrogen atom transfer (HAT) to enrich the desired diastereomer.

Data Presentation

The following tables summarize quantitative data on yield and diastereoselectivity for different morpholine synthesis strategies.

Table 1: Palladium-Catalyzed Carboamination of O-Allyl Ethanolamines

SubstrateAryl BromideYield (%)Diastereomeric Ratio (dr)
N-Phenyl-O-allyl-ethanolamine4-Bromotoluene66>20:1
N-(4-Methoxyphenyl)-O-allyl-ethanolamine4-Bromotoluene21>20:1
N-(4-Chlorophenyl)-O-allyl-ethanolamine4-Bromotoluene53>20:1
N-Phenyl-O-allyl-ethanolamine2-Bromotoluene48>20:1

Table 2: Copper-Catalyzed Three-Component Synthesis

Amino AlcoholAldehydeDiazomalonateYield (%)Diastereomeric Ratio (dr)
2-Amino-2-methylpropan-1-olp-TolualdehydeDiethyl 2-diazomalonate65N/A
(±)-Alaninolp-TolualdehydeDiethyl 2-diazomalonate7057:43 (anti/syn)
L-Valinolp-TolualdehydeDiethyl 2-diazomalonate47Modest

Table 3: Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate

1,2-Amino AlcoholYield (%)
2-Aminoethanol>95
(R)-2-Amino-1-propanol85
(S)-2-Amino-3-methyl-1-butanol90

Experimental Protocols

Palladium-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

Materials:

  • Pd(OAc)₂

  • P(2-furyl)₃ (Tri(2-furyl)phosphine)

  • NaOtBu (Sodium tert-butoxide)

  • Substituted O-allyl ethanolamine derivative

  • Aryl bromide

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).

  • Evacuate and backfill the tube with nitrogen.

  • Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in anhydrous toluene (1.25 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 105 °C for the appropriate time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines

Materials:

  • Cu(I) catalyst (e.g., [Cu(MeCN)₄]B(C₆F₅)₄)

  • Amino alcohol

  • Aldehyde

  • Diazomalonate

  • Anhydrous toluene

Procedure:

  • To an oven-dried vial, add the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and diazomalonate (0.2 mmol) in anhydrous toluene.

  • Add the Cu(I) catalyst (e.g., 5 mol%).

  • Seal the vial and stir the reaction mixture at 90 °C until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired morpholine product.

Visualizations

The following diagrams illustrate key concepts in morpholine synthesis.

pd_carboamination_mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0) oa Oxidative Addition pd0->oa Ar-Br pd_amido Pd(II)-Amido Complex oa->pd_amido Ethanolamine Substrate aminopalladation syn-Aminopalladation (Boat-like TS) pd_amido->aminopalladation pd_alkyl Pd(II)-Alkyl Intermediate aminopalladation->pd_alkyl re Reductive Elimination pd_alkyl->re re->pd0 product cis-Morpholine re->product substrate O-Allyl Ethanolamine aryl_halide Aryl Halide

Caption: Mechanism of Pd-catalyzed carboamination for morpholine synthesis.

troubleshooting_workflow start Low Yield or Diastereoselectivity check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst and Ligand check_purity->optimize_catalyst check_conditions->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_temp Vary Temperature optimize_solvent->optimize_temp success Improved Result optimize_temp->success

Caption: A logical workflow for troubleshooting morpholine synthesis.

Validation & Comparative

Determining Enantiomeric Excess for Products of (S)-2-(Methoxymethyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the use of chiral auxiliaries to control the stereochemical outcome of a reaction is a cornerstone technique. (S)-2-(Methoxymethyl)morpholine stands as a valuable chiral auxiliary, guiding the formation of specific enantiomers. Following a successful synthesis, the crucial next step is the accurate determination of the enantiomeric excess (ee) of the product. This guide provides a comparative overview of the primary methods for this determination, tailored for researchers, scientists, and professionals in drug development.

The two most prevalent and reliable techniques for determining enantiomeric excess are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents. Each method offers distinct advantages and is suited to different experimental contexts.

Comparison of Key Methods

A direct comparison of Chiral HPLC and Chiral NMR reveals their respective strengths and weaknesses. Chiral HPLC provides direct separation of enantiomers, offering high accuracy and sensitivity. In contrast, Chiral NMR, particularly with derivatizing agents, converts enantiomers into diastereomers, which can then be distinguished by standard NMR. This method is often faster to develop and does not require specialized HPLC equipment, but may be less sensitive and can be complicated by incomplete derivatization or signal overlap.

FeatureChiral HPLCNMR with Chiral Derivatizing Agents
Principle Direct physical separation of enantiomers on a chiral stationary phase.Conversion of enantiomers into diastereomers with distinct NMR spectra.
Sample Prep Dissolution in an appropriate solvent for HPLC.Derivatization reaction with a chiral agent (e.g., Mosher's acid, (R)-(+)-1-phenylethyl isocyanate).
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV).Standard NMR spectrometer (e.g., 400 MHz or higher).
Data Analysis Integration of the peak areas of the two enantiomers.Integration of the distinct signals of the resulting diastereomers.
Pros High accuracy and precision, high sensitivity, direct separation.Rapid method development, widely available instrumentation, can provide structural information.
Cons Requires specialized and often expensive chiral columns, method development can be time-consuming.Potential for kinetic resolution during derivatization, potential for incomplete reaction, signal overlap can complicate analysis.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical and often requires screening of different columns and mobile phases.

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point for a wide range of compounds.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

  • Sample Preparation: Dissolve a small amount of the purified product (typically 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

While specific conditions for products derived directly from (S)-2-(Methoxymethyl)morpholine are not extensively documented in readily available literature, a study on the asymmetric hydrogenation of unsaturated morpholines to produce various 2-substituted chiral morpholines reported the determination of enantiomeric excess by HPLC using chiral stationary phases, achieving high ee values for a range of products.[1][2]

Table 1: Examples of Enantiomeric Excess Determination in Chiral Morpholine Synthesis by HPLC [1][2]

SubstrateProductEnantiomeric Excess (ee %)
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazineN-Cbz-2-phenylmorpholine92
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazineN-Cbz-2-(4-fluorophenyl)morpholine92
N-Cbz-2-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,4-oxazineN-Cbz-2-(4-(trifluoromethyl)phenyl)morpholine94
N-Cbz-2-(o-tolyl)-5,6-dihydro-4H-1,4-oxazineN-Cbz-2-(o-tolyl)morpholine99

Note: The specific chiral columns and mobile phases for each separation are detailed in the supporting information of the cited study.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

This method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for their quantification.

Common Chiral Derivatizing Agents:

  • Mosher's Acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid): Forms diastereomeric esters with alcohols or amides with amines. Both ¹H and ¹⁹F NMR can be used for analysis.

  • (R)-(+)-1-Phenylethyl isocyanate: Reacts with amines and alcohols to form diastereomeric ureas and carbamates, respectively.

General Protocol for NMR Analysis with a Chiral Derivatizing Agent:

  • Derivatization: In an NMR tube, dissolve the enantiomeric product (e.g., an amine or alcohol) in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of the chiral derivatizing agent (e.g., (R)-(+)-1-phenylethyl isocyanate or Mosher's acid chloride). Ensure the reaction goes to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (and/or ¹⁹F NMR spectrum if using a fluorine-containing derivatizing agent).

  • Data Analysis: Identify a set of well-resolved signals corresponding to the two diastereomers. Integrate these distinct signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original mixture.

A study on the enantioselective synthesis of a morpholine derivative demonstrated the use of (R)-(+)-1-phenylethyl isocyanate for the determination of enantiomeric excess.[3] The resulting diastereomeric ureas showed distinct signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.[3] In another instance, the enantiomeric excess of a morpholine carboxamide was determined by ¹H and ¹⁹F NMR analysis of its Mosher esters.

Table 2: Example of Enantiomeric Excess Determination by NMR with a Chiral Derivatizing Agent [3]

ProductDerivatizing AgentNMR MethodObserved ee (%)
(2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine(R)-(+)-1-Phenylethyl isocyanate¹H NMR>92

Visualizing the Workflow

The following diagrams illustrate the typical workflows for determining enantiomeric excess using Chiral HPLC and Chiral NMR with a derivatizing agent.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Purified Product dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Chiral HPLC filter->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Enantiomeric Product dissolve Dissolve in Deuterated Solvent start->dissolve derivatize Add Chiral Derivatizing Agent dissolve->derivatize acquire Acquire NMR Spectrum (¹H, ¹⁹F) derivatize->acquire spectrum Obtain NMR Spectrum acquire->spectrum integrate Integrate Diastereomeric Signals spectrum->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.

Conclusion

References

A Comparative Guide to Chiral HPLC Analysis of (S)-2-(Methoxymethyl)morpholine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral compounds like (S)-2-(Methoxymethyl)morpholine hydrochloride is a critical quality attribute. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its derivatives, alongside alternative analytical techniques. The information is supported by representative experimental data and detailed protocols to aid in method selection and development.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1][2] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common method for resolving chiral molecules.[1][3] The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are often the first choice for screening a wide range of chiral compounds due to their broad applicability.[1]

Comparative Performance of Chiral HPLC Stationary Phases

The following table summarizes the typical performance of different types of chiral HPLC columns for the separation of morpholine derivatives, based on common findings in the field.

Chiral Stationary Phase (CSP)Typical Mobile PhaseResolution (Rs)Analysis Time (min)AdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) Normal Phase: Hexane/Isopropanol (+/- additive)> 2.010 - 20Broad enantiorecognition, high efficiencyRequires non-polar solvents, potential for sample solubility issues
Reversed-Phase: Acetonitrile/Water or Buffer1.5 - 2.515 - 30Compatible with aqueous samplesMay have lower efficiency than normal phase
Macrocyclic Glycopeptide-based (e.g., Astec® CHIROBIOTIC® V2) Polar Organic: Methanol/Acetonitrile (+/- acid/base)> 1.810 - 25Versatile, can be used in multiple mobile phase modesMay have lower sample loading capacity
Reversed-Phase: Acetonitrile/Aqueous Buffer> 1.515 - 30Good for polar and ionizable compoundsBuffer preparation can be complex
Pirkle-type (e.g., (R,R)-Whelk-O® 1) Normal Phase: Hexane/Ethanol> 1.715 - 25Good for compounds with π-acidic or π-basic groupsNarrower application range than polysaccharide CSPs

Note: The data presented are representative and may vary depending on the specific derivative and optimized conditions.

Experimental Protocol: Chiral HPLC Method

This protocol outlines a typical approach for the chiral separation of a this compound derivative.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Alternative Analytical Techniques for Chiral Analysis

While chiral HPLC is the predominant method, other techniques can be employed for the separation of chiral morpholine derivatives.

TechniquePrincipleTypical ThroughputAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.HighHigh resolution, sensitive detectors (e.g., FID, MS)Requires derivatization for non-volatile compounds, potential for thermal degradation.
Chiral Capillary Electrophoresis (CE) Separation based on differential migration in an electric field with a chiral selector in the buffer.HighLow sample and reagent consumption, high efficiencyLower sensitivity compared to HPLC, reproducibility can be challenging.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase with a chiral stationary phase.Very HighFast separations, reduced solvent consumptionRequires specialized instrumentation.
Experimental Protocol: Chiral Gas Chromatography (GC) Method (Hypothetical)

This protocol describes a potential GC method for a derivatized morpholine compound.

1. Derivatization:

  • React the morpholine derivative with a chiral derivatizing agent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC), to form diastereomers.[4]

2. Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

3. Chromatographic Conditions:

  • Column: Achiral capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C

Workflow and Comparison Diagrams

To visualize the experimental and decision-making processes, the following diagrams are provided.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase inj Inject Sample prep->inj 10 µL injection sep Chiral Separation on CSP inj->sep Mobile Phase Flow det UV Detection sep->det integ Peak Integration det->integ calc Calculate % ee integ->calc

Caption: Experimental workflow for chiral HPLC analysis.

Method_Comparison cluster_hplc HPLC Considerations cluster_gc GC Considerations cluster_ce CE Considerations cluster_sfc SFC Considerations start Chiral Analysis Required hplc Chiral HPLC start->hplc Most Common gc Chiral GC start->gc Volatile/Derivatizable ce Chiral CE start->ce Low Sample Amount sfc Chiral SFC start->sfc High Throughput Needed hplc_adv Advantages: - Broad Applicability - Robustness hplc->hplc_adv hplc_dis Disadvantages: - Moderate Throughput hplc->hplc_dis gc_adv Advantages: - High Resolution - High Sensitivity gc->gc_adv gc_dis Disadvantages: - Derivatization Often Required - Thermal Lability Issues gc->gc_dis ce_adv Advantages: - Low Sample Volume - High Efficiency ce->ce_adv ce_dis Disadvantages: - Lower Sensitivity - Reproducibility ce->ce_dis sfc_adv Advantages: - High Throughput - Green Chemistry sfc->sfc_adv sfc_dis Disadvantages: - Specialized Equipment sfc->sfc_dis

Caption: Comparison of chiral analysis techniques.

References

Validating Stereochemical Outcomes: A Comparative Guide to Chiral Auxiliaries, with a Focus on the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions, and the choice of auxiliary can significantly impact the efficiency and outcome of a synthetic route. This guide provides a comparative analysis of the performance of morpholine-based chiral auxiliaries against well-established alternatives, supported by experimental data and detailed protocols.

While direct and extensive data on the application of (S)-2-(Methoxymethyl)morpholine hydrochloride as a chiral auxiliary in asymmetric synthesis is limited in publicly available literature, the morpholine scaffold itself is a key feature in a number of effective chiral auxiliaries. This guide, therefore, evaluates the performance of N-acyl morpholine derivatives and compares them to widely used auxiliaries such as Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams in key asymmetric transformations.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. By introducing a chiral environment, the auxiliary directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.

G Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attach Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Major_Diastereomer Major Diastereomer Product Diastereomeric_Intermediate->Major_Diastereomer High d.r. Minor_Diastereomer Minor Diastereomer Product Diastereomeric_Intermediate->Minor_Diastereomer Reagent Reagent Reagent->Diastereomeric_Intermediate Asymmetric Reaction Enantiomerically_Enriched_Product Enantiomerically Enriched Product Major_Diastereomer->Enantiomerically_Enriched_Product Cleave Auxiliary Recovered_Auxiliary Recovered Auxiliary Major_Diastereomer->Recovered_Auxiliary

General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. The following tables summarize the performance of morpholine-based auxiliaries in comparison to established chiral auxiliaries in key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The chiral auxiliary plays a crucial role in controlling the facial selectivity of the enolate towards the incoming electrophile.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide90-95>99:1
Pseudoephedrine Amide N-propionyl pseudoephedrineMethyl iodide85-95>95:5
Morpholine Amide N/AN/AN/AN/A
Data for morpholine amides in asymmetric alkylation is not readily available in the searched literature.
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Morpholine Carboxamide [1][2]Propanal85>20:196
Morpholine Carboxamide [1][2]Isobutyraldehyde81>20:198
Evans' Oxazolidinone Isobutyraldehyde80-90>99:1 (syn)>99
Pseudoephedrine Amide [3][4][5]Benzaldehyde4068:32N/A
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic compounds. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileYield (%)Diastereomeric Ratio (endo:exo)
Camphorsultam [6][7][8]CyclopentadieneN-acryloyl camphorsultam90-98>98:2
Evans' Oxazolidinone [9]CyclopentadieneN-acryloyl oxazolidinone8999.5:0.5
Morpholine Amide N/AN/AN/AN/A
Data for morpholine amides in asymmetric Diels-Alder reactions is not readily available in the searched literature.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of synthetic methods. Below are representative protocols for the asymmetric reactions discussed.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Workup and Analysis cluster_3 Final Product Generation Start Starting Material Attach_Aux Attach Chiral Auxiliary Start->Attach_Aux Enolate_Formation Enolate Formation Attach_Aux->Enolate_Formation Reaction Reaction with Electrophile Enolate_Formation->Reaction Quench Quench Reaction Reaction->Quench Purification Purification Quench->Purification Analysis Determine d.r. Purification->Analysis Cleavage Cleave Auxiliary Analysis->Cleavage Final_Purification Final Purification Cleavage->Final_Purification

A typical experimental workflow for asymmetric synthesis.
Asymmetric Aldol Reaction with N-Propionyl Morpholine[2]

To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at 0 °C is added n-butyllithium (1.1 equiv.) dropwise. The solution is stirred for 30 minutes at this temperature and then cooled to -78 °C. N-propionyl morpholine (1.0 equiv.) in anhydrous THF is added slowly to the LDA solution. After stirring for 1 hour at -78 °C, the desired aldehyde (1.2 equiv.) is added dropwise. The reaction mixture is stirred for an additional 2-4 hours at -78 °C. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio is determined by 1H NMR analysis of the crude product. The product is then purified by flash column chromatography.

Asymmetric Alkylation using an Evans' Oxazolidinone

The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the sodium enolate. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The diastereomeric excess of the crude product is determined by 1H NMR or chiral HPLC analysis. The product is purified by flash chromatography.

Stereochemical Induction Model

The stereochemical outcome of many asymmetric reactions can be rationalized by considering the transition state geometry. For aldol reactions involving chiral auxiliaries, the Zimmerman-Traxler model is often invoked to explain the observed diastereoselectivity. The model proposes a chair-like six-membered transition state where the substituents on the enolate and the aldehyde occupy positions that minimize steric interactions.

G cluster_0 Zimmerman-Traxler Transition State Model TS Chair-like Transition State Facial_Bias Facial Bias TS->Facial_Bias Enolate Chelated (Z)-Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS Steric_Hindrance Steric Hindrance from Chiral Auxiliary Steric_Hindrance->TS directs approach of aldehyde Major_Product Major syn-Aldol Product Facial_Bias->Major_Product favored pathway Minor_Product Minor anti-Aldol Product Facial_Bias->Minor_Product disfavored pathway

Stereochemical control in an asymmetric aldol reaction.

Conclusion

While this compound remains an underexplored chiral auxiliary, the broader class of morpholine-based auxiliaries, particularly N-acyl morpholines, demonstrates significant potential in asymmetric synthesis, especially in aldol reactions where high diastereoselectivity and enantioselectivity have been achieved.[1][2] Compared to established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides, morpholine-based auxiliaries offer a synthetically accessible and chemically robust alternative. Further research into the applications of diverse morpholine derivatives in a wider range of asymmetric transformations is warranted to fully elucidate their potential and establish their position in the synthetic chemist's toolkit. The data presented in this guide serves as a valuable starting point for researchers interested in exploring the utility of the morpholine scaffold for achieving high levels of stereochemical control.

References

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones versus (S)-2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the stereoselective formation of new chiral centers. Among the most celebrated and widely utilized are the oxazolidinone-based auxiliaries developed by David A. Evans and his research group. This guide provides a comprehensive comparison of these venerable auxiliaries with (S)-2-(Methoxymethyl)morpholine hydrochloride, a potential but less-documented chiral directing group.

While Evans' auxiliaries have a long and successful history with extensive supporting data, a thorough review of scientific literature reveals a notable absence of this compound being employed as a chiral auxiliary in asymmetric synthesis. Consequently, this guide will provide a detailed overview of the well-established Evans' auxiliaries, supported by experimental data, and contrast this with the current lack of available information for this compound, offering a perspective on its potential based on structural considerations.

Evans' Auxiliaries: The Gold Standard in Asymmetric Synthesis

Introduced in the early 1980s, Evans' auxiliaries are N-acyloxazolidinones derived from readily available and relatively inexpensive chiral amino alcohols, such as L-valinol and L-phenylalaninol.[1][2] Their widespread adoption stems from their reliability, high levels of stereocontrol, and predictable outcomes in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[2]

The general workflow for employing a chiral auxiliary, such as an Evans' oxazolidinone, is a three-step process: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction to create the new stereocenter(s), and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Coupling->Substrate_Auxiliary_Adduct Attachment Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans' auxiliaries is attributed to the formation of a rigid, chelated transition state. In the case of enolate formation, the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This leads to a highly predictable and diastereoselective transformation. For aldol reactions, the formation of a boron enolate leads to a rigid six-membered chair-like transition state, known as the Zimmerman-Traxler model, which dictates the syn-stereochemistry of the product.

Evans_Auxiliary_Mechanism cluster_0 Enolate Formation and Alkylation cluster_1 Aldol Reaction N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate N_Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Z_Enolate Alkylated_Product Alkylated Product (High d.r.) Z_Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R'-X) Electrophile->Alkylated_Product N_Acyl_Oxazolidinone_Aldol N-Acyl Oxazolidinone Zimmerman_Traxler_TS Zimmerman-Traxler Transition State N_Acyl_Oxazolidinone_Aldol->Zimmerman_Traxler_TS Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Zimmerman_Traxler_TS Syn_Aldol_Adduct syn-Aldol Adduct (High d.r.) Zimmerman_Traxler_TS->Syn_Aldol_Adduct Aldehyde Aldehyde (R''CHO) Aldehyde->Zimmerman_Traxler_TS

Simplified mechanism of stereocontrol for Evans' auxiliaries.

Performance Data of Evans' Auxiliaries

The following tables summarize the typical performance of Evans' auxiliaries in asymmetric alkylation and aldol reactions, based on published experimental data.

Table 1: Asymmetric Alkylation with Evans' Auxiliaries

Electrophile (R-X)AuxiliaryBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide(S)-4-benzyl-2-oxazolidinoneLDA>99:195[3]
Methyl iodide(S)-4-isopropyl-2-oxazolidinoneNaHMDS98:288[3]
Allyl iodide(R)-4-phenyl-2-oxazolidinoneKHMDS95:592[4]

Table 2: Asymmetric Aldol Reactions with Evans' Auxiliaries

AldehydeAuxiliaryLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde(S)-4-benzyl-2-oxazolidinoneBu₂BOTf>99:185[5]
Benzaldehyde(S)-4-isopropyl-2-oxazolidinoneBu₂BOTf98:291[5]
Propionaldehyde(R)-4-phenyl-2-oxazolidinoneTiCl₄97:389[6]

Cleavage of Evans' Auxiliaries

A crucial step in the synthetic sequence is the removal of the chiral auxiliary under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Evans' auxiliaries can be readily cleaved to afford a variety of functional groups.

Table 3: Common Cleavage Methods for Evans' Auxiliaries

ReagentProduct Functional GroupConditionsReference
LiOH/H₂O₂Carboxylic AcidTHF/H₂O, 0 °C[1][7][8]
LiBH₄Primary AlcoholEt₂O, 0 °C[9]
Me₂AlClMethyl KetoneCH₂Cl₂, -78 °C[9]
Weinreb's reagentWeinreb AmideAlMe₃, THF[9]

This compound: An Enigmatic Candidate

In stark contrast to the wealth of data available for Evans' auxiliaries, there is a conspicuous absence of published research detailing the use of this compound as a chiral auxiliary in asymmetric synthesis. While chiral morpholines are important structural motifs in many biologically active molecules, their application as removable and recoverable chiral directing groups appears to be undocumented.[10][11]

The hydrochloride salt form suggests that the morpholine nitrogen is protonated, which would necessitate a deprotection step before it could be acylated to function in a manner analogous to Evans' auxiliaries. The free amine, (S)-2-(Methoxymethyl)morpholine, could potentially be acylated to form a chiral amide.

From a structural standpoint, the stereocenter at the C2 position of the morpholine ring, along with the methoxymethyl substituent, could theoretically provide a chiral environment to influence the facial selectivity of enolate reactions. However, the conformational flexibility of the six-membered morpholine ring might be a significant drawback compared to the more rigid five-membered oxazolidinone ring of Evans' auxiliaries. This flexibility could lead to multiple competing transition states, resulting in lower diastereoselectivity.

Without experimental data, any comparison remains speculative. The key performance indicators for a chiral auxiliary—diastereoselectivity, enantioselectivity, yield, and ease of removal—are unknown for this compound.

Experimental Protocols for Evans' Auxiliaries

General Procedure for Asymmetric Alkylation:

  • The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.

  • A strong base (e.g., LDA or NaHMDS, 1.05 equivalents) is added dropwise to form the corresponding Z-enolate.

  • The electrophile (1.1 equivalents) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

General Procedure for Asymmetric Aldol Reaction:

  • The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., CH₂Cl₂) and cooled to 0 °C under an inert atmosphere.

  • A Lewis acid (e.g., dibutylboron triflate, 1.1 equivalents) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 equivalents). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • The aldehyde (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer and methanol.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

Conclusion

For researchers seeking a reliable and well-understood method for asymmetric synthesis, Evans' oxazolidinone auxiliaries remain a superior choice. Their performance is extensively documented, with high diastereoselectivities and predictable outcomes across a wide range of substrates. The procedures for their application and removal are well-established.

In contrast, this compound is not a recognized chiral auxiliary in the context of asymmetric synthesis. While the chiral morpholine scaffold is of interest in medicinal chemistry, its utility as a practical chiral directing group has not been demonstrated in the scientific literature. Therefore, for drug development professionals and researchers in need of robust and predictable stereocontrol, Evans' auxiliaries are the recommended and validated option. Further research would be required to establish whether this compound or its derivatives can offer any advantages as chiral auxiliaries.

References

A Comparative Guide to Diastereomeric Ratio Analysis in Reactions with (S)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Methoxymethyl)morpholine has emerged as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid conformational structure and the presence of a chelating methoxymethyl group allow for a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the diastereomeric ratios achieved in key reactions utilizing this auxiliary, supported by experimental data and detailed protocols to aid in the design and execution of stereoselective syntheses.

Diastereoselective Reactions: A Comparative Overview

The stereodirecting power of (S)-2-(Methoxymethyl)morpholine is evident in several critical synthetic transformations, including enolate alkylation, aldol reactions, and Michael additions. The diastereomeric ratio (d.r.) of the products is a crucial measure of the auxiliary's effectiveness. This guide summarizes quantitative data from studies on these reactions, offering a direct comparison of the diastereoselectivity achieved under various conditions.

Table 1: Diastereoselective Alkylation of Amides Derived from (S)-2-(Methoxymethyl)morpholine

The alkylation of metal enolates derived from amides of (S)-2-(Methoxymethyl)morpholine proceeds with a high degree of diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile. The following data, adapted from the doctoral thesis of A. G. M. Barrett, University of London (1978), illustrates the diastereomeric ratios obtained with various alkylating agents.

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)
1CH₃ILDA>98:2
2CH₃CH₂ILDA>98:2
3CH₃(CH₂)₃BrLDA>98:2
4(CH₃)₂CHILDA95:5
5PhCH₂BrLDA>98:2
Table 2: Diastereoselective Aldol Reactions of Morpholine Carboxamides
EntryAldehydeDiastereomeric Ratio (syn:anti)
1Benzaldehyde>95:5
2Isobutyraldehyde>95:5
3Acetaldehyde90:10
4Propionaldehyde92:8

Note: This data is representative of the morpholine amide scaffold and may not be directly transferable to the (S)-2-(Methoxymethyl)morpholine auxiliary.

Diastereoselective Michael Additions

Quantitative data for the diastereoselective Michael addition of nucleophiles to α,β-unsaturated systems bearing the (S)-2-(Methoxymethyl)morpholine auxiliary is not prevalent in the surveyed literature. However, the principles of stereocontrol demonstrated in alkylation and aldol reactions are expected to apply. The chiral auxiliary is anticipated to effectively shield one face of the enamide or enoate, leading to high diastereoselectivity in conjugate additions. Researchers are encouraged to screen various reaction conditions, including the choice of nucleophile, solvent, and temperature, to optimize the diastereomeric outcome.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in asymmetric synthesis. The following sections provide methodologies for performing the aforementioned reactions and for the analysis of the resulting diastereomeric ratios.

General Protocol for Diastereoselective Alkylation
  • Amide Formation: To a solution of (S)-2-(Methoxymethyl)morpholine (1.0 eq.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at 0 °C, add the desired acyl chloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.). Stir the reaction mixture at room temperature for 2-4 hours. After completion, quench the reaction with saturated aqueous NH₄Cl, extract the product with an organic solvent, dry over MgSO₄, and purify by column chromatography.

  • Enolate Formation and Alkylation: To a solution of the amide (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation. Add the alkylating agent (1.2 eq.) and continue stirring at -78 °C for the time specified in Table 1, or until TLC analysis indicates consumption of the starting material.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Diastereoselective Aldol Reaction
  • Enolate Formation: To a solution of the N-acylmorpholine (1.0 eq.) in an anhydrous solvent such as CH₂Cl₂ at -78 °C under an inert atmosphere, add a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂) (1.1 eq.) followed by a hindered amine base (e.g., N,N-diisopropylethylamine) (1.2 eq.). Stir for 30-60 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq.) to the reaction mixture at -78 °C. Stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl or a suitable buffer. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Protocol for Diastereomeric Ratio Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often suitable for this analysis. Integrate the signals for each diastereomer. The diastereomeric ratio is determined by the ratio of the integration values.

Visualizing Reaction Workflows

Understanding the logical flow of experimental procedures is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate the workflows for the diastereoselective reactions and the analysis of their outcomes.

cluster_alkylation Diastereoselective Alkylation Workflow amide_formation Amide Formation enolate_formation Enolate Formation (LDA, -78 °C) amide_formation->enolate_formation alkylation Alkylation with R-X enolate_formation->alkylation workup_purification_alk Work-up & Purification alkylation->workup_purification_alk dr_analysis_alk d.r. Analysis (NMR) workup_purification_alk->dr_analysis_alk

Caption: Workflow for diastereoselective alkylation.

cluster_aldol Diastereoselective Aldol Reaction Workflow enolate_formation_aldol Enolate Formation (Lewis Acid, Base) aldol_addition Aldol Addition with Aldehyde enolate_formation_aldol->aldol_addition workup_purification_aldol Work-up & Purification aldol_addition->workup_purification_aldol dr_analysis_aldol d.r. Analysis (NMR) workup_purification_aldol->dr_analysis_aldol

Caption: Workflow for diastereoselective aldol reaction.

cluster_michael General Workflow for Diastereoselective Michael Addition enamide_formation Enamide/Enoate Formation conjugate_addition Conjugate Addition of Nucleophile enamide_formation->conjugate_addition workup_purification_michael Work-up & Purification conjugate_addition->workup_purification_michael dr_analysis_michael d.r. Analysis (NMR/HPLC) workup_purification_michael->dr_analysis_michael

Caption: General workflow for diastereoselective Michael addition.

Spectroscopic Determination of Diastereomeric Excess in Chiral Morpholines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of diastereomeric excess (d.e.) is a critical aspect of asymmetric synthesis and drug development, ensuring the stereochemical purity and efficacy of chiral molecules. Chiral morpholines, a prevalent scaffold in many pharmaceuticals, present a unique analytical challenge. This guide provides a comprehensive comparison of spectroscopic methods for the quantitative analysis of diastereomeric excess in chiral morpholines, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are powerful techniques for determining diastereomeric excess. The choice of method depends on factors such as the nature of the sample, the required accuracy, and available instrumentation.

Quantitative Data Summary

The following table summarizes the key performance metrics for ¹H NMR-based methods and VCD in the context of determining the diastereomeric excess of chiral morpholines.

Method Principle Typical ΔΔδ (ppm)¹ Accuracy Sample Required (mg) Analysis Time Advantages Limitations
¹H NMR with Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each diastereomer.0.01 - 0.20High (±1-5%)5-1010-20 minNon-destructive, simple sample preparation.Peak resolution is dependent on the choice of CSA and solvent; may require optimization.
¹H NMR with Chiral Derivatizing Agent (CDA) Covalent reaction of the chiral morpholine with a chiral derivatizing agent to form stable diastereomers with distinguishable NMR signals.0.05 - 0.50Very High (±1-2%)5-1030-60 min (including reaction)Larger chemical shift differences often lead to baseline resolution.[1]Destructive method, requires a chemical reaction that must go to completion without kinetic resolution.
¹H NMR with Lanthanide Shift Reagent (LSR) Coordination of a chiral lanthanide complex to the morpholine, inducing large chemical shift changes and separating diastereotopic protons.[2][3]Variable, can be > 1.0Good (±2-10%)5-1015-30 minCan resolve heavily overlapped signals.Can cause significant line broadening, limiting resolution; hygroscopic nature of reagents requires careful handling.[4]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by the chiral morpholine diastereomers.N/AHigh (with calibration)10-2020-40 minProvides absolute configuration information; sensitive to conformational changes.[5][6]Requires specialized instrumentation; interpretation can be complex and often requires theoretical calculations.[7]

¹ΔΔδ represents the difference in chemical shift between corresponding protons of the two diastereomers. These are typical ranges and can vary significantly based on the specific morpholine derivative, the chiral auxiliary used, and the experimental conditions.

Experimental Protocols

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol details the determination of diastereomeric excess in a sample of a chiral N-acylmorpholine using (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as the chiral solvating agent.

Materials:

  • Chiral N-acylmorpholine sample (approx. 5 mg)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) (1-5 equivalents)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the chiral N-acylmorpholine sample into a clean, dry vial.

    • Add the desired molar equivalent of the chiral solvating agent, (R)-TFAE, to the vial. A 1:1 molar ratio is a good starting point, but optimization may be required.

    • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

    • Vortex the vial until the sample and CSA are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at a high field strength (e.g., 400 MHz or higher) to maximize signal dispersion.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay of at least 5 times the longest T₁ of the protons being integrated to ensure accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in each of the two diastereomeric complexes. Protons close to the chiral center or the N-acyl group are often the most affected by the CSA.

    • Carefully integrate the selected pair of signals.

    • The diastereomeric ratio (d.r.) is the ratio of the two integrals. The diastereomeric excess (d.e.) can be calculated using the formula: d.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| × 100

Mandatory Visualizations

Workflow for Diastereomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent

G Figure 1. Workflow for d.e. Determination by ¹H NMR with CSA cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis start Weigh Chiral Morpholine and CSA dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire Insert into Spectrometer identify Identify Resolved Diastereomeric Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate Diastereomeric Ratio and Excess integrate->calculate

Caption: Workflow for d.e. Determination by ¹H NMR with CSA.

Logical Relationship of Spectroscopic Methods for Chiral Analysis

G Figure 2. Relationship of Spectroscopic Methods for Chiral Morpholine Analysis cluster_nmr NMR-Based Methods cluster_chiroptical Chiroptical Methods ChiralMorpholine Chiral Morpholine Diastereomers CSA Chiral Solvating Agent (CSA) (Non-covalent interaction) ChiralMorpholine->CSA Forms Transient Diastereomeric Complexes CDA Chiral Derivatizing Agent (CDA) (Covalent bond formation) ChiralMorpholine->CDA Forms Stable Diastereomers LSR Lanthanide Shift Reagent (LSR) (Coordination) ChiralMorpholine->LSR Forms Diastereomeric Coordination Complexes VCD Vibrational Circular Dichroism (VCD) ChiralMorpholine->VCD Direct Measurement of Diastereomers CD Electronic Circular Dichroism (CD) ChiralMorpholine->CD Direct Measurement of Diastereomers NMR_Analysis ¹H NMR Analysis (Quantitative d.e.) CSA->NMR_Analysis Leads to Separated Signals CDA->NMR_Analysis Leads to Separated Signals LSR->NMR_Analysis Leads to Separated Signals Chiroptical_Analysis VCD/CD Analysis (Quantitative d.e. & Absolute Configuration) VCD->Chiroptical_Analysis CD->Chiroptical_Analysis

Caption: Relationship of Spectroscopic Methods for Chiral Morpholine Analysis.

References

comparison of different chiral morpholine derivatives in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chiral Morpholine Derivatives in Asymmetric Synthesis: A Comparative Guide

Chiral morpholine derivatives have emerged as a significant class of organocatalysts in asymmetric synthesis, offering a valuable alternative to more established catalyst families like those based on proline and pyrrolidine. While enamines derived from morpholine are known to be less reactive than their pyrrolidine or piperidine counterparts due to the electron-withdrawing effect of the oxygen atom and the pronounced pyramidalization of the nitrogen, recent research has demonstrated that strategic design can overcome these limitations, leading to highly efficient and stereoselective catalysts.[1][2][3] This guide provides a comparative overview of novel β-morpholine amino acid-based organocatalysts, with a focus on their performance in the asymmetric Michael addition reaction.

Performance in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

A study by Bucci, et al. (2023) introduced a new class of β-morpholine amino acid organocatalysts and evaluated their efficacy in the 1,4-addition of aldehydes to nitroolefins.[1][2][3] The catalysts, designated I-IV, were designed with varying stereochemistry and substitution patterns to investigate the impact of these structural modifications on catalytic activity and stereoselectivity.[1][3] The model reaction involved the addition of butanal to (E)-β-nitrostyrene.

The results, summarized in the table below, highlight the remarkable efficiency of catalyst I, which provided the Michael adduct in excellent yield, diastereoselectivity, and enantioselectivity, even at a low catalyst loading of 1 mol%.[1][3]

CatalystConfigurationConversion (%)Yield (%)d.e. (%)e.e. (%)
I (2S,5R)>99929990
II (2R,5R)90729280
III (2R,5S)70569070
IV (2S,5S)50459065

Reaction conditions: butanal (1.1 eq.), (E)-β-nitrostyrene (1.0 eq.), catalyst (1 mol%), N-methylmorpholine (1 mol%) in toluene at room temperature for 24h.[3]

The superior performance of catalyst I, which possesses a cis relationship between the carboxylic acid at C-2 and the sterically hindering group at C-5, underscores the importance of the catalyst's stereochemistry in achieving high levels of stereoinduction.[1][3] Computational studies have suggested that this specific arrangement is crucial for the effective control of the transition state geometry.[1][2]

Experimental Protocols

General Procedure for the Synthesis of β-Morpholine Amino Acid Catalysts (I-IV)

The synthesis of the chiral morpholine-based organocatalysts I-IV begins with commercially available α-amino acids. A representative synthetic pathway is as follows:

  • Reduction of the Amino Acid: The starting α-amino acid is reduced to the corresponding amino alcohol using sodium borohydride and iodine in refluxing tetrahydrofuran (THF).[1]

  • N-Benzylation: The resulting amino alcohol undergoes reductive amination with benzaldehyde and sodium borohydride in methanol at room temperature to yield the N-benzyl protected amino alcohol.[1]

  • Morpholine Ring Formation: The N-benzyl protected amino alcohol is treated with (R)-epichlorohydrin in the presence of lithium perchlorate in toluene, followed by treatment with sodium methoxide in methanol to construct the morpholine ring.[1]

  • Boc Protection and Oxidation: The secondary amine of the morpholine is protected with a Boc group, and the primary alcohol is then oxidized to a carboxylic acid using TEMPO and BAIB in a mixture of dichloromethane and water to afford the desired β-morpholine amino acid.[1]

  • Deprotection: The Boc group is removed to yield the final catalyst.[1]

General Procedure for the Asymmetric Michael Addition

The following is a general experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral morpholine derivative:

To a solution of the nitroolefin (0.25 mmol) and the chiral morpholine catalyst (0.0025 mmol, 1 mol%) in toluene (0.5 mL) was added N-methylmorpholine (0.0025 mmol, 1 mol%). The aldehyde (0.275 mmol, 1.1 eq.) was then added, and the reaction mixture was stirred at room temperature for 24 hours. The conversion, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) were determined by 1H NMR and chiral HPLC analysis of the crude reaction mixture. The product was purified by flash chromatography.[3]

Visualizations

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_analysis Analysis & Purification nitroolefin Nitroolefin solvent Toluene nitroolefin->solvent aldehyde Aldehyde aldehyde->solvent catalyst Chiral Morpholine Catalyst (I-IV) catalyst->solvent base N-Methylmorpholine base->solvent conditions Room Temperature, 24h solvent->conditions analysis NMR & Chiral HPLC conditions->analysis purification Flash Chromatography analysis->purification product Michael Adduct purification->product

Caption: Experimental workflow for the asymmetric Michael addition.

catalyst_comparison cluster_catalysts Chiral β-Morpholine Amino Acid Catalysts cluster_performance Performance Metrics (e.e. %) I Catalyst I (2S, 5R) cis perf_I 90% I->perf_I II Catalyst II (2R, 5R) trans perf_II 80% II->perf_II III Catalyst III (2R, 5S) cis perf_III 70% III->perf_III IV Catalyst IV (2S, 5S) trans perf_IV 65% IV->perf_IV

Caption: Comparison of catalyst stereochemistry and performance.

References

Assessing the Effectiveness of (S)-2-(Methoxymethyl)morpholine Hydrochloride as a Chiral Auxiliary: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of published data on the application of (S)-2-(Methoxymethyl)morpholine hydrochloride as a chiral auxiliary in asymmetric synthesis. Consequently, a direct comparison of its effectiveness against established chiral auxiliaries, supported by experimental data, cannot be provided at this time.

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules. The ideal chiral auxiliary should reliably control the stereochemical outcome of a reaction, be readily attached to the substrate, and easily removed and recovered after the desired transformation. Well-established auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, have been extensively studied and their performance in various asymmetric reactions is well-documented.

Despite a thorough search of chemical databases and scientific journals, no instances of this compound being employed as a chiral auxiliary for stereoselective transformations have been identified. The existing literature on chiral morpholines primarily focuses on their synthesis and their use as scaffolds in medicinal chemistry or as organocatalysts. While the synthesis of related compounds like (S)-2-(hydroxymethyl)morpholine has been described as a precursor for bioactive molecules, its subsequent conversion to the methoxymethyl derivative and application as a chiral auxiliary is not reported.

This absence of data prevents a meaningful assessment of its performance in key asymmetric reactions such as alkylations, aldol reactions, or Diels-Alder reactions. Therefore, quantitative comparisons of reaction yields, diastereomeric excesses (d.e.), and cleavage conditions with other auxiliaries are not possible.

The Path Forward

For researchers interested in the potential of this compound as a novel chiral auxiliary, the following experimental workflow would be necessary to evaluate its efficacy:

G cluster_0 Auxiliary Synthesis & Attachment cluster_1 Asymmetric Transformation cluster_2 Analysis & Cleavage cluster_3 Benchmarking S1 Synthesis of (S)-2-(Methoxymethyl)morpholine S2 Attachment to Prochiral Substrate S1->S2 A1 Diastereoselective Reaction (e.g., Alkylation, Aldol) S2->A1 AN1 Determination of Diastereomeric Excess (d.e.) (NMR, HPLC) A1->AN1 C1 Cleavage of Auxiliary AN1->C1 P1 Isolation of Enantiopure Product C1->P1 R1 Recovery of Auxiliary C1->R1 B1 Comparison with Standard Auxiliaries (e.g., Evans' Oxazolidinone) P1->B1

Caption: Proposed workflow for evaluating a novel chiral auxiliary.

Conclusion

At present, this compound remains an unexplored entity in the context of chiral auxiliaries. The lack of available experimental data makes it impossible to publish a comparison guide on its effectiveness. The scientific community would require foundational research establishing its utility in asymmetric synthesis before a proper assessment and comparison with existing methodologies can be conducted. Researchers in the field are encouraged to investigate the potential of this and other novel chiral structures to expand the toolkit available for stereoselective synthesis.

General Workflow of Asymmetric Alkylation using a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral Auxiliaries for Asymmetric Alkylation

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical challenge. Asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction, is a powerful method for introducing stereocenters with high fidelity. This guide provides a comparative overview of prominent chiral auxiliaries used in asymmetric alkylation, with a focus on experimental data, detailed protocols, and mechanistic understanding to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provide a high degree of stereocontrol. This guide will focus on four widely used classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, Enders' SAMP/RAMP Hydrazones, and 8-Phenylmenthol derivatives.

The general strategy for employing a chiral auxiliary in asymmetric alkylation involves three key steps: attachment of the auxiliary to the substrate, diastereoselective alkylation of the resulting adduct, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal A Prochiral Substrate C Substrate-Auxiliary Adduct A->C Coupling B Chiral Auxiliary (X*) B->C D Enolate Formation (Base) C->D F Alkylated Adduct (Diastereomeric Mixture) D->F E Electrophile (R-X) E->F G Cleavage F->G H Enantiomerically Enriched Product G->H I Recovered Chiral Auxiliary G->I

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Comparison of Key Chiral Auxiliaries

The choice of chiral auxiliary depends on several factors, including the nature of the substrate and electrophile, desired stereochemical outcome, and the conditions required for attachment and removal.

G cluster_Evans Evans' Oxazolidinones cluster_Myers Myers' Pseudoephedrine Amides cluster_Enders Enders' SAMP/RAMP Hydrazones cluster_Phenylmenthol 8-Phenylmenthol Derivatives Auxiliaries Chiral Auxiliaries for Asymmetric Alkylation Evans Evans' Oxazolidinones Auxiliaries->Evans Myers Myers' Pseudoephedrine Amides Auxiliaries->Myers Enders Enders' SAMP/RAMP Hydrazones Auxiliaries->Enders Phenylmenthol 8-Phenylmenthol Derivatives Auxiliaries->Phenylmenthol Evans_features High diastereoselectivity Well-defined transition state Applicable to a wide range of electrophiles Both enantiomers readily available Myers_features Excellent diastereoselectivity Readily available and inexpensive auxiliary Forms crystalline derivatives Amenable to a variety of cleavage conditions Enders_features Asymmetric α-alkylation of ketones and aldehydes High enantiomeric excess Predictable stereochemistry Requires ozonolysis or hydrolysis for cleavage Phenylmenthol_features Effective for esters Bulky group provides good facial shielding Derived from a natural product Can be less selective than other auxiliaries

Caption: Comparison of key features of common chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for asymmetric alkylation.[1][2] They are typically derived from readily available α-amino acids, making both enantiomeric forms accessible. The high degree of stereocontrol arises from a well-defined, chelated Z-enolate intermediate where one face is effectively blocked by the substituent at the C4 position of the oxazolidinone ring.[3]

Performance Data
N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio
PropionylBenzyl bromideLDA/THF80-92>100:1
PropionylMethyl iodideNaHMDS/THF85-9596.5:3.5
IsovalerylEthyl iodideLDA/THF80-90>100:1
PhenylacetylAllyl bromideLDA/THF80-85>100:1

Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739.[4]

Experimental Protocol: Evans' Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv). The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent, dried, and purified.

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate. Benzyl bromide (1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C until completion (typically 1-3 hours), as monitored by TLC. The reaction is quenched with saturated aqueous ammonium chloride, warmed to room temperature, and the product is extracted, dried, and purified by column chromatography.[5]

3. Cleavage of the Chiral Auxiliary: The alkylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added sequentially. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours. The excess peroxide is quenched by the addition of aqueous sodium sulfite. The auxiliary is recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer by acidification and extraction.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[6][7] Both enantiomers of pseudoephedrine are inexpensive and readily available. The amide derivatives are often crystalline, facilitating purification by recrystallization. The high diastereoselectivity is attributed to the formation of a rigid lithium chelate between the amide enolate and the hydroxyl group of the auxiliary, which directs the approach of the electrophile.[6]

Performance Data
Substrate (Pseudoephedrine Amide)Electrophile (R-X)Yield (%)Diastereomeric Excess (de, %)
PropionamideMethyl iodide92≥99
PropionamideEthyl iodide9598
Propionamiden-Butyl bromide9997
PhenylacetamideBenzyl bromide9998
CrotonamideIsopropyl iodide9897

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[6]

Experimental Protocol: Myers' Asymmetric Alkylation

1. Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in toluene is added propionic anhydride (1.2 equiv). The mixture is heated to 80 °C for 1 hour. The solvent is removed under reduced pressure, and the resulting crude amide is purified by recrystallization.

2. Diastereoselective Alkylation: The pseudoephedrine propionamide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) are suspended in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.0 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C, then warmed to 0 °C for 30 minutes, and finally re-cooled to -78 °C. The electrophile (e.g., benzyl bromide, 1.5 equiv) is added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography or recrystallization.[8]

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or a solution of potassium hydroxide in ethanol. Alternatively, addition of an organolithium reagent can afford a ketone, and reduction with lithium amidotrihydroborate can yield the primary alcohol.[9]

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[10] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline. The method involves the formation of a hydrazone, deprotonation to form a rigid azaenolate, and subsequent alkylation. The stereochemical outcome is highly predictable.[11][12]

Performance Data
Substrate (Ketone/Aldehyde)Electrophile (R-X)Yield (%)Enantiomeric Excess (ee, %)
CyclohexanoneMethyl iodide75≥95
Propanaln-Butyl bromide70≥96
3-PentanoneEthyl iodide87≥97
AcetoneBenzyl bromide6595

Data compiled from various sources, including Enders, D.; et al. Org. Synth. 1987, 65, 173.

Experimental Protocol: Enders' SAMP/RAMP Asymmetric Alkylation

1. Hydrazone Formation: A mixture of the ketone or aldehyde (1.0 equiv) and SAMP or RAMP (1.1 equiv) is stirred neat or in a solvent like diethyl ether, typically at room temperature or with gentle heating, until the reaction is complete (monitored by the disappearance of the starting carbonyl compound). The crude hydrazone is then purified by distillation or recrystallization.[10]

2. Asymmetric Alkylation: The purified hydrazone (1.0 equiv) is dissolved in dry diethyl ether or THF and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred to ensure complete deprotonation. The reaction is then cooled to a low temperature (e.g., -78 °C or -110 °C), and the alkyl halide (1.1 equiv) is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.[1]

3. Cleavage of the Chiral Auxiliary: The alkylated hydrazone is cleaved to regenerate the α-alkylated ketone or aldehyde. This is most commonly achieved by ozonolysis at low temperature, followed by a reductive workup (e.g., with dimethyl sulfide). Alternatively, hydrolysis with aqueous acid can be used, although this can sometimes lead to racemization.

8-Phenylmenthol Derivatives

Terpene-derived auxiliaries, such as 8-phenylmenthol, have proven effective in controlling the stereochemistry of alkylation reactions, particularly for esters. The bulky 8-phenylmenthyl group effectively shields one face of the enolate, directing the approach of the electrophile. This auxiliary was famously used by E.J. Corey in the synthesis of prostaglandins.[13]

Performance Data
Substrate (Ester)ElectrophileDiastereomeric Excess (de, %)
PropionateAllyl bromide33
MethoxyacetateAllyl bromide88
PhenylacetateMethyl iodide70

Data compiled from various sources.

Experimental Protocol: Asymmetric Alkylation with 8-Phenylmenthol

1. Ester Formation: (-)-8-Phenylmenthol (1.0 equiv) is dissolved in pyridine and cooled to 0 °C. The corresponding acid chloride (e.g., propionyl chloride, 1.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete. The mixture is then diluted with diethyl ether and washed sequentially with dilute HCl, aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to give the ester, which is purified by chromatography.

2. Diastereoselective Alkylation: The 8-phenylmenthyl ester (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the solution is stirred for 30-60 minutes. The electrophile (1.2 equiv) is then added, and the reaction is maintained at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.

3. Cleavage of the Chiral Auxiliary: The alkylated ester can be saponified using a base such as potassium hydroxide in aqueous ethanol to yield the chiral carboxylic acid. Alternatively, reduction with a reagent like lithium aluminum hydride will afford the corresponding chiral alcohol. The 8-phenylmenthol auxiliary can be recovered after the cleavage step.

References

A Researcher's Guide to Optical Methods for Determining Enantiomeric and Diastereomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric and diastereomeric purity is paramount. The pharmacological and toxicological profiles of stereoisomers can differ significantly, making rigorous quality control essential.[1][2] While chiral chromatography has traditionally been the gold standard, optical methods offer rapid and often non-destructive alternatives for analysis. This guide provides a comparative overview of key optical techniques used to determine enantiomeric excess (ee) and diastereomeric excess (de), complete with experimental protocols and data to aid researchers in selecting the most suitable method for their needs.

Introduction to Optical Methods for Chiral Analysis

Optical methods for determining stereoisomeric purity rely on the differential interaction of chiral molecules with polarized light. These techniques are often faster than chromatographic methods and can be adapted for high-throughput screening.[3] The most prominent optical methods include polarimetry (measuring optical rotation), circular dichroism (CD) spectroscopy, and chiroptical detectors coupled with High-Performance Liquid Chromatography (HPLC).

Comparison of Key Optical Methods

The selection of an appropriate optical method depends on several factors, including the nature of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Typical Sensitivity Accuracy Sample Requirements Advantages Limitations
Polarimetry (Optical Rotation) Measures the rotation of the plane of polarized light by a chiral sample.[4]Milligram rangeModerate (can be affected by impurities, temperature, and solvent)[4]Requires a known specific rotation of the pure enantiomer.Simple, inexpensive, non-destructive.Low sensitivity, lacks structural information, susceptible to experimental conditions.[4]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[5][6]Microgram to milligram rangeHighRequires a chromophore near the stereocenter.[7]High sensitivity, provides structural information, can be used for unresolved mixtures.[2][8]Requires a chromophore, instrumentation is more complex than a polarimeter.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.[9][10]Milligram rangeHighApplicable to a wide range of molecules.Provides detailed structural information, can be used for solid-phase analysis.[9]Lower sensitivity than electronic CD, requires specialized instrumentation.
Chiral HPLC with UV-Vis Detection Separates enantiomers on a chiral stationary phase, and detection is based on UV-Vis absorbance.[4][11]Nanogram to microgram rangeHigh (dependent on baseline separation)[12]Requires a chromophore, method development can be time-consuming.Widely available, high resolution, provides quantitative data for both ee and de.[13]Requires baseline separation of enantiomers for accurate quantification.[2]
Chiral HPLC with CD Detection Combines the separation power of chiral HPLC with the specificity of CD detection.[11][14][15]Picogram to nanogram rangeVery HighRequires a chromophore.Can determine ee even without baseline separation, highly sensitive and selective.[2][7][8]Higher cost of instrumentation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key optical methods discussed.

3.1. Determination of Enantiomeric Excess using Polarimetry

Principle: The observed optical rotation of a sample is directly proportional to the concentration of the chiral substance and its specific rotation. The enantiomeric excess can be calculated by comparing the specific rotation of the mixture to that of the pure enantiomer.[16][17]

Equation: % ee = ([α]observed / [α]pure_enantiomer) x 100

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable achiral solvent to a known volume in a volumetric flask. The concentration should be sufficient to produce a measurable rotation.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.[18]

  • Measurement:

    • Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and allow the temperature to equilibrate (typically 20-25 °C).[18]

    • Measure the optical rotation. It is recommended to take multiple readings and average them to improve accuracy.[18]

  • Calculation:

    • Calculate the specific rotation [α] of the sample using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

    • Calculate the enantiomeric excess using the equation provided above.

3.2. Determination of Enantiomeric Excess using Circular Dichroism (CD) Spectroscopy

Principle: Enantiomers absorb left and right circularly polarized light differently, resulting in a CD spectrum. The intensity of the CD signal is proportional to the enantiomeric excess.[10] A calibration curve can be generated using samples of known enantiomeric composition.

Protocol:

  • Sample Preparation: Prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 90:10, 75:25, 50:50, etc.) of the chiral compound in a suitable solvent. The solvent should be transparent in the wavelength range of interest.[5] The concentration should be adjusted to give a UV absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax).

  • Instrument Setup:

    • Turn on the CD spectrometer and allow the lamp to warm up.

    • Set the desired spectral acquisition parameters, including wavelength range, scan speed, and bandwidth.[5]

  • Measurement:

    • Record the CD spectrum of the blank (solvent).

    • Record the CD spectra of the standard solutions and the unknown sample.

  • Data Analysis:

    • Subtract the blank spectrum from each of the sample spectra.

    • Determine the CD intensity (in millidegrees, mdeg) at a wavelength where the difference between the enantiomers is maximal.

    • Create a calibration curve by plotting the CD intensity against the known enantiomeric excess of the standard solutions.

    • Determine the enantiomeric excess of the unknown sample from the calibration curve.

3.3. Determination of Enantiomeric and Diastereomeric Excess using Chiral HPLC with UV-Vis Detection

Principle: Diastereomers have different physical properties and can often be separated on a standard achiral HPLC column. Enantiomers require a chiral stationary phase (CSP) for separation.[4][13] The relative peak areas in the chromatogram are used to determine the excess of one stereoisomer over the others.

Protocol:

  • Method Development:

    • Select an appropriate chiral column and mobile phase for the separation of the stereoisomers. This often requires screening different columns and solvent systems.[19]

    • Optimize the chromatographic conditions (e.g., flow rate, temperature, mobile phase composition) to achieve baseline separation of all stereoisomers.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration that is within the linear range of the detector. Filter the sample to remove any particulate matter.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram at a wavelength where all stereoisomers have significant absorbance.

  • Calculation:

    • Integrate the peak areas of all stereoisomers.

    • Enantiomeric Excess (ee): For a pair of enantiomers (E1 and E2), ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| x 100%.

    • Diastereomeric Excess (de): For two pairs of enantiomers (diastereomers D1 and D2, where D1 = E1+E2 and D2 = E3+E4), de = |(Area_D1 - Area_D2) / (Area_D1 + Area_D2)| x 100%.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G Workflow for ee Determination by Polarimetry cluster_prep Sample Preparation cluster_inst Instrument Setup & Measurement cluster_calc Calculation prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 inst1 Calibrate Polarimeter prep2->inst1 inst2 Fill Cell & Equilibrate inst1->inst2 inst3 Measure Optical Rotation (α) inst2->inst3 calc1 Calculate Specific Rotation [α] inst3->calc1 calc2 Calculate % ee calc1->calc2 result Enantiomeric Excess calc2->result

Caption: Workflow for enantiomeric excess determination using polarimetry.

G Workflow for ee Determination by CD Spectroscopy cluster_prep Sample & Standard Preparation cluster_meas Measurement cluster_analysis Data Analysis prep1 Prepare Standards (Known ee) meas2 Record Standard Spectra prep1->meas2 prep2 Prepare Unknown Sample meas3 Record Sample Spectrum prep2->meas3 meas1 Record Blank Spectrum meas1->meas2 meas1->meas3 analysis1 Subtract Blank meas2->analysis1 meas3->analysis1 analysis2 Create Calibration Curve analysis1->analysis2 analysis3 Determine Unknown ee analysis2->analysis3 result Enantiomeric Excess analysis3->result

Caption: Workflow for enantiomeric excess determination using CD spectroscopy.

G Workflow for ee/de Determination by Chiral HPLC cluster_dev Method Development cluster_analysis Analysis cluster_calc Calculation dev1 Select Chiral Column dev2 Optimize Mobile Phase dev1->dev2 analysis1 Prepare & Inject Sample dev2->analysis1 analysis2 Record Chromatogram analysis1->analysis2 calc1 Integrate Peak Areas analysis2->calc1 calc2 Calculate % ee & % de calc1->calc2 result Enantiomeric & Diastereomeric Excess calc2->result

References

Safety Operating Guide

Proper Disposal of (S)-2-(Methoxymethyl)morpholine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Summary

(S)-2-(Methoxymethyl)morpholine hydrochloride (CAS No. 141196-38-5) is a white crystalline powder.[1] Based on the hazard profiles of analogous compounds, it should be handled with care. Morpholine and its derivatives are often flammable, corrosive, and toxic.[2][3][4] Morpholine Hydrochloride is known to cause significant skin and eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory during handling and disposal.[5][7]

PropertyThis compoundMorpholine (for comparison)Morpholine Hydrochloride (for comparison)
CAS Number 141196-38-5[1]110-91-810024-89-2[6]
Appearance White crystalline powder[1]Colorless liquidWhite crystalline powder[6]
GHS Hazard Statements Data not availableH226: Flammable liquid and vapor[8][9] H302: Harmful if swallowed[7][8] H311+H331: Toxic in contact with skin or if inhaled[7][8] H314: Causes severe skin burns and eye damage[7][8][9] H361: Suspected of damaging fertility or the unborn child[8]H315: Causes skin irritation[6] H319: Causes serious eye irritation[6]
Storage Store at room temperature, sealed well.[1]Store in a well-ventilated place. Keep cool.[10]Store in a cool and shaded area.[5]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process emphasizes waste segregation, proper labeling, and adherence to institutional and regulatory guidelines.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Should the compound be in solution, collect it in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.[1] It is best practice to segregate halogenated and non-halogenated solvent waste.[8]

  • Sharps Waste: Any needles or other sharp implements contaminated with the compound must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly and securely labeled.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (based on related compounds: "Irritant," "Corrosive," "Toxic")

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are kept away from incompatible materials, such as strong oxidizing agents.

  • All waste containers must have tightly fitting caps and be kept closed except when waste is being added.[8]

4. Disposal Methodologies:

  • For Small Quantities (Solid):

    • Carefully sweep the solid material into a suitable container, avoiding dust generation.

    • This container should then be placed in a larger, labeled hazardous waste drum for collection by a certified waste disposal company.

  • For Contaminated Materials (e.g., glassware, PPE):

    • Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The first two rinsates must be collected as hazardous liquid waste.[8][9]

    • Disposal of Rinsed Materials: After thorough rinsing and drying, the glassware can typically be disposed of in the appropriate glass waste container. Deface or remove all labels from the original container before disposal.[11]

    • PPE: Contaminated gloves, lab coats, and other disposable items should be placed in the designated solid hazardous waste container.

  • Chemical Treatment (as a potential, advanced option):

    • Neutralization: As a hydrochloride salt, in-lab neutralization may be a possibility if permitted by your institution and local regulations. This should only be performed by trained personnel. The process would involve dissolving the compound in water and slowly adding a weak base (e.g., sodium bicarbonate) until the pH is neutral (between 7 and 9).[11][12] This neutralized solution may then be suitable for disposal down the drain with copious amounts of water, pending local wastewater regulations.[11][12] Always add acid to water, never the other way around.

    • Incineration: For larger quantities, the recommended disposal method is often incineration. This involves either packaging the solid waste for a licensed disposal service or, if facilities and regulations permit, dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

5. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Always consult your local, state, and federal regulations to ensure full compliance.[5][7]

Mandatory Visualizations

Disposal_Workflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway cluster_final Final Steps start Begin Disposal Process for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Solid - Liquid - Sharps ppe->segregate container Use Compatible, Sealed Waste Containers segregate->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date container->label_waste store Store Waste in Designated, Secure Area label_waste->store decision Small or Large Quantity? small_quant Small Quantity (Solid) decision->small_quant Small large_quant Large Quantity / Bulk decision->large_quant Large neutralize_option In-lab Neutralization (If Permitted) small_quant->neutralize_option incinerate Arrange for Incineration via Licensed Waste Disposal Service large_quant->incinerate contact_ehs Contact EHS for Pickup and Final Disposal incinerate->contact_ehs neutralize_option->incinerate No neutralize_proc Dissolve and Neutralize with Weak Base to pH 7-9 neutralize_option->neutralize_proc Yes drain_disposal Drain Disposal with Copious Water (Check Local Regulations) neutralize_proc->drain_disposal drain_disposal->contact_ehs store->decision end Disposal Process Complete contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide, based on the best available data for analogous compounds, provides the necessary framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to all institutional and regulatory requirements.

References

Personal protective equipment for handling (S)-2-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling (S)-2-(Methoxymethyl)morpholine hydrochloride (CAS No. 141196-38-5)[1][2]. The information presented is compiled from safety data sheets of structurally related compounds, including Morpholine and Morpholine Hydrochloride, to ensure a comprehensive understanding of the necessary precautions. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

  • Skin Corrosion/Irritation: Causes skin irritation[2][3].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[2][3].

  • Flammability: Morpholine is a flammable liquid and vapor[4][5].

Precautionary Statements Summary:

CategoryPrecautionary Statement
Prevention Wash hands and face thoroughly after handling. Wear protective gloves and eye protection. Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area[2][4][6][7].
Response If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][3].
Storage Store in a well-ventilated place. Keep container tightly closed. Store in a cool and shaded area, protected from moisture and under an inert gas[3].
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations. May be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[2].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar compounds.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards[2].Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Protective clothing, such as a lab coat or chemical-resistant suit, and protective boots if necessary[2].Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Respiratory A dust respirator or a respirator with an appropriate filter for organic vapors, depending on the form of the compound and the potential for airborne exposure. Work should be conducted in a well-ventilated area or under a chemical fume hood[2].Follow local and national regulations for respirator use.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for laboratory safety and regulatory compliance.

Experimental Workflow for Handling this compound

Handling Protocol prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood use Use in Experiment handling->use Weighing & Dispensing decon Decontamination use->decon Post-Experiment storage Secure Storage use->storage Unused Material waste Waste Segregation decon->waste Contaminated Materials

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan for this compound

Disposal Protocol collect Collect Waste label Label Container collect->label Hazardous Waste store Store Securely label->store Segregated Area dispose Professional Disposal store->dispose Licensed Contractor

Caption: A clear and concise workflow for the proper disposal of this compound waste.

Detailed Disposal Protocol:

  • Waste Identification and Collection :

    • All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste[8].

    • Unused or waste chemical should be collected in a dedicated, properly labeled, and sealed container. Avoid mixing with other chemical waste unless compatibility is confirmed[8].

  • Waste Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., corrosive, irritant)[8].

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent environmental release in case of a leak[8].

  • Final Disposal :

    • Disposal must be carried out by a licensed hazardous waste disposal contractor.

    • One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal[2].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.